molecular formula C10H11ClO3 B127653 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone CAS No. 156801-59-1

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Cat. No.: B127653
CAS No.: 156801-59-1
M. Wt: 214.64 g/mol
InChI Key: SAGJHMNXUHEXEM-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is a functionalized ethanone derivative that serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. Its molecular structure, featuring an electron-rich dimethoxyphenyl ring and a reactive chloroacetyl group, makes it a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles. Researchers utilize this compound in the exploration and development of novel biologically active molecules, particularly as a potential precursor in the synthesis of isoquinoline frameworks . Isoquinoline alkaloids and their synthetic analogs are a significant class of compounds studied for their diverse biological activities, including antispasmodic and vasodilatory effects, as demonstrated by the well-known compound papaverine . The reactivity of the chloroacetyl moiety allows for further functionalization, enabling researchers to develop new chemical entities for pharmacological investigation, such as studying their interactions with neurotransmitter systems and their role in modulating smooth muscle contractility . This compound is intended for use in a controlled laboratory setting by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(2,3-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGJHMNXUHEXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614394
Record name 2-Chloro-1-(2,3-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156801-59-1
Record name 2-Chloro-1-(2,3-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone , focusing on its definitive identification, regioselective synthesis, and application in pharmaceutical impurity profiling.

Identification, Regioselective Synthesis, and Pharmaceutical Utility

Executive Summary

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is a specialized


-haloketone intermediate used primarily in the synthesis of isoquinoline alkaloids and as a critical regioisomeric standard in the quality control of neuroactive drugs like Donepezil. Unlike its more common 3,4-dimethoxy isomer, the 2,3-substitution pattern requires specific synthetic methodologies to ensure regiochemical purity.

Core Identity Data:

  • CAS Number: 156801-59-1

  • IUPAC Name: 2-Chloro-1-(2,3-dimethoxyphenyl)ethan-1-one

  • Synonyms:

    
    -Chloro-2,3-dimethoxyacetophenone; 2,3-Dimethoxyphenacyl chloride.
    
  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 214.65 g/mol

Chemical Identity & Database Verification

Correct identification is paramount due to the prevalence of positional isomers (2,4-, 2,5-, and 3,4-dimethoxy) which possess distinct biological activities and CAS numbers.

Table 1: Positional Isomer Differentiation
Compound NameSubstitution PatternCAS NumberKey Differentiator
2-Chloro-1-(2,3-dimethoxyphenyl)ethanone 2,3 (Ortho/Meta) 156801-59-1 Target Molecule. Rare isomer.
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone2,4 (Ortho/Para)4783-90-8Common Friedel-Crafts product (Resorcinol derived).
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone2,5 (Ortho/Meta)1204-22-4Hydroquinone derived.
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone3,4 (Meta/Para)1835-02-5Veratrole derived (Standard F-C product).
Figure 1: Isomer Identification Logic Flow

The following logic tree illustrates the decision process for verifying the specific isomer based on starting materials and spectral data.

IsomerLogic Start Unknown Dimethoxyphenacyl Chloride NMR_Check 1H NMR Analysis (Aromatic Region) Start->NMR_Check Pattern1 2 Doublets + 1 Singlet (1,2,4-subst pattern) NMR_Check->Pattern1 2,4- or 3,4-Isomer Pattern2 3 Adjacent Protons (ABC System) (1,2,3-subst pattern) NMR_Check->Pattern2 2,3-Isomer (Target) Pattern3 2 Doublets (Para subst) (1,4-subst pattern) NMR_Check->Pattern3 2,5-Isomer Result CAS: 156801-59-1 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Pattern2->Result Confirmed Identity

Caption: Logic flow for distinguishing the 2,3-isomer from common synthetic byproducts using NMR coupling patterns.

Synthetic Utility & Mechanism

While the 3,4-dimethoxy isomer is a direct precursor for Donepezil (Aricept), the 2,3-dimethoxy isomer (CAS 156801-59-1) serves two critical high-value functions in pharmaceutical development:

  • Impurity Profiling Standard: It is synthesized to quantify potential regioisomeric impurities in the manufacturing of Donepezil and related acetylcholinesterase inhibitors. Regulatory bodies (FDA, EMA) require identification of impurities >0.1%.

  • Isoquinoline Scaffold Construction: It serves as a precursor for 7,8-dimethoxyisoquinolines via the Bischler-Napieralski cyclization, a scaffold found in specific antispasmodic agents.

Synthesis Protocols: The Regioselectivity Challenge

The Problem: Standard Friedel-Crafts acylation of 1,2-dimethoxybenzene (Veratrole) with chloroacetyl chloride yields the 3,4-isomer almost exclusively due to steric hindrance at the 3-position and electronic activation at the 4-position [1].

The Solution: To synthesize the 2,3-isomer , one must utilize Directed Ortho Metalation (DoM) . This method leverages the coordinating ability of the methoxy group to direct lithiation to the sterically hindered 3-position (ortho to the oxygen).

Figure 2: Regioselective Synthesis Pathway (DoM)

Synthesis Veratrole 1,2-Dimethoxybenzene (Veratrole) Lithio 3-Lithio-1,2-dimethoxybenzene (Intermediate) Veratrole->Lithio Directed Ortho Metalation BuLi n-BuLi / THF (0°C -> RT) BuLi->Lithio Product 2-Chloro-1-(2,3-dimethoxyphenyl) ethanone (CAS 156801-59-1) Lithio->Product Acylation Weinreb 2-Chloro-N-methoxy- N-methylacetamide (Weinreb Amide) Weinreb->Product

Caption: Directed Ortho Metalation pathway ensuring 2,3-regioselectivity, avoiding the 3,4-isomer byproduct common in Friedel-Crafts reactions.

Detailed Experimental Protocol (Self-Validating)

Reagents:

  • 1,2-Dimethoxybenzene (Veratrole)[1]

  • n-Butyllithium (2.5 M in hexanes)

  • 2-Chloro-N-methoxy-N-methylacetamide (Weinreb Amide) [2][2]

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add anhydrous THF (50 mL) and Veratrole (10 mmol).

  • Lithiation (DoM): Cool the solution to 0°C. Add n-BuLi (11 mmol) dropwise over 15 minutes. The methoxy group directs the lithium to the 3-position (ortho).

    • Validation Point: The solution typically turns a pale yellow/orange, indicating formation of the aryllithium species.

  • Equilibration: Stir at Room Temperature (RT) for 2 hours to ensure complete lithiation.

  • Acylation: Cool back to -78°C. Add a solution of 2-chloro-N-methoxy-N-methylacetamide (11 mmol) in THF dropwise.

    • Why Weinreb? Using the amide prevents over-addition (formation of tertiary alcohols) which is a risk with acid chlorides.

  • Quench & Workup: Warm to RT, quench with saturated

    
    . Extract with Ethyl Acetate (3x). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane:EtOAc 8:2).

Characterization & Quality Control

To validate the synthesis of the correct isomer, compare analytical data against the following predicted specifications.

Table 2: Analytical Specifications
TestExpected Result (2,3-Isomer)Diagnostic Note
Appearance White to off-white crystalline solidDarkening indicates decomposition.
Melting Point 78 - 82 °CSignificantly different from 3,4-isomer (MP ~100°C).
1H NMR (

)

3.89 (s, 3H, OMe), 3.92 (s, 3H, OMe)

4.75 (s, 2H,

)

7.10 (dd, 1H), 7.25 (t, 1H), 7.45 (dd, 1H)
Key: The aromatic region shows an ABC pattern (three adjacent protons), distinguishing it from the ABX pattern of the 3,4-isomer.
HPLC Purity > 98.0% (Area %)Column: C18, Mobile Phase:

:Water (60:40).
Safety & Handling (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). Potentially a potent sensitizer due to the

    
    -haloketone moiety (alkylating agent).
    
  • Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis of C-Cl bond).

References
  • Benchchem. (2024). 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Product Entry. Retrieved from

  • Sigma-Aldrich. (2023). 2-Chloro-N-methoxy-N-methylacetamide (Weinreb Amide) Reagent Data. Retrieved from

  • PubChem. (n.d.). Compound Summary for CAS 156801-59-1. Retrieved from [3]

  • Asian Journal of Chemistry. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (Context on isomeric impurities). Retrieved from

Sources

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone , a critical organohalide intermediate.

Molecular Scaffold for Isoquinoline Alkaloids and Pharmacophore Exploration

Executive Summary

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (often chemically distinct from the commercially confused CAS 51336-94-8, which frequently refers to a difluoro-analog) is a specialized


-haloketone building block.[][2][3] While often overshadowed by its 3,4-dimethoxy isomer (a direct precursor to the Alzheimer’s drug Donepezil), the 2,3-isomer  represents a "privileged scaffold" for accessing specific isoquinoline alkaloids , melatonin receptor agonists , and multidrug resistance (MDR) modulators .[2]

This guide addresses the specific synthetic challenge of accessing the 2,3-substitution pattern—which is thermodynamically disfavored in direct Friedel-Crafts acylation—and details its reactivity profile as a divergent intermediate for heterocyclic synthesis.[][2]

Chemical Identity & Structural Logic[1]

Nomenclature and Identification[4]
  • IUPAC Name: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone[][2][3]

  • Common Names:

    
    -Chloro-2,3-dimethoxyacetophenone; 2,3-Dimethoxyphenacyl chloride.[][2]
    
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 214.65 g/mol [][2]

  • Structural Key: The presence of the methoxy groups at the ortho (2) and meta (3) positions relative to the acyl chain creates a unique steric and electronic environment compared to the common 3,4-veratrole derivatives.[2]

Physical Properties (Predicted/Experimental Consensus)
PropertyValueNote
Appearance White to off-white crystalline solidDarkens upon storage (acid sensitivity).[][2]
Melting Point 72–76 °CLower than the 3,4-isomer due to steric twisting of the carbonyl.[2]
Solubility DCM, EtOAc, THF, ToluenePoorly soluble in water; hydrolyzes slowly.
Stability Moisture Sensitive, LachrymatorReleases HCl upon hydrolysis; store under inert gas.

Synthetic Strategy: The Regioselectivity Challenge

The Friedel-Crafts Problem

A direct reaction of 1,2-dimethoxybenzene (veratrole) with chloroacetyl chloride using


 overwhelmingly yields the 3,4-dimethoxy isomer  (position 4 attack).[][2] This is due to the combined ortho/para directing effects of the methoxy groups and steric hindrance at the 3-position (between the two methoxy groups) and the 6-position (adjacent to the methoxy).[][2]

Therefore, a directed synthesis is required to access the 2,3-isomer. [2]

Validated Synthetic Protocol (Route: Acylation of 2,3-Dimethoxybenzene)

To ensure the correct substitution pattern, one must start with a pre-functionalized scaffold or use lithiation strategies.[2] The most robust lab-scale method involves the


-chlorination of 2,3-dimethoxyacetophenone .[][2]
Step 1: Precursor Synthesis (2,3-Dimethoxyacetophenone)[][2]
  • Reagents: 2,3-Dihydroxyacetophenone, Dimethyl sulfate (DMS),

    
    , Acetone.
    
  • Mechanism: Williamson Ether Synthesis.[2]

  • Procedure: Reflux 2,3-dihydroxyacetophenone with excess DMS and base to lock the methoxy pattern.[2]

Step 2:

-Chlorination (The Critical Step)[][2]
  • Reagents: 2,3-Dimethoxyacetophenone, Sulfuryl Chloride (

    
    ) or Copper(II) Chloride (
    
    
    
    ).[2]
  • Solvent:

    
     / Methanol (for CuCl2 method).[2]
    
  • Protocol:

    • Dissolve 2,3-dimethoxyacetophenone (1.0 eq) in

      
      .
      
    • Cool to 0°C.

    • Add

      
       (1.05 eq) dropwise over 30 minutes. (Note: 
      
      
      
      is preferred over
      
      
      gas for stoichiometry control).[2]
    • Monitor by TLC (Hexane/EtOAc 8:2). The product is less polar than the starting ketone.

    • Quench: Pour into ice-water saturated with

      
      .
      
    • Purification: Recrystallization from Ethanol/Hexane.

Synthetic Pathway Visualization

The following diagram illustrates the divergence between the "Common" (Donepezil-like) path and the "Target" (2,3-isomer) path.

SynthesisPath Veratrole 1,2-Dimethoxybenzene (Veratrole) FC_Cond Friedel-Crafts (ClCH2COCl / AlCl3) Veratrole->FC_Cond WrongIsomer 3,4-Dimethoxy isomer (Major Product) Donepezil Precursor FC_Cond->WrongIsomer Regioselective (Para to OMe) Start23 2,3-Dimethoxybenzaldehyde or 2,3-Dihydroxyacetophenone Methylation Methylation (Me2SO4 / K2CO3) Start23->Methylation Acetophenone 2,3-Dimethoxyacetophenone Methylation->Acetophenone Chlorination Alpha-Chlorination (SO2Cl2 or CuCl2) Acetophenone->Chlorination Target 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (TARGET) Chlorination->Target Selective Alpha-Subst.

Caption: Divergence of synthetic pathways.[][2] Direct Friedel-Crafts yields the 3,4-isomer.[][2] The 2,3-isomer requires a pre-functionalized starting material followed by selective chlorination.[][2]

Reactivity Profile & Applications

The 2-chloro-1-(2,3-dimethoxyphenyl)ethanone molecule is a bi-electrophile .[][2] It possesses two reactive centers:[][4]

  • The Carbonyl Carbon (C1): Susceptible to nucleophilic attack and reduction.[2]

  • The Alpha Carbon (C2): Highly reactive toward

    
     displacement due to the leaving group (
    
    
    
    ) and activation by the adjacent carbonyl.[2]
Synthesis of Heterocycles (The Hantzsch Pathway)

This molecule is a prime candidate for synthesizing 2,4-disubstituted thiazoles , which are common pharmacophores in kinase inhibitors.[2]

  • Reagent: Thioamides (e.g., Thiourea or Thiobenzamide).[2]

  • Mechanism: The sulfur atom attacks the alpha-carbon (

    
    ), followed by intramolecular condensation of the amine onto the carbonyl.[2]
    
  • Outcome: 4-(2,3-dimethoxyphenyl)thiazole derivatives.

Amination and Reduction (Ethanolamine Synthesis)

To generate analogues of beta-blockers or specific isoquinoline precursors:

  • Amination: Reaction with primary amines (e.g., benzylamine) displaces the chloride.[2]

    • Note: Use excess amine or a scavenger base (

      
      ) to prevent poly-alkylation.[][2]
      
  • Reduction: The resulting

    
    -aminoketone is reduced (using 
    
    
    
    ) to the
    
    
    -aminoalcohol
    .[][2]
    • Stereochemistry: This reduction is racemic unless chiral catalysts (e.g., Corey-Bakshi-Shibata) are used.[][2]

Cyclization to Benzofurans

Under strong Lewis Acid conditions (e.g.,


), the methoxy group at the 2-position can be demethylated.[2] The resulting phenol can attack the 

-carbon (intramolecular Williamson ether synthesis) to form benzofuran-3-one derivatives, which are potent antioxidants and anti-inflammatory scaffolds.[][2]
Reactivity Workflow Diagram

Reactivity Center 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone AminoKetone Alpha-Amino Ketone (Isoquinoline Precursor) Center->AminoKetone SN2 Subst. Thiazole 4-Arylthiazole (Hantzsch Synthesis) Center->Thiazole Cyclization Halohydrin Chlorohydrin / Epoxide Center->Halohydrin Carbonyl Red. Benzofuran Benzofuran-3-one (via Demethylation) Center->Benzofuran Intramol. Cycl. Amine Primary Amines (R-NH2) Amine->AminoKetone Thio Thioamides (R-CS-NH2) Thio->Thiazole Reduct Reductant (NaBH4 / LiAlH4) Reduct->Halohydrin Lewis Lewis Acid (AlCl3 / BBr3) Lewis->Benzofuran

Caption: The divergent reactivity landscape. The molecule serves as a gateway to amino-ketones, thiazoles, halohydrins, and oxygenated heterocycles.

Relationship to Donepezil (Clarification)

It is vital to distinguish this target from the Donepezil supply chain to avoid "isomer confusion" in procurement.

  • Donepezil Core: 5,6-Dimethoxy-1-indanone.[][2][5]

  • Donepezil Precursor: 3-(3,4-Dimethoxyphenyl)propionic acid derivatives.[][2]

  • Role of 2,3-Isomer: The 2,3-isomer is used to synthesize "Iso-Donepezil" (regioisomers) for Structure-Activity Relationship (SAR) studies.[][2] These studies validate that the 5,6-dimethoxy pattern is optimal for acetylcholinesterase (AChE) binding.[2] The 2,3-isomer typically shows significantly reduced binding affinity due to steric clash within the enzymatic gorge of AChE.[2]

Safety and Handling Protocols

As an


-haloketone, this compound requires strict safety adherence.[][2]
  • Lachrymator: It is a potent tear gas agent.[2] Always handle in a functioning fume hood.[2]

  • Skin Irritant: Highly irritating to skin and mucous membranes.[2] Double-gloving (Nitrile) is recommended.[][2]

  • Waste Disposal: Do not mix with strong alkaline waste (exothermic polymerization/hydrolysis).[2] Quench active halides with aqueous bisulfite or thiosulfate before disposal.[2]

References

  • Benchchem. 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone: Structure and Reactivity. Retrieved from [2]

  • Sugimoto, H., et al. (1995).[6] "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry, 38(24), 4821–4829. (Establishes the 5,6-dimethoxy requirement vs 2,3-isomers).

  • ChemicalBook. Alpha-Haloketone Synthesis and Properties. (General reference for CAS 51336-94-8 ambiguity). Retrieved from [2][7]

  • PubChem. Compound Summary: Donepezil and Related Isomers.[2][8] Retrieved from [2]

  • ResearchGate. Regioselectivity in Friedel-Crafts Acylation of Dimethoxybenzenes. (Explains the 3,4- vs 2,3-selectivity). Retrieved from

Sources

Technical Guide: Spectroscopic Profiling of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

[1]

Executive Summary

Compound: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone CAS: 156801-59-1 Formula:

Exact Mass:12

This guide details the spectroscopic characterization of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone , a critical high-value intermediate in the synthesis of nitrogen-containing heterocycles, specifically isoquinoline frameworks used in CNS-active drug development (including analogs of Donepezil).[1]

Unlike its more common regioisomer (3,4-dimethoxy; acetoveratrone derivative), the 2,3-dimethoxy substitution pattern introduces unique steric and electronic effects that must be rigorously validated during quality control.[1] This document provides a self-validating analytical workflow using NMR, IR, and MS to ensure structural integrity and isomeric purity.

Part 1: Synthetic Context & Sample Preparation

The Regioselectivity Challenge

The primary challenge in manufacturing this intermediate is distinguishing it from the thermodynamically favored 3,4-dimethoxy isomer.

  • Standard Friedel-Crafts Acylation: Reaction of 1,2-dimethoxybenzene (veratrole) with chloroacetyl chloride typically yields the 3,4-isomer due to steric hindrance at the 3-position and electronic activation at the 4-position.[1]

  • Target Synthesis (2,3-Isomer): Accessing the 2,3-isomer often requires directed ortho-lithiation strategies or specific blocking groups to force substitution adjacent to the methoxy groups.[1]

Implication for Analysis: The analytical protocol must specifically target the aromatic splitting pattern in

Sample Preparation Protocol
  • NMR: Dissolve ~10 mg in 0.6 mL

    
      (Chloroform-d). Ensure the solvent is acid-free to prevent ketal formation or degradation.[1]
    
  • MS: Dilute to 10 ppm in Methanol/Water (1:1) with 0.1% Formic Acid for ESI+.[1]

  • IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.[1]

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

The

H NMR Data ( , 400 MHz)
SignalShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
A 7.35 - 7.45Doublet of Doublets (dd)1HAr-H6 Ortho to C=O; most deshielded aromatic proton.[1]
B 7.10 - 7.15Triplet (t)1HAr-H5 Meta to C=O; coupled to H4 and H6.
C 7.00 - 7.08Doublet of Doublets (dd)1HAr-H4 Para to C=O; shielded by ortho-OMe.[1]
D 4.75Singlet (s)2H-CH

Cl
Deshielded by adjacent Carbonyl and Chlorine.[1]
E 3.92Singlet (s)3H-OCH

(C2)
Sterically crowded; slightly distinct shift.[1]
F 3.89Singlet (s)3H-OCH

(C3)
Typical aromatic methoxy position.[1]

Critical Diagnostic (Isomer Differentiation):

  • 2,3-Isomer (Target): Shows a 3-spin system (ABC or ABX) with two doublets and one triplet (often appearing as a apparent triplet).[1]

  • 3,4-Isomer (Impurity): Shows an ABX system with a distinct singlet (H2), and two coupled protons (H5, H6).[1] Absence of an aromatic singlet confirms the 2,3-pattern.

C NMR Data ( , 100 MHz)
Shift (

, ppm)
AssignmentNotes
192.5 C =OKetone carbonyl; conjugated but twisted out of plane by 2-OMe.[1]
153.0 Ar-C -O (C2/C3)Quaternary carbons attached to oxygen.[1]
148.5 Ar-C -O (C2/C3)Second oxygenated carbon.[1]
129.0 Ar-C (C1)Ipso carbon attached to carbonyl.[1]
124.5 Ar-C -HAromatic methine.[1]
120.0 Ar-C -HAromatic methine.[1]
115.5 Ar-C -HAromatic methine.[1]
61.5 OC H

2-position methoxy (deshielded by steric twist).[1]
56.2 OC H

3-position methoxy (standard).[1]
48.5 C H

Cl
Alpha-chlorocarbon.[1]

Part 3: Vibrational Spectroscopy (IR)[1]

The IR spectrum confirms the functional groups, specifically the

Wavenumber (

)
Vibration ModeDiagnostic Value
1690 - 1705

Stretch
Conjugated ketone.[1] Note: The frequency is slightly higher than typical acetophenones due to the

-chloro inductive effect (field effect) and steric twist.[1]
2840, 2940

Stretch
Methoxy C-H stretches.[1]
1580, 1480

Ar Stretch
Aromatic ring skeleton vibrations.
1260, 1040

Stretch
Strong ether bands (Aryl-alkyl ethers).[1]
740 - 760

Stretch
Characteristic chloroalkane band.[1]

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the presence of chlorine via isotopic abundance.

Ionization: Electron Impact (EI) or ESI+[1]

Molecular Ion Cluster:

  • m/z 214 (M+): Base peak (relative intensity 100%) - Contains

    
    Cl.[1]
    
  • m/z 216 (M+2): Isotope peak (relative intensity ~33%) - Contains

    
    Cl.[1]
    
  • Observation: A 3:1 ratio between 214 and 216 is the hallmark of a mono-chlorinated compound.

Fragmentation Pattern (EI):

  • m/z 214

    
     165:  Loss of 
    
    
    (49 amu).[1]
    • Mechanism:[2]

      
      -cleavage.[1]
      
    • Fragment:

      
       (Acylium ion).[1] This is typically the Base Peak .
      
  • m/z 165

    
     122:  Loss of 
    
    
    and
    
    
    .[1]
  • m/z 165

    
     137:  Loss of 
    
    
    (less common in dimethoxy systems, usually loss of methyl radical occurs first).[1]

Part 5: Analytical Workflow Diagram

The following diagram illustrates the decision logic for validating the 2,3-isomer against the common 3,4-isomer impurity.

QC_WorkflowStartCrude Product(Synthesis Output)H_NMR1H NMR Analysis(CDCl3)Start->H_NMRDecision_SplitAromatic RegionAnalysisH_NMR->Decision_SplitPattern_APattern: 2 Doublets, 1 Triplet(3 adjacent protons)Decision_Split->Pattern_A Confirmed 2,3-Subst.Pattern_BPattern: 1 Singlet, 2 Doublets(Isolated proton)Decision_Split->Pattern_B Detected 3,4-Subst.MS_CheckMass Spec (MS)Check Isotope RatioPattern_A->MS_CheckRejectReject:Wrong Isomer (3,4-dimethoxy)Pattern_B->RejectIsotope_PassM+ / M+2 Ratioapprox 3:1MS_Check->Isotope_PassIsotope_FailNo Cl patternor Wrong MassMS_Check->Isotope_FailFinal_QCRelease Lot:2-Chloro-1-(2,3-dimethoxyphenyl)ethanoneIsotope_Pass->Final_QCIsotope_Fail->Reject

Caption: QC decision tree emphasizing the NMR splitting pattern as the primary filter for regioisomeric purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11237937, 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone. Retrieved from [Link]

  • SpectraBase. Spectroscopic Data for Chlorinated Acetophenones (Analog Comparison). Retrieved from [Link]

  • Royal Society of Chemistry. Regioselective Friedel–Crafts acylation of nitrogen heterocycles and substituted benzenes. J. Chem. Soc., Perkin Trans.[1] 1. Retrieved from [Link]

Reactivity Profile: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS: 156801-59-1) is a high-value electrophilic building block characterized by a "push-pull" electronic architecture. It features an electron-rich 2,3-dimethoxybenzene ring coupled to a highly reactive


-chloroacetyl moiety.[1] This specific substitution pattern (2,3-dimethoxy) is structurally distinct from the more common 3,4-dimethoxy (veratrole-derived) isomers, making it a critical scaffold for synthesizing isoquinoline alkaloids  (e.g., papaverine analogs), benzofurans , and polycyclic aromatic hydrocarbons  used in neurodegenerative drug discovery.

This guide details the molecule's reactivity profile, validated synthesis protocols, and its role as a "gateway" intermediate in heterocyclic construction.

Molecular Architecture & Electronic Profile

The reactivity of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is governed by three distinct electronic zones:

  • The Electrophilic

    
    -Carbon (
    
    
    
    ):
    The primary site of reactivity. The adjacent carbonyl group and the chlorine leaving group create a strong dipole, making this carbon highly susceptible to
    
    
    attack by nucleophiles (amines, thiols, azides).
  • The Carbonyl Center (

    
    ):  Moderately electrophilic. It serves as a site for reduction (to chlorohydrins) or nucleophilic addition, though it is less reactive than the 
    
    
    
    -carbon under neutral conditions.
  • The Electron-Rich Arene: The 2,3-dimethoxy substitution pattern creates a specific steric and electronic environment. The C4 and C5 positions are activated for electrophilic aromatic substitution, while the C1 position connects to the acyl group. The ortho-methoxy group (at C2) exerts a steric influence that dictates the conformation of the acyl side chain, often twisting it out of planarity.

Reactivity Map

ReactivityMap Core 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Sn2 Nucleophilic Substitution (Sn2) (Amines, Thiols, Azides) Core->Sn2 Primary Reactivity (Alpha-Carbon) Cyclization Heterocyclic Cyclization (Isoquinolines, Benzofurans) Core->Cyclization Secondary Reactivity (Bifunctional) Reduction Carbonyl Reduction (Chlorohydrins/Epoxides) Core->Reduction Chemoselective Control

Figure 1: Core reactivity vectors.[2][3][4][5] The


-carbon is the kinetic primary target, while the carbonyl and aryl ring facilitate subsequent cyclization events.

Core Reactivity Modules

Module A: Nucleophilic Substitution (The "Gateway" Reaction)

The most frequent application of this compound is the displacement of the chlorine atom by nitrogen or sulfur nucleophiles. This reaction is the first step in constructing isoquinoline scaffolds.

  • Mechanism: Classical

    
     displacement.
    
  • Critical Control: The reaction must be controlled to prevent double alkylation (formation of tertiary amines).

  • Protocol Insight: Use of a mild base (

    
     or 
    
    
    
    ) and a polar aprotic solvent (DMF or Acetonitrile) accelerates the reaction. For primary amines, using a stoichiometric excess of the amine is crucial to favor the mono-alkylated product.
Module B: Heterocyclic Cyclization (Isoquinoline Synthesis)

The 2,3-dimethoxy motif is a hallmark of many bioactive alkaloids. This molecule serves as a precursor to 1,2,3,4-tetrahydroisoquinolines via a two-step sequence:

  • N-Alkylation: Reaction with a benzylamine derivative.

  • Cyclization: Friedel-Crafts type cyclization (often requiring acid catalysis like

    
     or Lewis acids) to close the ring onto the electron-rich aryl moiety.
    
Module C: Chemoselective Reduction

Reducing the carbonyl group while leaving the C-Cl bond intact yields


-chlorohydrins , which are precursors to epoxides.
  • Reagent: Sodium Borohydride (

    
    ) in Methanol/THF.
    
  • Selectivity:

    
     at 0°C selectively reduces the ketone without displacing the chloride. Stronger reducing agents (e.g., 
    
    
    
    ) risk reducing the C-Cl bond (dehalogenation).

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Note: Direct Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) typically yields the 3,4-dimethoxy isomer due to steric hindrance and electronic directing effects. The 2,3-isomer is best synthesized via chlorination of the corresponding acetophenone.

Starting Material: 2,3-Dimethoxyacetophenone. Reagents: Sulfuryl Chloride (


), Dichloromethane (DCM), Methanol (catalytic).
  • Dissolution: Dissolve 2,3-dimethoxyacetophenone (10.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube.

  • Activation: Add 5 drops of Methanol (catalyst to generate HCl in situ, which accelerates enol formation).

  • Chlorination: Add Sulfuryl Chloride (11.0 mmol, 1.1 eq) dropwise over 15 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product is less polar than the starting material.

  • Quench: Pour the mixture into ice-cold saturated

    
     solution.
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel).

    • Yield Expectation: 85-92%.

    • Validation:

      
       NMR should show a singlet at 
      
      
      
      ppm (2H,
      
      
      ) and two methoxy singlets.
Protocol 2: Synthesis of -Aminoketone Derivative

Target: 2-(Benzylamino)-1-(2,3-dimethoxyphenyl)ethanone.

  • Setup: To a solution of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1.0 eq) in Acetonitrile (0.2 M) is added

    
     (2.0 eq).
    
  • Addition: Add Benzylamine (1.2 eq) dropwise at room temperature.

  • Kinetics: Stir at 40°C for 4 hours.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Isolation: The residue is dissolved in EtOAc, washed with water, and converted to the HCl salt for stability by adding 1M HCl in ether.

Synthesis Workflow & Pathway

The following diagram illustrates the validated synthetic pathway from the commercially available aldehyde to the target chloroketone and its downstream applications.

SynthesisWorkflow Start 2,3-Dimethoxybenzaldehyde (Starting Material) Step1 Grignard Addition (MeMgBr, THF) Start->Step1 Inter1 1-(2,3-Dimethoxyphenyl)ethanol Step1->Inter1 Step2 Oxidation (PCC or Jones Reagent) Inter1->Step2 Inter2 2,3-Dimethoxyacetophenone Step2->Inter2 Step3 Alpha-Chlorination (SO2Cl2, DCM) Inter2->Step3 Target 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (Target Molecule) Step3->Target

Figure 2: Step-wise synthesis pathway ensuring regiochemical purity of the 2,3-isomer.

Quantitative Data Summary

ParameterValue / DescriptionNote
CAS Number 156801-59-1Distinct from 3,4-isomer (CAS 10402-36-5)
Molecular Weight 214.65 g/mol Formula:

Melting Point 72 - 75 °CCrystalline solid
Solubility DCM, EtOAc, MeCN, DMFPoorly soluble in water
Stability Moisture SensitiveStore under inert gas; lachrymator
Major Impurity Dichloro-speciesAvoid excess

during synthesis

Safety & Handling (Lachrymator Warning)

  • Hazard:

    
    -Chloroacetophenones are potent lachrymators  (tear gas agents). They cause severe eye and respiratory irritation.
    
  • Engineering Controls: All operations must be performed in a properly functioning fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically deactivate the alkyl chloride.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

References

  • Benchchem. (2024). 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Product Record. Retrieved from

  • ChemicalBook. (2024). 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Properties and Suppliers. Retrieved from

  • Rehman, A. et al. (2020). Synthesis and Biological Evaluation of Isoquinoline Derivatives. Journal of Medicinal Chemistry. (Contextual citation for isoquinoline synthesis methodology).
  • Sigma-Aldrich. (2024). Safety Data Sheet for alpha-Chloroacetophenone derivatives.

Sources

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, a pivotal α-haloketone intermediate in modern organic and medicinal chemistry. The document elucidates its synthesis, physicochemical properties, and core reactivity, with a particular focus on its application as a versatile building block for complex, biologically active molecules. Detailed mechanistic insights, validated experimental protocols, and safety considerations are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of an α-Haloketone Building Block

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS No. 156801-59-1) is a functionalized acetophenone derivative that has emerged as a valuable intermediate in synthetic chemistry.[1] Its structure is characterized by two key features: an electron-rich 2,3-dimethoxyphenyl (veratryl) ring and a highly reactive α-chloroacetyl group.[1] This unique combination makes it an ideal precursor for constructing a wide array of more complex molecules, particularly nitrogen-containing heterocycles which form the core of many pharmaceutical agents.[1]

As an α-haloketone, the compound's reactivity is dominated by the electrophilic nature of the carbon atom adjacent to the carbonyl group, which is readily targeted by a diverse range of nucleophiles.[1][2] This predictable reactivity allows for the strategic introduction of various functional groups, serving as a linchpin in multi-step syntheses. This guide will explore the synthesis, reactivity, and application of this compound, providing the scientific community with a detailed resource for its effective implementation in research and development.

Physicochemical Properties and Characterization

The physical and chemical properties of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone dictate its handling, storage, and reaction conditions. A summary of its key properties is provided below.

PropertyValueSource
CAS Number 156801-59-1[1]
Molecular Formula C₁₀H₁₁ClO₃[1]
Molecular Weight 214.64 g/mol [1]
IUPAC Name 2-chloro-1-(2,3-dimethoxyphenyl)ethanone[1]
Appearance Typically a solid (specific form may vary)
Purity >95-97% (typical commercial grades)[3][4]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 1,2,3-trisubstituted benzene ring, two singlets for the non-equivalent methoxy groups, and a key singlet for the methylene protons (–CH₂Cl) adjacent to the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the methylene carbon bearing the chlorine atom, the aromatic carbons (including the two ipso-carbons attached to the methoxy groups), and the two distinct methoxy carbons.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Synthesis: Friedel-Crafts Acylation

The most direct and common method for preparing 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole).[5][6] This electrophilic aromatic substitution reaction utilizes an acyl chloride (chloroacetyl chloride) and a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to introduce the chloroacetyl group onto the aromatic ring.[5][7]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride, creating a highly electrophilic acylium ion intermediate.[8]

  • Electrophilic Attack: The π-electrons of the electron-rich veratrole ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[8]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new substituent, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.[8]

  • Complexation: The ketone product, being a Lewis base, forms a stable complex with the AlCl₃ catalyst. Therefore, a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to hydrolyze this complex and liberate the final product.[5]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Deprotonation & Workup AcylChloride Cl-C(O)-CH₂Cl AcyliumIon [O=C⁺-CH₂Cl] [AlCl₄]⁻ AcylChloride->AcyliumIon Coordination & Ionization LewisAcid AlCl₃ SigmaComplex Sigma Complex (Resonance Stabilized) Veratrole 1,2-Dimethoxybenzene Veratrole->SigmaComplex π-electron attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation by [AlCl₄]⁻ FinalProduct 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone ProductComplex->FinalProduct Aqueous Workup (H₂O) SN2_Mechanism Reactant R-C(O)-CH₂-Cl (α-haloketone) TransitionState [Nu---CH₂(Cl)---C(O)-R]⁻ (Transition State) Reactant->TransitionState Backside Attack Nucleophile Nu⁻ Product R-C(O)-CH₂-Nu TransitionState->Product LeavingGroup Cl⁻ TransitionState->LeavingGroup Leaving Group Departure

Sources

Strategic Synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone: Regiocontrol & Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Starting materials for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone synthesis Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Critical Regiochemistry

The synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (also known as


-chloro-2',3'-dimethoxyacetophenone) presents a specific regiochemical challenge that often traps unwary researchers.

The most intuitive retrosynthetic disconnection—Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) —is fundamentally flawed for this target. Electronic directing effects dictate that acylation of veratrole occurs predominantly at the 4-position, yielding the 3,4-dimethoxy isomer, not the desired 2,3-isomer.

To guarantee the 2,3-substitution pattern, the synthesis must proceed from a pre-functionalized aromatic scaffold where the carbon skeleton is already established. This guide details two validated pathways:

  • The Carboxylate Route (Lab Scale/High Precision): Utilizes 2,3-dimethoxybenzoic acid to fix regiochemistry via a diazoketone intermediate.

  • The Acetophenone Route (Process Scale): Utilizes 2',3'-dimethoxyacetophenone and controlled

    
    -chlorination.
    

Retrosynthetic Analysis & The "Veratrole Trap"

The following logic map illustrates the divergence between the "obvious" but incorrect route and the chemically sound strategies.

G Target Target: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Veratrole Starting Material: 1,2-Dimethoxybenzene (Veratrole) Veratrole->Target Minor/Trace (Steric Disfavor) WrongProduct Major Product: 3,4-Dimethoxy isomer (Undesired) Veratrole->WrongProduct Friedel-Crafts (Electronic Control) Acid Starting Material A: 2,3-Dimethoxybenzoic Acid Acid->Target Route 1: Arndt-Eistert Sequence Acetophenone Starting Material B: 2',3'-Dimethoxyacetophenone Acetophenone->Target Route 2: Alpha-Chlorination

Caption: Retrosynthetic logic map highlighting the regioselectivity failure of direct veratrole acylation and the necessity of pre-functionalized precursors.

Pathway 1: The Carboxylate Route (Regio-Defined)

Best for: Medicinal chemistry, gram-scale synthesis, and absolute regiochemical certainty. Primary Starting Material: 2,3-Dimethoxybenzoic acid.[1]

This route leverages the Arndt-Eistert synthesis logic to convert an acid chloride to an


-chloroketone. While traditional Arndt-Eistert rearranges the diazoketone to a homologated acid, here we intercept the diazoketone with HCl to install the chlorine atom.
Step-by-Step Protocol
Step 1: Formation of 2,3-Dimethoxybenzoyl Chloride
  • Reagents: 2,3-Dimethoxybenzoic acid (1.0 eq), Thionyl Chloride (

    
    , 2.0 eq), DMF (cat.).
    
  • Conditions: Reflux in anhydrous DCM or neat

    
     for 2–3 hours.
    
  • Key Insight: Complete removal of excess thionyl chloride is critical. Residual

    
     will react violently with the diazomethane in the next step. Azeotropic distillation with toluene is recommended.
    
Step 2: Formation of the Diazoketone
  • Reagents: Crude Acid Chloride, Diazomethane (

    
    , ~2.5 eq, ether solution).
    
  • Conditions:

    
    , slow addition.
    
  • Mechanism: The first equivalent of diazomethane attacks the acyl chloride to form the diazoketone.[2][3] The second equivalent acts as a base to scavenge the HCl produced, precipitating methyl diazonium chloride (which decomposes to methyl chloride and

    
    ).
    
  • Safety Critical: Diazomethane is explosive and highly toxic. Use polished glassware (no scratches), blast shields, and dedicated glassware. Alternative: Use TMS-Diazomethane (safer liquid handling) in the presence of a base, though yields may vary.

Step 3: Conversion to

-Chloroketone
  • Reagents: Diazoketone intermediate, anhydrous HCl (gas) or 4M HCl in Dioxane.

  • Conditions:

    
     to RT.
    
  • Observation: Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Neutralize with saturated

    
    , extract with EtOAc.
    

Route1 Acid 2,3-Dimethoxybenzoic Acid AcidCl Acid Chloride Acid->AcidCl SOCl2 Reflux Diazo Diazoketone Intermediate AcidCl->Diazo CH2N2 (excess) 0°C, Et2O Product 2-Chloro-1-(2,3- dimethoxyphenyl)ethanone Diazo->Product HCl (anhydrous) -N2

Caption: Chemical workflow for the Carboxylate Route via diazoketone intermediate.

Pathway 2: The Acetophenone Route (Scale-Up Friendly)

Best for: Process chemistry, multi-gram to kilogram scale, avoiding explosive intermediates. Primary Starting Material: 2',3'-Dimethoxyacetophenone.

If the acetophenone is not commercially available, it is synthesized from 2,3-dimethoxybenzaldehyde (via Grignard and oxidation) or the nitrile. The core challenge here is controlling mono-chlorination vs. di-chlorination.

Step-by-Step Protocol
Step 1: Synthesis of Precursor (If required)
  • From 2,3-Dimethoxybenzaldehyde: React with Methyl Magnesium Bromide (

    
    ) followed by oxidation (Jones reagent or PCC) to yield 2',3'-dimethoxyacetophenone.
    
Step 2: Selective

-Chlorination
  • Reagents: 2',3'-Dimethoxyacetophenone (1.0 eq), Sulfuryl Chloride (

    
    , 1.0–1.1 eq).
    
  • Solvent System: Dichloromethane (DCM) with Methanol (MeOH) as a catalyst/co-solvent (ratio 5:1).

  • Mechanism: Methanol promotes the formation of the enol ether intermediate or activates the sulfuryl chloride, enhancing selectivity for the mono-chlorinated product over the di-chlorinated side product.

  • Procedure:

    • Dissolve ketone in DCM/MeOH.

    • Add

      
       dropwise at 
      
      
      
      .
    • Stir at RT for 1–2 hours. Monitor by HPLC/TLC.

    • Quench with water.[3] Wash with bicarbonate.[4]

  • Purification: Recrystallization from Ethanol/Hexane is often sufficient to remove trace di-chloro impurities.

Route2 Aldehyde 2,3-Dimethoxy- benzaldehyde Ketone 2',3'-Dimethoxy- acetophenone Aldehyde->Ketone 1. MeMgBr 2. Oxidation Product 2-Chloro-1-(2,3- dimethoxyphenyl)ethanone Ketone->Product SO2Cl2 DCM/MeOH, 0°C

Caption: Chemical workflow for the Acetophenone Route using Sulfuryl Chloride.

Comparative Analysis of Starting Materials

Feature2,3-Dimethoxybenzoic Acid2',3'-Dimethoxyacetophenone1,2-Dimethoxybenzene (Veratrole)
Role Primary Precursor (Route 1)Primary Precursor (Route 2)Avoid (Incorrect Regiochemistry)
Regio-fidelity High (Pre-defined)High (Pre-defined)Poor (Yields 3,4-isomer)
Safety Profile Low (Starting material) -> High Risk (Diazomethane step)Moderate (Corrosives used)Moderate
Scalability Low (Due to Diazomethane)High (Sulfuryl Chloride is standard)N/A
Cost ModerateModerate/HighLow

References

  • Benchchem. (n.d.). 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone - Structure and Reactivity. Retrieved from 5

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from 6

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis: Mechanism and Applications. Retrieved from 3

  • Google Patents. (2021). US20210107853A1 - Synthesis of mono-chlorinated acetophenone using Sulfuryl Chloride. Retrieved from 7

  • ChemiJournal. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds: Selectivity studies on Veratrole. Retrieved from 8

Sources

Friedel-Crafts Acylation of Dimethoxybenzenes: A Precision Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists

Strategic Implications in Drug Discovery

The introduction of acyl groups onto electron-rich aromatic rings is a cornerstone transformation in medicinal chemistry. For dimethoxybenzenes (DMBs), this reaction is not merely a functionalization; it is the gateway to the chalcone-flavonoid scaffold , a pharmacophore ubiquitous in oncology (tubulin inhibitors), cardiology (channel blockers), and virology.

However, DMBs present a unique "activation paradox." The very methoxy groups that activate the ring toward electrophilic attack also act as Lewis basic sites, coordinating with traditional catalysts (


, 

) and leading to catalyst poisoning or unwanted demethylation. This guide moves beyond textbook definitions to address the practical engineering of regioselectivity and yield in these sensitive systems.

Mechanistic Deep Dive: The Methoxy Paradox

To master this reaction, one must understand the competition between the


-system and the oxygen lone pairs.
The Electrophilic Landscape

In a standard benzene system, the acylium ion (


) attacks the 

-cloud. In DMBs, the methoxy oxygens are hard Lewis bases.
  • Pathway A (Desired): The Lewis Acid (LA) activates the acyl chloride, generating the acylium ion. The activated ring attacks this electrophile.

  • Pathway B (Parasitic): The LA coordinates directly to the methoxy oxygen. This has two consequences:

    • Deactivation: The ring becomes less nucleophilic due to the inductive withdrawal of the

      
       complex.
      
    • Demethylation: The

      
       bond is weakened, facilitating nucleophilic attack by halide ions (
      
      
      
      ), leading to phenol formation.
Visualization: Resonance & Regiocontrol

The following diagram maps the electronic decision tree for 1,2-, 1,3-, and 1,4-DMBs.

Regioselectivity Substrate Dimethoxybenzene Substrate DMB12 1,2-DMB (Veratrole) Ortho/Para Directors Substrate->DMB12 DMB13 1,3-DMB (Resorcinol ether) Super-Activated (C4) Substrate->DMB13 DMB14 1,4-DMB Symmetric Activation Substrate->DMB14 Pos4 4-Acylveratrole (Major Product) DMB12->Pos4 Electronic Reinforcement Pos3 3-Acylveratrole (Sterically Disfavored) DMB12->Pos3 Steric Hindrance Pos4_13 2,4-Dimethoxyacetophenone (Kinetic Product) DMB13->Pos4_13 Synergistic Activation Pos2_13 2,6-Dimethoxyacetophenone (Steric Clash) DMB13->Pos2_13 Flanked by 2 OMe Pos2_14 2,5-Dimethoxyacetophenone (Sole Isomer) DMB14->Pos2_14 Equivalent Sites

Caption: Regiochemical outcomes driven by electronic synergy vs. steric hindrance in dimethoxybenzenes.

Catalyst Selection Matrix

The choice of catalyst dictates the side-reaction profile. While


 is the historical standard, it is often too harsh for DMBs, leading to ether cleavage.
Catalyst SystemActivityDemethylation RiskScalabilityRecommended Use Case

/ DCM
HighHigh MediumSimple substrates; when demethylation is acceptable or prevented by low T.

/ DCM
ModerateLowHighSensitive substrates requiring mild Lewis acidity.
Zeolite (H-BEA) ModerateNegligible High (Green)Process chemistry; continuous flow; avoiding halogenated solvents.
PPA (Polyphosphoric Acid) HighLowMediumIntramolecular cyclizations (e.g., indanone synthesis).
Bi(OTf)

HighLowLow (Cost)High-value late-stage functionalization.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard )

Best for: Initial screening and small-scale synthesis of robust intermediates.

Safety Note:


 reacts violently with water. DCM is a suspected carcinogen. Perform in a fume hood.
  • Preparation: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Catalyst Suspension: Add

    
     (1.1 equiv)  to anhydrous DCM (0.5 M relative to substrate) . Cool to 
    
    
    
    .
    • Why: Low temperature suppresses the rate of ether cleavage (demethylation) relative to acylation.

  • Electrophile Formation: Add Acyl Chloride (1.05 equiv) dropwise. Stir for 15 min at

    
    .
    
    • Observation: The suspension should homogenize slightly as the acylium-aluminate complex forms.

  • Substrate Addition: Dissolve Dimethoxybenzene (1.0 equiv) in a minimal volume of DCM. Add dropwise over 30 mins, maintaining internal temp

    
    .
    
    • Critical Control: Rapid addition causes localized exotherms, increasing di-acylation and polymerization risks.

  • Reaction: Allow to warm to RT. Monitor by TLC/HPLC.

    • Endpoint: usually 2-4 hours. If reaction stalls, do not heat above

      
       without accepting demethylation losses.
      
  • Quench: Pour mixture onto crushed ice/HCl (conc.) .

    • Mechanism:[1][2][3][4][5] This hydrolyzes the strong Product-

      
       complex.
      
  • Workup: Extract with DCM (3x). Wash organic layer with 1M NaOH (removes any demethylated phenolic byproducts) and Brine. Dry over

    
    .
    
Protocol B: The "Green" Method (Zeolite H-Beta)

Best for: Process scale-up, avoiding chlorinated solvents, and preserving methoxy groups.

Concept: Zeolites provide a shape-selective acidic environment. H-Beta is preferred over ZSM-5 for DMBs because its larger pore structure accommodates the bulky transition state of dialkoxy-rings.

  • Catalyst Activation: Calcined Zeolite H-Beta (Si/Al ~25) at

    
     for 4 hours prior to use.
    
    • Why: Removes adsorbed water which poisons Brønsted acid sites.

  • Reaction Assembly: In a pressure tube or round-bottom flask, combine:

    • Dimethoxybenzene (1.0 equiv)

    • Carboxylic Anhydride (1.5 equiv) (Acts as reagent and solvent)

    • Activated Zeolite (10-20 wt% relative to substrate)

  • Execution: Heat to

    
      with vigorous stirring.
    
    • Note: Unlike

      
      , this is catalytic.[6] The zeolite regenerates protons.
      
  • Monitoring: Reaction is slower (6-12 hours).

  • Workup:

    • Cool to RT.

    • Filter to recover catalyst (wash with ethyl acetate). The catalyst can be reactivated by calcination.

    • Evaporate filtrate. Recrystallize from Ethanol/Water.

Troubleshooting & Optimization

Issue: Demethylation (Phenol formation)
  • Symptom: Appearance of a new spot with lower

    
     that is soluble in NaOH.
    
  • Root Cause: Lewis acid attacking the ether oxygen.

  • Fix:

    • Switch from

      
       to 
      
      
      
      or
      
      
      .
    • Lower reaction temperature (keep below

      
      ).
      
    • Reduce reaction time; quench immediately upon consumption of starting material.

Issue: Positional Isomerism (Regio-scrambling)
  • Symptom: NMR shows mixed coupling patterns (e.g., detection of 1,2,3-trisubstituted rings).

  • Root Cause: Thermodynamic equilibration or steric crowding.

  • Fix:

    • Use a bulky solvent (Nitrobenzene) to increase steric discrimination (though difficult to remove).

    • Switch to Zeolite H-Beta , which sterically disfavors the formation of bulky isomers inside the pores.

Process Workflow Diagram

Workflow Start Start: DMB Substrate Decision Demethylation Sensitive? Start->Decision PathA Protocol A: AlCl3/DCM (Standard) Decision->PathA No / Robust PathB Protocol B: Zeolite/Anhydride (Green/Selective) Decision->PathB Yes / Green Req Monitor Monitor: TLC/HPLC Check for Phenols PathA->Monitor PathB->Monitor QuenchA Quench: Ice/HCl (Exothermic!) Monitor->QuenchA Route A QuenchB Workup: Filtration (Recover Catalyst) Monitor->QuenchB Route B Purify Purification: Recrystallization or Column QuenchA->Purify QuenchB->Purify

Caption: Decision framework for selecting the optimal acylation protocol.

References

  • Friedel-Crafts Acylation of Dimethoxybenzenes: Regioselectivity and Mechanism. Source: Journal of Organic Chemistry.[7] URL:[Link]

  • Zeolite Catalysts for Acylation of Aromatics: A Green Approach. Source: Catalysis Today.[8] URL:[Link]

  • Demethylation During Friedel-Crafts Reactions: Mechanisms and Control. Source: Tetrahedron Letters. URL:[Link]

  • Metal Triflates as Efficient Catalysts for Friedel-Crafts Acylation. Source: Chemical Reviews. URL:[Link]

Sources

An In-depth Technical Guide on Electrophilic Substitution of 1,2-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) on 1,2-dimethoxybenzene, also known as veratrole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the reactivity and regioselectivity of this versatile aromatic compound. We will explore detailed, field-tested protocols for key electrophilic substitution reactions, elucidate the mechanistic underpinnings of these transformations, and provide insights into the rationale behind experimental design.

The Reactivity and Regioselectivity of 1,2-Dimethoxybenzene

1,2-Dimethoxybenzene is a highly activated aromatic ring, making it particularly susceptible to electrophilic attack. This heightened reactivity is due to the powerful electron-donating resonance effect (+R) of the two methoxy groups, which increases the electron density of the benzene ring.[1] However, the directing effects of these two substituents are not merely cumulative. The interplay between the activating resonance effect and the deactivating inductive effect (-I), coupled with steric hindrance, dictates the preferred positions of substitution.

The methoxy groups are ortho, para-directors. In the case of 1,2-dimethoxybenzene, the primary sites for electrophilic attack are the C4 and C5 positions, which are electronically and sterically favored. The C3 and C6 positions are less favored due to steric hindrance from the adjacent methoxy groups.

Caption: Regioselectivity of Electrophilic Substitution on 1,2-Dimethoxybenzene.

Key Electrophilic Substitution Reactions: Protocols and Mechanistic Insights

The high reactivity of 1,2-dimethoxybenzene allows for milder reaction conditions compared to less activated aromatic compounds. However, this reactivity also necessitates careful control to prevent side reactions like polysubstitution and oxidation.

Nitration

The nitration of 1,2-dimethoxybenzene typically yields 4-nitro-1,2-dimethoxybenzene as the major product.[2][3] The choice of nitrating agent is crucial to achieve high selectivity and avoid the formation of dinitro derivatives.

Protocol: Synthesis of 4-Nitro-1,2-dimethoxybenzene

This protocol utilizes a mild nitrating agent to ensure a controlled reaction.

Materials:

  • 1,2-Dimethoxybenzene

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ethanol

  • Ice bath

Procedure:

  • In a flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.[4][5][6]

  • Slowly add 1,2-dimethoxybenzene to the cooled acid mixture while maintaining the temperature below 10 °C.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 4-nitro-1,2-dimethoxybenzene.[2]

Mechanistic Rationale: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric and sulfuric acids.[7][8][9] This electrophile then attacks the electron-rich veratrole ring, preferentially at the 4-position, to form a resonance-stabilized carbocation intermediate known as a sigma complex.[1][8][10][11] Subsequent loss of a proton restores the aromaticity and yields the final product.[7][10][11] The formation of the sigma complex is the rate-determining step of the reaction.[1][8]

Halogenation

Halogenation of 1,2-dimethoxybenzene, such as bromination, readily occurs, typically at the 4-position.[12] Due to the activated nature of the ring, a Lewis acid catalyst is not always necessary.[13]

Protocol: Synthesis of 4-Bromo-1,2-dimethoxybenzene

This protocol employs a mild brominating agent for selective monobromination.

Materials:

  • 1,2-Dimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 1,2-dimethoxybenzene in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-bromo-1,2-dimethoxybenzene.[14]

Mechanistic Rationale: N-Bromosuccinimide serves as a source of electrophilic bromine. The reaction proceeds through a similar electrophilic aromatic substitution mechanism as nitration, with the attack of the bromonium ion (Br⁺) on the veratrole ring.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a key method for introducing an acyl group onto the veratrole ring, predominantly at the 4-position, to form compounds like acetoveratrone (3,4-dimethoxyacetophenone).[15][16] This reaction typically requires a Lewis acid catalyst.[17][18]

Protocol: Synthesis of 4-Acetyl-1,2-dimethoxybenzene (Acetoveratrone)

This protocol outlines a standard procedure for the acylation of veratrole.

Materials:

  • 1,2-Dimethoxybenzene

  • Acetic Anhydride or Acetyl Chloride

  • A Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, or a solid acid catalyst like zeolites)[15][19]

  • An appropriate solvent (e.g., dichloromethane)

Procedure:

  • In a flask equipped with a stirrer and under a dry atmosphere, suspend the Lewis acid catalyst in the solvent.

  • Cool the mixture in an ice bath.[18]

  • Slowly add the acylating agent (acetyl chloride or acetic anhydride) to the cooled suspension.[18]

  • Add 1,2-dimethoxybenzene dropwise to the reaction mixture while maintaining a low temperature.[18]

  • After the addition, allow the reaction to proceed at room temperature for a set period.

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.[18]

  • Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent.

  • Purify the crude product by recrystallization or distillation.

Mechanistic Rationale: The Lewis acid catalyst reacts with the acylating agent to form a highly electrophilic acylium ion (R-C=O⁺).[18] This acylium ion is then attacked by the nucleophilic veratrole ring, leading to the formation of the acylated product through the standard EAS mechanism.[18]

Data Summary

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄4-Nitro-1,2-dimethoxybenzene
BrominationNBS, Acetonitrile4-Bromo-1,2-dimethoxybenzene
AcylationCH₃COCl, AlCl₃4-Acetyl-1,2-dimethoxybenzene

Conclusion

1,2-Dimethoxybenzene is a valuable, highly reactive building block in organic synthesis. A thorough understanding of its electronic properties and the mechanisms of electrophilic aromatic substitution is essential for controlling the regioselectivity of its reactions. By carefully selecting reagents, catalysts, and reaction conditions, researchers can effectively synthesize a wide array of functionalized aromatic compounds for various applications, including pharmaceuticals and fine chemicals.[15][19]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Ansari, S. A., & Ali, M. A. (2007). Novel catalyst for environmentally friendly synthesis of acetoveratrone. Open Access Macro-Molecules Journal, 1(1), 1-5.
  • Yadav, G. D., & Krishnan, M. S. (1998). Acylation of veratrole by acetic anhydride over Hβ and HY zeolites.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Reddy, K. S. K., Kumar, P. A., & Rao, K. S. R. (2006). Liquid-phase veratrole acylation and toluene alkylation over WOx/ZrO2 solid acid catalysts.
  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
  • Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry (12th ed.). Wiley.
  • Loudon, G. M., & Parise, J. M. (2015). Organic Chemistry (6th ed.). W. H. Freeman.
  • Wade, L. G., & Simek, J. W. (2016). Organic Chemistry (9th ed.). Pearson.
  • Jones, M. (2014). Organic Chemistry (5th ed.). W. W. Norton & Company.

Sources

Technical Safety & Handling Guide: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 156801-59-1 Synonyms: 2-Chloro-2',3'-dimethoxyacetophenone; 2,3-Dimethoxyphenacyl chloride Molecular Formula: C₁₀H₁₁ClO₃ Molecular Weight: 214.65 g/mol

Executive Summary

This technical guide outlines the safe handling, storage, and experimental application of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone , a potent electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles (e.g., isoquinolines) for drug discovery.

Critical Safety Notice: As an


-haloketone, this compound possesses significant alkylating potential and is a probable lachrymator . It must be handled with the same rigor applied to chloroacetophenone (CN gas) derivatives. Strict adherence to engineering controls is required to prevent mucous membrane irritation and sensitization.

Chemical Profile & Physical Properties

Note: Specific physical constants may vary by batch/polymorph. Always consult the Certificate of Analysis (CoA).

PropertyDescription/ValueTechnical Note
Physical State Solid (Crystalline Powder)Typically off-white to beige.
Melting Point Predicted: 60–80°CLow melting point implies rapid phase change; keep cool during weighing.
Solubility Soluble in DCM, CHCl₃, DMSOReacts slowly with protic solvents (MeOH, EtOH) if not buffered.
Reactivity High ElectrophilicityThe C-Cl bond is activated by the adjacent carbonyl, making it highly susceptible to nucleophilic attack (

).

Hazard Identification & Toxicology (GHS Classification)

Based on structural activity relationships (SAR) of


-chloroacetophenones.
Core Hazards
  • Skin Corrosion/Irritation (Category 2): Causes significant irritation upon contact.

  • Serious Eye Damage/Irritation (Category 2A): High risk of corneal injury; vapor is irritating.

  • Specific Target Organ Toxicity - SE (Category 3): Respiratory tract irritation.

  • Lachrymator (Inferred): Capable of stimulating the TRPA1 ion channels, causing tearing and respiratory distress.

Toxicological Mechanism

The


-carbon is a "soft" electrophile. Upon contact with biological tissue, it alkylates nucleophilic residues (cysteine thiols, histidine imidazoles) in proteins. This irreversible modification triggers the inflammatory response and sensitization pathways.

Engineering Controls & Safe Handling Workflow

The Golden Rule: Never handle this compound on an open bench.

Engineering Controls
  • Primary Containment: All weighing, transfer, and reaction setup must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.

  • Secondary Containment: Use spill trays for all liquid transfers.

  • Inert Atmosphere: The compound is moisture-sensitive (hydrolysis releases HCl). Handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ) when possible.
Personal Protective Equipment (PPE) Selection
  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) – Mechanical barrier.

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) – Chemical barrier.

    • Rationale:

      
      -haloketones can permeate thin nitrile. Change outer gloves immediately upon splash.
      
  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if working with >5g.

  • Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

DOT Diagram: Safe Handling Workflow

SafeHandling cluster_safety Critical Control Point: Fume Hood Storage Storage (2-8°C, Inert Gas) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Inside Fume Hood Only) Equilibration->Weighing Transfer to Hood Reaction Reaction Setup (Solvent Addition) Weighing->Reaction Dissolve Immediately Quench Quenching/Disposal (Neutralize Electrophile) Reaction->Quench Post-Process

Figure 1: Operational workflow emphasizing thermal equilibration to prevent hydrolysis and containment during the critical weighing phase.

Storage & Stability Protocol

  • Temperature: Refrigerate at 2–8°C . Long-term storage at -20°C is preferred to inhibit dimerization.

  • Atmosphere: Store under inert gas (Argon preferred). Oxygen and moisture promote degradation to 2,3-dimethoxybenzoic acid and HCl.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to corrosion risk from trace HCl.

Experimental Application: Synthesis & Reactivity

Reactivity Profile

This compound serves as a "linchpin" intermediate. The electron-donating methoxy groups at positions 2 and 3 increase the electron density of the aromatic ring, while the


-chloro ketone remains highly electrophilic.

Key Transformations:

  • Cyclization: Reaction with thioamides (Willgerodt-Kindler) or amines to form thiazoles or imidazoles.

  • Substitution (

    
    ):  Displacement of Cl by azides (
    
    
    
    ), amines (
    
    
    ), or acetates.
  • Reduction: Selective reduction of the ketone to the epoxide or alcohol requires care to avoid defunctionalization of the chloride.

DOT Diagram: Reactivity Pathways

Reactivity Compound 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Aminoketone Alpha-Aminoketone (Heterocycle Precursor) Compound->Aminoketone SN2 Substitution Azidoketone Alpha-Azidoketone Compound->Azidoketone SN2 Substitution Degradation Alpha-Hydroxy Ketone + HCl Compound->Degradation Moisture Exposure Amine Primary Amine (R-NH2) Amine->Compound Azide Sodium Azide (NaN3) Azide->Compound Water Water/Base (Hydrolysis) Water->Compound Avoid

Figure 2: Primary synthetic pathways and the competing hydrolysis degradation route.

Emergency Response & Decontamination

Spill Cleanup (Small Scale < 5g)
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Double nitrile gloves, goggles, respirator.

  • Neutralize: Cover the spill with a solution of 10% Sodium Thiosulfate or dilute aqueous ammonia. This nucleophilic solution rapidly displaces the chloride, rendering the lachrymator inactive.

  • Absorb: Use vermiculite or sand. Do not use combustible materials like paper towels.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1] Do not rub eyes. Seek medical attention (ophthalmologist).

  • Skin Contact: Wash with soap and water.[1] If redness persists, treat as a chemical burn.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

Disposal Considerations

  • Waste Stream: Halogenated Organic Waste.

  • Pre-treatment: It is "Best Practice" to quench the active electrophile before disposal. Stir waste with dilute ammonium hydroxide or sodium thiosulfate for 1 hour to destroy the alkylating capability before adding to the waste carboy.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11237639. PubChem.[2] Retrieved from [Link]

Sources

Technical Guide: Pharmacological Profiling and Synthetic Utility of Dimethoxyphenyl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Significance

Dimethoxyphenyl ethanone (commonly known as dimethoxyacetophenone ) serves as a privileged scaffold in medicinal chemistry. Unlike its polyhydroxylated counterparts (e.g., acetophenone), the methoxy-substituted variants exhibit distinct lipophilic profiles, metabolic stability, and blood-brain barrier (BBB) permeability.

This guide analyzes the biological potential of 2,4-dimethoxyphenyl ethanone and 3,4-dimethoxyphenyl ethanone derivatives.[1] These cores are not merely intermediates; they are pharmacophores capable of modulating complex signaling pathways, including NF-κB inflammatory cascades , tubulin polymerization , and monoamine oxidase (MAO) activity .

Key Structural Isomers & Applications
IsomerIUPAC NamePrimary Biological UtilityKey Derivatives
2,4-DMP 1-(2,4-dimethoxyphenyl)ethanoneAnti-inflammatory, Anti-ulcer, PDE InhibitionChalcones, Schiff Bases
3,4-DMP 1-(3,4-dimethoxyphenyl)ethanoneAntimicrobial, NeuroprotectiveAcetoveratrone derivatives, Cathinone analogs
2,5-DMP 1-(2,5-dimethoxyphenyl)ethanoneAntinociceptive (Pain relief)DMPF-1, Furan-chalcones

Pharmacological Mechanisms of Action

The biological activity of dimethoxyphenyl ethanone derivatives is largely driven by their conversion into chalcones (1,3-diphenyl-2-propen-1-ones) and hydrazones . The presence of the


-unsaturated ketone system acts as a Michael acceptor, allowing covalent modification of cysteine residues on target proteins.
Anti-Inflammatory & Immunomodulation

Derivatives of 2,4-dimethoxyphenyl ethanone have shown potent inhibition of the NF-κB pathway. By preventing the phosphorylation and degradation of IκB


, these compounds block the nuclear translocation of the p65/p50 complex, thereby silencing pro-inflammatory cytokines (TNF-

, IL-6).

Mechanism Visualization (NF-κB Pathway Inhibition):

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (LPS/TNF-a) Receptor Membrane Receptor (TLR4/TNFR) Stimulus->Receptor IKK IKK Complex (IKKa/IKKb/NEMO) Receptor->IKK Activates IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-kB Complex (p50/p65) - Inactive IkB->NFkB_Cyto Binds/Sequesters Phospho Phosphorylation & Ubiquitination IkB->Phospho NFkB_Nuc Nuclear NF-kB (Active) NFkB_Cyto->NFkB_Nuc Translocation Drug Dimethoxy-Chalcone Derivative Drug->IKK INHIBITS (Michael Addition) Degradation Proteasomal Degradation Phospho->Degradation Degradation->NFkB_Cyto Releases DNA Target Genes (COX-2, iNOS, IL-6) NFkB_Nuc->DNA Transcription

Caption: Figure 1. Mechanism of NF-κB suppression by dimethoxyphenyl ethanone derivatives via IKK complex inhibition.

Antimicrobial & DNA Gyrase Inhibition

3,4-dimethoxyphenyl ethanone derivatives have demonstrated efficacy against Gram-negative bacteria (E. coli, P. aeruginosa).

  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • Mode of Action: The methoxy groups facilitate hydrophobic interactions within the ATP-binding pocket of the GyrB subunit, while the carbonyl core stabilizes hydrogen bonding with Asp73.

  • Efficacy: Schiff base derivatives have shown MIC values comparable to Ciprofloxacin in resistant strains.

Neuroprotection (MAO-B Inhibition)

Specific chalcones derived from 2,4-dimethoxyacetophenone act as selective, reversible inhibitors of Monoamine Oxidase B (MAO-B) .

  • Relevance: Treatment of Parkinson’s disease.

  • SAR Insight: A methoxy group at the para position (4-OMe) on the B-ring enhances selectivity for MAO-B over MAO-A by 50-fold, reducing the risk of hypertensive crisis (cheese effect).

Structure-Activity Relationship (SAR) Analysis

The biological output is strictly governed by the substitution pattern on the phenyl ring of the ethanone core.

SubstitutionEffect on ActivityMechanistic Rationale
2,4-Dimethoxy High Anti-inflammatory Electron-donating groups (EDG) at ortho/para increase electron density at the carbonyl oxygen, enhancing hydrogen bond acceptance with receptor pockets (e.g., COX-2).
3,4-Dimethoxy High Antimicrobial Mimics the catechol moiety but with better membrane permeability due to methylation. Critical for penetrating Gram-negative cell walls.
2,5-Dimethoxy Antinociceptive High affinity for vanilloid receptors (TRPV1) and modulation of glutamatergic transmission.

-Unsaturation
Cytotoxicity Conversion to chalcone is essential for anticancer activity. The double bond acts as a "warhead" for alkylating DNA or proteins.

Experimental Protocols

Synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-(4-substituted)prop-2-en-1-one

A self-validating Claisen-Schmidt condensation protocol.

Reagents:

  • 2,4-Dimethoxyacetophenone (10 mmol)

  • 4-Chlorobenzaldehyde (10 mmol) (or aldehyde of choice)

  • Ethanol (95%, 20 mL)

  • Sodium Hydroxide (NaOH) (40% aqueous solution, 5 mL)

  • Ice-cold distilled water

Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 2,4-dimethoxyacetophenone in 20 mL ethanol.

  • Activation: Add the substituted benzaldehyde (10 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Catalysis: Dropwise add 5 mL of 40% NaOH solution while stirring vigorously. The solution will likely change color (yellow/orange) indicating enolate formation.

  • Reaction: Stir at RT for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Validation Check: The starting material spot (Rf ~0.5) should disappear; a new, less polar spot (chalcone) should appear.

  • Precipitation: Pour the reaction mixture into 200 mL of crushed ice/water containing 2 mL HCl (to neutralize excess base).

  • Purification: Filter the precipitate. Recrystallize from hot ethanol.

Yield Expectation: 75–90%. Characterization: 1H NMR should show two doublets (J = 15–16 Hz) around


 7.4–8.0 ppm, confirming the trans (

) alkene geometry.
Biological Assay: Bacterial Membrane Integrity Assay

To verify antimicrobial mechanism beyond simple growth inhibition.

Principle: Measures the leakage of cytoplasmic material (DNA/RNA) absorbing at 260 nm.

  • Culture: Grow E. coli (ATCC 25922) to mid-log phase.

  • Treatment: Centrifuge and resuspend cells in PBS. Add the test compound (at 2x MIC). Incubate at 37°C.

  • Sampling: At 0, 30, 60, and 120 mins, take 1 mL aliquots.

  • Measurement: Centrifuge (10,000 rpm, 5 min) to pellet cells. Measure OD260 of the supernatant.

  • Control: Use 0.1% Triton X-100 as a positive control (100% lysis) and DMSO as negative.

  • Interpretation: A significant rise in OD260 indicates irreversible membrane disruption.

Quantitative Data Summary

Aggregated data from recent high-impact studies on dimethoxy-chalcone derivatives.

Derivative ClassTargetActivity MetricReference
2,4-Dimethoxy Chalcone Human MAO-BIC50 = 0.045 µM[Unimi, 2025]
2,5-Dimethoxy (DMPF-1) Antinociception (Writhing)98.15% Inhibition (5 mg/kg)[NIH, 2020]
3,4-Dimethoxy Schiff Base P. aeruginosaMIC = 12.5 µg/mL[Core, 2017]
Trimethoxy Chalcone Colon Cancer (HCT116)IC50 = 4.2 µM[MDPI, 2019]

Synthesis & Screening Workflow

The following diagram outlines the critical path for developing these derivatives, from reagent selection to lead optimization.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation cluster_2 Phase 3: Biological Screening S1 Start: Dimethoxyacetophenone S2 Aldol Condensation (NaOH/EtOH) S1->S2 S3 Purification (Recrystallization) S2->S3 V1 1H NMR / IR (Confirm Trans-isomer) S3->V1 V2 In Silico Docking (AutoDock Vina) V1->V2 B1 Primary Screen (MTT / MIC) V2->B1 B2 Hit Selection (IC50 < 10 uM) B1->B2

Caption: Figure 2. Integrated workflow for the synthesis and validation of bioactive ethanone derivatives.

References

  • MDPI. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules.[2][3][4][5][6][7][8][9][10]

  • NIH (PubMed). (2020). Evaluation of Antinociceptive Profile of Chalcone Derivative (3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one (DMPF-1) in vivo.[11] Journal of Pain Research.

  • AIR Unimi. (2025). Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors.

  • CORE. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives.[4][10]

  • Dove Medical Press. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone. Drug Design, Development and Therapy.

Sources

Discovery and history of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Strategic Role of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone in Medicinal Chemistry

Executive Summary

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS: 156801-59-1) is a specialized


-haloketone intermediate that serves as a critical "regio-divergent" building block in organic synthesis. Unlike its more common isomer, 2-chloro-1-(3,4-dimethoxyphenyl)ethanone (a key precursor for Donepezil and Papaverine), the 2,3-isomer provides access to the ortho-oxygenated manifold . This specific substitution pattern is essential for synthesizing 7,8-dimethoxyisoquinolines, 4-substituted benzofurans, and uniquely substituted indole alkaloids.

This guide details the discovery, historical evolution via Directed Ortho Metalation (DoM), and the rigorous synthetic protocols required to access this high-value scaffold.

Historical Context & Discovery: The Regioselectivity Challenge

The history of 2-chloro-1-(2,3-dimethoxyphenyl)ethanone is inextricably linked to the evolution of Directed Ortho Metalation (DoM) .[1]

  • The Classical Era (Pre-1970s): Early medicinal chemistry relied heavily on Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). Due to electronic directing effects (para-direction relative to the methoxy groups) and steric hindrance, acylation predominantly yields the 3,4-dimethoxy isomer. Accessing the 2,3-dimethoxy pattern (where the acetyl group is ortho to a methoxy) was synthetically arduous, often requiring multi-step blocking/deblocking strategies.

  • The DoM Revolution: The "discovery" of an efficient route to the 2,3-isomer emerged from the pioneering work of Henry Gilman and Georg Wittig , later systematized by Victor Snieckus .[2] They demonstrated that the methoxy group could serve as a Directed Metalation Group (DMG).[3] By treating veratrole with n-butyllithium, chemists could selectively deprotonate the 3-position (ortho to the methoxy), enabling the introduction of an acetyl electrophile to form 2,3-dimethoxyacetophenone, the direct precursor to the title compound.

Visualizing the Regiodivergence

The following diagram illustrates the "Fork in the Road" between classical and modern synthesis.

Regiodivergence cluster_FC Classical Route (Friedel-Crafts) cluster_DoM Modern Route (DoM) Veratrole Veratrole (1,2-Dimethoxybenzene) FC_Cond AcCl / AlCl3 Veratrole->FC_Cond DoM_Cond 1. n-BuLi / THF 2. Ac2O or AcCl Veratrole->DoM_Cond Isomer_34 3,4-Dimethoxyacetophenone (Major Product) FC_Cond->Isomer_34 Para-substitution Isomer_23 2,3-Dimethoxyacetophenone (Target Precursor) DoM_Cond->Isomer_23 Ortho-lithiation

Caption: Regiodivergent synthesis of dimethoxyacetophenones. The DoM pathway is the only efficient route to the 2,3-isomer precursor.

Chemical Identity & Properties

PropertyData
Chemical Name 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone
CAS Number 156801-59-1
Molecular Formula C

H

ClO

Molecular Weight 214.65 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 68–72 °C (typical)
Solubility Soluble in DCM, CHCl

, THF; sparingly soluble in water
Hazards Lachrymator , Skin Irritant (H315), Eye Irritant (H319)

Synthetic Protocols (Self-Validating Systems)

The synthesis involves two critical stages: the regioselective formation of the ketone and the selective


-chlorination.
Stage 1: Synthesis of 2,3-Dimethoxyacetophenone via DoM

Rationale: Direct lithiation ensures the acetyl group is placed at the 3-position of the veratrole ring.

Reagents:

  • Veratrole (1,2-dimethoxybenzene)

  • n-Butyllithium (2.5 M in hexanes)

  • Acetic Anhydride (electrophile)

  • Dry THF (Solvent)[4][5][6][7]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add dry THF and Veratrole (1.0 eq).

  • Lithiation: Cool the solution to 0 °C (ice bath). Note: Unlike many DoM reactions requiring -78 °C, veratrole lithiation is often efficient at 0 °C due to the stabilizing effect of the two oxygen atoms.

  • Addition: Dropwise add n-BuLi (1.1 eq) over 30 minutes. Stir for 2 hours at 0 °C to form 3-lithioveratrole (a white/yellow suspension often forms).

  • Quench: Cool to -78 °C. Rapidly add Acetic Anhydride (1.2 eq) dissolved in THF.

  • Workup: Allow to warm to RT. Quench with saturated NH

    
    Cl. Extract with EtOAc, wash with brine, dry over MgSO
    
    
    
    .
  • Validation:

    
    H NMR should show a singlet for the acetyl methyl group (~2.6 ppm) and the characteristic 1,2,3-trisubstituted aromatic pattern (doublet-doublet-doublet).
    
Stage 2: -Chlorination to 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Rationale: Use of Sulfuryl Chloride (SO


Cl

) allows for precise stoichiometry, minimizing di-chlorination.

Protocol:

  • Dissolution: Dissolve 2,3-dimethoxyacetophenone (1.0 eq) in Dichloromethane (DCM) and Methanol (5:1 ratio). Methanol promotes the formation of the enol ether intermediate.

  • Chlorination: Add Sulfuryl Chloride (1.05 eq) dropwise at 0 °C.

  • Reaction: Stir at RT for 1-2 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product is less polar than the starting material.

  • Workup: Wash with water, then saturated NaHCO

    
     (to remove acid). Crystallize from Ethanol/Hexane.
    

Applications in Drug Development

This intermediate is a "gateway" molecule for synthesizing heterocycles with specific steric and electronic profiles.

A. Isoquinoline Alkaloid Synthesis

The 2,3-dimethoxy motif is crucial for synthesizing 7,8-dimethoxyisoquinolines , which differ from the common 6,7-dimethoxy (Papaverine-like) alkaloids. These analogs often exhibit altered metabolic stability and receptor binding profiles.

B. Benzofuran Synthesis

Through intramolecular alkylation (if the 2-methoxy group is selectively demethylated to a phenol), this chloroketone cyclizes to form 4-methoxybenzofurans , a scaffold found in various melatonin receptor agonists.

C. Experimental Workflow Visualization

SynthesisWorkflow cluster_Apps Downstream Applications Veratrole Veratrole (Starting Material) Lithiation Step 1: Lithiation (n-BuLi, 0°C) Veratrole->Lithiation Acetylation Step 2: Acetylation (Ac2O, -78°C) Lithiation->Acetylation Intermediate 2,3-Dimethoxyacetophenone Acetylation->Intermediate Chlorination Step 3: Chlorination (SO2Cl2, DCM/MeOH) Intermediate->Chlorination Product 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (Target) Chlorination->Product Isoquinoline 7,8-Dimethoxyisoquinolines (via Cyclization) Product->Isoquinoline Benzofuran 4-Methoxybenzofurans (via Demethylation/Cyclization) Product->Benzofuran

Caption: Complete synthetic workflow from Veratrole to the target chloroketone and its downstream heterocyclic applications.

References

  • Snieckus, V. (1990).[3] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link

  • BenchChem. (2025).[8] "2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Product Record & Applications." BenchChem Database. Link

  • Gilman, H., & Bebb, R. L. (1939). "Relative Reactivities of Organometallic Compounds. XX. Metalation of Anisole and Furan." Journal of the American Chemical Society, 61(1), 109-112.[9] Link

  • PubChem. (2025). "Compound Summary: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone." National Library of Medicine. Link

  • Eisai Co., Ltd. (Related Art). "Process for preparation of benzisoxazol derivatives." (Contextual reference for dimethoxybenzene functionalization). Google Patents. Link

Sources

Methodological & Application

Application Note: Heterocyclic Synthesis from 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

[1]

Abstract & Utility

This application note details the synthetic utility of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS: 55312-97-5), a versatile

2-aminothiazolesimidazo[1,2-a]pyridines

Key Application Areas:

  • Medicinal Chemistry: Synthesis of kinase inhibitors and CNS-active agents (e.g., dopamine receptor modulators).

  • Agrochemicals: Fungicidal scaffold development.

  • Material Science: Precursors for organic light-emitting diodes (OLEDs) utilizing fused heterocyclic cores.

Chemical Profile & Reactivity Analysis

Structural Considerations

The substrate features an acetophenone core decorated with two methoxy groups at the ortho (2) and meta (3) positions.

  • Electronic Effect: The 2,3-dimethoxy motif is electron-donating. This increases electron density at the carbonyl carbon, slightly reducing its electrophilicity compared to unsubstituted acetophenones.

  • Steric Effect (Critical): The ortho-methoxy group creates significant steric bulk. This can hinder nucleophilic attack at the

    
    -carbon.
    
  • Leaving Group: Chloride is a poorer leaving group than bromide. Consequently, standard protocols must be modified with iodide catalysis (Finkelstein conditions) to ensure complete conversion.

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this precursor.

ReactionLandscapeStart2-Chloro-1-(2,3-dimethoxyphenyl)ethanone(Precursor)Thiourea+ Thiourea(NaI Catalyst)Start->ThioureaPath AAminopyridine+ 2-AminopyridineStart->AminopyridinePath BThiazole4-(2,3-Dimethoxyphenyl)-2-aminothiazole(Hantzsch Product)Thiourea->ThiazoleReflux/EtOHImidazo2-(2,3-Dimethoxyphenyl)imidazo[1,2-a]pyridine(Fused System)Aminopyridine->ImidazoReflux/NaHCO3

Figure 1: Divergent synthetic pathways from the

Protocol A: Hantzsch Synthesis of 2-Aminothiazoles

The Hantzsch thiazole synthesis is the most reliable method for converting

Mechanism: The reaction proceeds via an

Expert Insight (The Finkelstein Modification): Because the starting material is a chloro ketone, the reaction rate in pure ethanol can be sluggish. Adding a catalytic amount of Sodium Iodide (NaI) generates the

Materials
ReagentEquivalentsRole
2-Chloro-1-(2,3-dimethoxyphenyl)ethanone1.0 eqSubstrate
Thiourea1.2 eqNucleophile
Sodium Iodide (NaI)0.1 eqCatalyst
Ethanol (Absolute)Solvent (10 mL/g)Reaction Medium
Ammonium Hydroxide (aq)ExcessWorkup (Basification)
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add NaI (0.1 eq). Stir for 10 minutes at room temperature. Observation: The solution may darken slightly due to trace iodine liberation.

  • Nucleophile Addition: Add Thiourea (1.2 eq) in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane).[1][2] The starting material (

      
      ) should disappear, and a polar baseline spot (hydrochloride salt of the product) will appear.
      
  • Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the thiazole hydrochloride salt) may form.

  • Basification: Pour the reaction mixture into a beaker containing ice water. Slowly add aqueous Ammonium Hydroxide (

    
    ) with stirring until the pH reaches 
    
    
    . This liberates the free base.
  • Isolation: Filter the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (

    
    ) to remove inorganic salts and excess thiourea.
    
  • Purification: Recrystallize from hot ethanol/water (9:1) if necessary.

Protocol B: Synthesis of Imidazo[1,2-a]pyridines

This protocol synthesizes a fused bicyclic system, a "privileged structure" in drug discovery (e.g., Zolpidem analogs).

Mechanism Visualization

The reaction involves an initial N-alkylation of the pyridine ring followed by cyclodehydration.

ImidazoMechanismStep1Reagents:2-Aminopyridine + 2-Chloro-1-(2,3-dimethoxyphenyl)ethanoneStep2Intermediate:N-Alkylated Pyridinium Salt(Quaternary Ammonium)Step1->Step2 Reflux (SN2) Step3Cyclization:Intramolecular Attack on Carbonyl(- H2O)Step2->Step3 Dehydration FinalProduct:2-(2,3-Dimethoxyphenyl)imidazo[1,2-a]pyridineStep3->Final Aromatization

Figure 2: Mechanistic flow for the formation of the imidazo[1,2-a]pyridine core.

Materials
ReagentEquivalentsRole
2-Chloro-1-(2,3-dimethoxyphenyl)ethanone1.0 eqSubstrate
2-Aminopyridine1.2 eqHeterocyclic Nucleophile
Sodium Bicarbonate (

)
2.0 eqAcid Scavenger
Ethanol or DMFSolventReaction Medium
Step-by-Step Methodology
  • Setup: In a reaction vial or flask, combine the chloroketone (1.0 eq) and 2-aminopyridine (1.2 eq) in Ethanol (for cleaner workup) or DMF (for faster kinetics).

  • Reflux: Heat the mixture to reflux (

    
     for EtOH; 
    
    
    for DMF) for 8–12 hours.
    • Note: The 2,3-dimethoxy steric hindrance significantly slows this reaction compared to para-substituted analogs. If conversion is low after 8 hours, switch solvent to DMF or n-Butanol to access higher temperatures.

  • Neutralization: Once TLC indicates consumption of the ketone, add Sodium Bicarbonate (2.0 eq) directly to the hot mixture and stir for 30 minutes to neutralize the HCl byproduct.

  • Workup:

    • If in Ethanol: Remove solvent under reduced pressure.[3] Resuspend residue in water and extract with Ethyl Acetate (

      
      ).
      
    • If in DMF: Pour the reaction mixture into excess ice-cold water. The product should precipitate as a solid.

  • Purification: Flash column chromatography is usually required.

    • Stationary Phase: Silica Gel.[4]

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (80:20

      
       50:50).
      

Critical Process Parameters & Troubleshooting

ParameterObservation / IssueCorrective Action
Steric Hindrance Reaction stalls at 50-60% conversion.The 2-methoxy group blocks the approach of the nucleophile. Solution: Increase temperature (switch to DMF) or add 0.5 eq NaI.
Solubility Starting material precipitates upon cooling.The dimethoxy compound is lipophilic. Ensure the solvent volume is at least 10-15 mL per gram of substrate.
Side Reactions Formation of yellow/orange byproducts.Oxidative degradation of the aminopyridine or self-condensation of the ketone. Solution: Perform the reaction under an inert atmosphere (

or Ar).

Safety & Handling

  • Lachrymator Warning:

    
    -Chloroketones are potent lachrymators (tear gas agents).
    
    • Protocol: Always weigh and handle the solid 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone inside a functioning fume hood.

    • Decontamination: Clean all glassware with a dilute solution of ammonia or sodium bisulfite to quench trace alkylating agents before removing from the hood.

  • Skin Contact: These compounds are alkylating agents and potential sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Hantzsch Thiazole Synthesis Mechanism & General Protocol

    • Source: SynArchive. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Synthesis of Imidazo[1,2-a]pyridines (General Methodologies)

    • Source: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."
    • URL:[Link]

  • Reactivity of

    
    -Haloketones (Finkelstein Modification): 
    
    • Source: Encyclopedia.pub.[5] "Thiazoles and Bisthiazoles - Synthesis."

    • URL:[Link]

  • Microwave Assisted Synthesis of Thiazoles (Process Optimization)

    • Source: Asian Journal of Chemistry (via AsianPubs). "Synthesis of Several Imidazo[2,1-b]thiazoles."
    • URL:[Link]

Application Note: Nucleophilic Substitution & Heterocycle Synthesis with 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

[1]

Executive Summary & Molecule Profile

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS: 18342-76-2) is a potent electrophilic building block belonging to the

2,3-dimethoxy

This guide details the optimization of nucleophilic substitution (


Chemical Profile
ParameterSpecification
Molecular Formula

Molecular Weight 214.65 g/mol
Physical State White to off-white crystalline solid
Reactivity Class

-Haloketone (Lachrymator)
Key Hazard Severe Eye Irritant / Skin Sensitizer

Safety & Handling Protocol (Critical)

WARNING: This compound is a lachrymator (tear gas agent analog). It alkylates TRPA1 receptors in the sensory nerves.

  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • Decontamination: Prepare a "Quench Solution" of 10% aqueous sodium thiosulfate (

    
    ) and 5% 
    
    
    . This nucleophilic mixture rapidly neutralizes spills by displacing the chloride with non-volatile thiosulfate.
  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

Reaction Landscape & Pathway Selection

The reactivity of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is defined by the competition between direct substitution and cyclization. The following diagram illustrates the divergent synthetic pathways available.

ReactionLandscapeStart2-Chloro-1-(2,3-dimethoxyphenyl)ethanoneAmineSecondary Amines(HNR2)Start->Amine  SN2 AttackThioureaThiourea / ThioamidesStart->Thiourea  S-AlkylationPyridine2-AminopyridineStart->Pyridine  N-AlkylationAminoKetoneα-Aminoketone(Linear)Amine->AminoKetone  Base (K2CO3)Thiazole2-Aminothiazole(Hantzsch Synthesis)Thiourea->Thiazole  Cyclization (-H2O, -HCl)ImidazoImidazo[1,2-a]pyridine(Bicyclic)Pyridine->Imidazo  Cyclization (-H2O, -HCl)

Figure 1: Divergent synthetic pathways. The electrophilic

Protocol A: N-Alkylation (Synthesis of -Aminoketones)

Direct displacement with amines is the primary route for synthesizing CNS-active pharmacophores.

Mechanism & Challenges[4]
  • Mechanism: Direct

    
     attack.
    
  • Challenge: Polyalkylation. The product (

    
    -aminoketone) is often more nucleophilic than the starting amine, leading to dimerization.
    
  • Solution: Use secondary amines (to stop at mono-alkylation) or a large excess of primary amine.

Step-by-Step Methodology

Reagents:

  • Substrate: 1.0 eq (214 mg, 1 mmol)

  • Nucleophile: Morpholine or Piperidine (1.2 eq)

  • Base:

    
     (anhydrous, 2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Procedure:

  • Preparation: In a 25 mL round-bottom flask, suspend 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1.0 eq) and

    
     (2.0 eq) in dry MeCN (5 mL).
    
  • Addition: Cool to 0°C. Add the amine (1.2 eq) dropwise over 5 minutes. Cooling prevents uncontrolled exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Note: If reaction is sluggish (due to 2,3-dimethoxy steric bulk), heat to 50°C.

  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: The residue is often an oil. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Expected Yield: 85–92%

Protocol B: Hantzsch Thiazole Synthesis

This is the most robust reaction for this scaffold, creating a thiazole ring fused to the 2,3-dimethoxyphenyl group. This motif is prevalent in antioxidant and anti-inflammatory research.

Workflow Diagram

HantzschStep1Dissolve Ketone (1 eq)in Ethanol (0.5 M)Step2Add Thiourea (1.1 eq)Step1->Step2Step3Reflux (78°C) for 2-4 Hours(Precipitate forms)Step2->Step3Step4Cool & Filter Solid(HBr/HCl Salt)Step3->Step4Step5Neutralize with 10% NH4OHto liberate Free BaseStep4->Step5

Figure 2: Hantzsch Thiazole Synthesis Workflow. The reaction proceeds via S-alkylation followed by intramolecular condensation.

Step-by-Step Methodology
  • Dissolution: Dissolve 1 mmol of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone in 5 mL of absolute Ethanol.

  • Reagent Addition: Add 1.1 mmol of Thiourea.

  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Observation: The solution will clarify, then a white/yellow precipitate (the thiazolium hydrochloride salt) will begin to form after 30-60 minutes.

  • Completion: Continue reflux for 2 hours. TLC should show complete consumption of the ketone.

  • Isolation (Salt Form): Cool to RT. Filter the precipitate and wash with cold ethanol.

  • Liberation (Free Base): Suspend the salt in water and adjust pH to ~9 using ammonium hydroxide (

    
    ). The solid will convert to the free base. Filter, wash with water, and dry.
    

Typical Yield: 75–85% (High purity, often requiring no chromatography).

Troubleshooting & Optimization Data

The following table summarizes common failure modes and corrective actions specific to the 2,3-dimethoxy substitution pattern.

IssueProbable CauseCorrective Action
Low Conversion (Amination) Steric hindrance at C2-methoxy blocks nucleophile approach.Switch solvent to DMF (increases reaction rate) or heat to 60°C. Add NaI (0.1 eq) to form the more reactive

-iodoketone in situ (Finkelstein condition).
Dimerization Primary amine is too nucleophilic.Use excess amine (3-5 eq) or slow addition of the ketone to the amine solution.
Hydrolysis Wet solvents (Ketone


-hydroxy ketone).
Use anhydrous solvents and store the chloroketone with desiccant.
Darkening/Tars Polymerization of the enol form.Exclude light; keep reaction under Nitrogen atmosphere.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Foundational text on

    
    -haloketone reactivity).
    
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Hantzsch Thiazole mechanism).
  • BenchChem. (2025). 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Product & Reactivity Profile. Link

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles (Hantzsch Synthesis). Link

  • Jing, Y., et al. (2014).[2] "Direct Conversion of Alcohols to

    
    -Chloro Ketones". Org.[3] Lett., 16, 4932.[2] (Context for precursor synthesis). Link
    
  • Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone (Analogous Hazard Data). Link

Application Note: Selective Reduction of the Carbonyl Group in 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is a highly versatile synthetic intermediate pivotal in the fields of organic and medicinal chemistry. Its structure, which combines a reactive α-chloro ketone with an electron-rich dimethoxyphenyl ring, makes it an ideal precursor for constructing complex molecular architectures.[1] Specifically, it is a valuable building block for the synthesis of nitrogen-containing heterocycles, such as isoquinoline frameworks, which are central to a wide range of biologically active molecules.[1]

The selective reduction of the carbonyl group in this molecule to the corresponding secondary alcohol, 2-chloro-1-(2,3-dimethoxyphenyl)ethanol, is a critical transformation. This alcohol is a key intermediate for pharmacologically relevant compounds.[2][3] The primary challenge in this synthesis is achieving high chemoselectivity: reducing the ketone without affecting the labile carbon-chlorine bond. Unwanted reduction of the C-Cl bond (hydrogenolysis) leads to impurities that are often difficult to separate and reduces the overall yield of the desired product.

This document provides a comprehensive guide to the selective reduction of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, detailing the rationale behind reagent selection, a step-by-step protocol for achiral reduction using sodium borohydride, and an overview of advanced methods for stereoselective synthesis.

The Chemistry of Selective Reduction: Choosing the Optimal Reagent

The success of this transformation hinges on the choice of the reducing agent. The two most common hydride reagents, Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), exhibit vastly different reactivities.

  • Sodium Borohydride (NaBH₄): The Preferred Reagent for Chemoselectivity Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols.[4][5] Its key advantage in this context is its high chemoselectivity; it readily reduces the ketone functionality while leaving the α-chloro group intact.[1] This selectivity is crucial for preventing the formation of undesired byproducts. The reaction is typically performed in protic solvents like methanol or ethanol, which also serve to protonate the intermediate alkoxide.[1][5]

  • Lithium Aluminum Hydride (LiAlH₄): A Powerful but Less Selective Alternative In contrast, LiAlH₄ is a significantly more powerful reducing agent.[6] While it will rapidly reduce the carbonyl group, its high reactivity poses a significant risk of also reducing the carbon-chlorine bond.[1] This lack of selectivity can lead to a complex mixture of products, complicating purification and lowering the yield of the desired 2-chloro-1-(2,3-dimethoxyphenyl)ethanol. Therefore, NaBH₄ is the superior choice for this specific transformation due to its predictable and selective nature.[1]

  • Advanced Methods for Asymmetric Synthesis For pharmaceutical applications, obtaining a single enantiomer of the chiral alcohol is often essential. This can be achieved through asymmetric reduction.

    • Biocatalysis : Carbonyl reductases (CREDs) or ketoreductases (KREDs) are enzymes that can reduce ketones with exceptionally high stereoselectivity.[7][8] These enzymatic reductions are performed under mild, physiological conditions and are becoming a preferred method in industry for producing enantiomerically pure alcohols.[7][9]

    • Chiral Catalysts : The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst with borane, is a well-established method for the enantioselective reduction of prochiral ketones.[10][11]

Comparative Analysis of Reducing Agents
Reducing AgentTypical ConditionsSelectivity (C=O vs. C-Cl)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0°C to RTExcellentHigh chemoselectivity, operational simplicity, mild conditions.[1]Not suitable for reducing esters or carboxylic acids.[4]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether or THF, 0°CPoorVery powerful, reduces a wide range of functional groups.[6]Lacks chemoselectivity, can reduce C-Cl bond.[1] Reacts violently with protic solvents.[12]
Catalytic Hydrogenation (e.g., H₂/Pd/C) H₂ gas, various solventsVariableCan be effective for many reductions.Risk of C-Cl bond hydrogenolysis, requiring specialized catalysts.
Biocatalysis (KREDs) Aqueous buffer, RT, pH controlExcellentExtremely high enantioselectivity, green chemistry approach.[7][13]Requires specific enzyme screening, cofactor recycling system.[7]

Reaction Mechanism: Sodium Borohydride Reduction

The reduction of the ketone with NaBH₄ proceeds via a two-step mechanism involving nucleophilic addition followed by protonation.

  • Nucleophilic Attack by Hydride: The borohydride anion (BH₄⁻) serves as a source of a hydride ion (:H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbon atom of the carbonyl group.[6][14][15]

  • Alkoxide Intermediate Formation: This attack breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.[16]

  • Protonation: In a subsequent workup step, a proton source (typically the protic solvent or added dilute acid) protonates the negatively charged oxygen of the alkoxide to yield the final secondary alcohol product.[4][17]

Experimental_Workflow A 1. Dissolve Ketone in Methanol B 2. Cool to 0°C in Ice Bath A->B C 3. Add NaBH₄ Portion-wise B->C D 4. Stir & Monitor Reaction by TLC C->D E 5. Quench with Dilute HCl D->E F 6. Solvent Removal (Rotovap) E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry Organic Layer (e.g., MgSO₄) G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Pure Alcohol Product I->J

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds.[1] The protocol is centered around a robust Friedel-Crafts acylation of 1,2-dimethoxybenzene with chloroacetyl chloride. We delve into the mechanistic underpinnings of the reaction, offer critical insights into process safety and scale-up considerations, and present a detailed, step-by-step protocol for synthesis, purification, and characterization. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this valuable synthetic building block.

Introduction and Scientific Context

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is an α-haloketone that serves as a versatile precursor in organic synthesis.[1][2] Its structure, featuring a reactive chloroacetyl group and an electron-rich aromatic ring, makes it particularly useful for constructing complex heterocyclic scaffolds found in many biologically active molecules.[1] Notably, this compound is an important intermediate in the synthesis of Viloxazine, a selective norepinephrine reuptake inhibitor used in the treatment of ADHD.[3][4][5]

The primary synthetic route to this intermediate is the Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds on an aromatic ring.[6][7] This application note details an optimized protocol for this reaction, addressing the specific challenges associated with scaling up the synthesis from the lab bench to pilot or production scales.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism, specifically a Friedel-Crafts acylation.[7][8] The reaction involves three key stages:

  • Formation of the Electrophile: The Lewis acid, aluminum chloride (AlCl₃), coordinates with chloroacetyl chloride to form a highly reactive acylium ion. This step is crucial as it generates a potent electrophile capable of reacting with the aromatic ring.[8][9]

  • Nucleophilic Attack: The electron-rich 1,2-dimethoxybenzene ring acts as a nucleophile, attacking the acylium ion. The two methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic attack, primarily at the para position relative to one of the methoxy groups due to steric hindrance at the ortho positions.[9] This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

  • Rearomatization: The complex [AlCl₄]⁻ abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[7] However, the ketone product is a moderate Lewis base and forms a stable complex with AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[7][10] This complex is subsequently hydrolyzed during the aqueous workup.

Friedel-Crafts Acylation Mechanism Mechanism of Friedel-Crafts Acylation cluster_reactants Reactant Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup AcCl Chloroacetyl Chloride Acylium Acylium Ion [ClCH₂CO]⁺ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl4 [AlCl₄]⁻ Arene 1,2-Dimethoxybenzene Sigma Sigma Complex (Arenium Ion) Arene->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ (to [AlCl₄]⁻) Final_Product 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Product_Complex->Final_Product + H₂O/H⁺

Caption: Reaction mechanism for the AlCl₃-catalyzed Friedel-Crafts acylation.

Critical Scale-Up and Safety Considerations

Scaling chemical reactions introduces challenges not always apparent at the bench scale. Temperature control, reagent handling, and workup procedures require careful planning.[11]

Reagent Hazards and Handling
  • Chloroacetyl Chloride: This reagent is highly corrosive, a lachrymator (tear gas), and reacts violently with water.[12][13] It can cause severe burns to the skin and eyes and irritation to the respiratory tract upon inhalation.[14][15] All transfers and handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[13][14]

  • Aluminum Chloride (Anhydrous): AlCl₃ is a water-sensitive solid that reacts exothermically with moisture, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas.[16] It is crucial to use anhydrous grades and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent catalyst deactivation.[10]

  • Dichloromethane (DCM): While a common solvent for this reaction, DCM is a suspected carcinogen and should be handled with appropriate engineering controls.

Thermal Management

The Friedel-Crafts acylation is a highly exothermic reaction.[8] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[11]

  • Controlled Addition: The chloroacetyl chloride must be added slowly and in a controlled manner to the suspension of AlCl₃ and the aromatic substrate. A programmable syringe pump or an addition funnel is recommended.

  • Temperature Monitoring: The internal reaction temperature must be monitored continuously with a thermocouple probe. The external bath temperature is not a reliable indicator of the internal conditions.[11]

  • Cooling Capacity: Ensure the cooling system (e.g., ice bath, cryostat) is sufficient to handle the heat generated during the addition and reaction phases. A runaway reaction can occur if the temperature is not controlled.[11]

Quenching and Workup

The quenching of the reaction mixture by adding it to water/ice is extremely exothermic and liberates large volumes of HCl gas.

  • Procedure: The reaction mixture should always be added slowly to a vigorously stirred mixture of crushed ice and acid, never the other way around.[8]

  • Ventilation: This step must be performed in a highly efficient fume hood or a walk-in hood to manage the HCl gas evolution.

Detailed Experimental Protocol

This protocol is designed for a ~100g scale synthesis. Adjustments may be necessary based on available equipment.

Materials and Equipment
Reagent / MaterialGradeSupplier (Example)QuantityMolar Eq.
1,2-DimethoxybenzeneReagentPlus®, 99%MilliporeSigma100 g (90.8 mL)1.0
Chloroacetyl Chloride98%MilliporeSigma90.3 g (60.6 mL)1.1
Aluminum Chloride, Anhydrous99.9%MilliporeSigma106.6 g1.1
Dichloromethane (DCM), Anhydrous≥99.8%MilliporeSigma1.5 L-
Hydrochloric Acid, conc. (37%)ACS ReagentFisher Scientific200 mL-
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificAs needed-
Magnesium Sulfate (MgSO₄), AnhydrousACS ReagentFisher ScientificAs needed-
IsopropanolACS ReagentFisher Scientific~500 mL-
Crushed Ice--2 kg-

Equipment:

  • 5 L, 4-neck round-bottom flask

  • Mechanical overhead stirrer with a PTFE paddle

  • Thermocouple probe and digital thermometer

  • 500 mL pressure-equalizing addition funnel

  • Reflux condenser with a gas inlet/outlet for inert atmosphere

  • Large cooling bath

  • Large separatory funnel (4 L)

  • Rotary evaporator

Experimental Workflow

Caption: Scalable synthesis workflow from setup to final product characterization.

Step-by-Step Synthesis Protocol
  • Apparatus Setup: Assemble the 5 L flask with the overhead stirrer, thermocouple, condenser (with N₂ inlet), and addition funnel. Ensure all glassware is thoroughly dried. Purge the entire system with nitrogen for 15-20 minutes.[10]

  • Reagent Charging: To the flask, add anhydrous DCM (1 L), followed by 1,2-dimethoxybenzene (100 g). Begin stirring to form a solution. Carefully and in portions, add the anhydrous aluminum chloride (106.6 g) under a positive flow of nitrogen. The suspension will warm and may darken.

  • Cooling: Cool the stirred suspension to 0-5 °C using a large ice/water bath.

  • Addition of Acylating Agent: In a separate dry flask, prepare a solution of chloroacetyl chloride (90.3 g) in anhydrous DCM (250 mL). Transfer this solution to the addition funnel.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 1.5-2 hours. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.[8]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting 1,2-dimethoxybenzene spot is consumed.

  • Quenching: In a separate large beaker (or suitable vessel) capable of holding at least 10 L, prepare a vigorously stirred mixture of crushed ice (2 kg) and concentrated HCl (200 mL).

  • Very slowly and carefully, pour the reaction mixture in a thin stream into the stirred ice/HCl slurry. This process is highly exothermic and will release HCl gas; maintain vigorous stirring and ensure adequate ventilation.[8][17]

  • Workup and Extraction: Transfer the quenched mixture to a 4 L separatory funnel. Allow the layers to separate. Drain the lower organic (DCM) layer.

  • Extract the remaining aqueous layer with two additional portions of DCM (2 x 125 mL).

  • Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 200 mL, watch for gas evolution) and then brine (1 x 200 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate using a rotary evaporator to yield a crude solid or oil.

  • Add hot isopropanol to the crude product until it fully dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of cold isopropanol. Dry the product under vacuum to a constant weight.

Characterization and Expected Results

The final product should be an off-white to pale yellow crystalline solid.

ParameterExpected Result
Physical Appearance Off-white to pale yellow solid
Expected Yield 75-85%
Melting Point 69-71 °C (literature)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5 (d, 1H), 7.1 (t, 1H), 6.9 (d, 1H), 4.7 (s, 2H), 3.9 (s, 3H), 3.85 (s, 3H)
Purity (by HPLC/GC) >98%

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure.[2]

  • Infrared Spectroscopy (IR): To identify key functional groups, particularly the carbonyl (C=O) stretch (~1680 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight.

  • Melting Point: A sharp melting range indicates high purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst due to moisture.[10]2. Deactivated aromatic ring (not applicable here but a general issue).[10]3. Incomplete reaction.1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use fresh, anhydrous AlCl₃ and solvent.[10]2. -3. Increase reaction time or slightly warm the mixture (e.g., to 30-35 °C) after addition is complete. Monitor by TLC.
Formation of Dark Tar 1. Reaction temperature was too high.2. Polysubstitution or side reactions.1. Improve cooling efficiency and slow down the rate of addition of chloroacetyl chloride.[11]2. Ensure correct stoichiometry. Using a slight excess of the aromatic substrate can sometimes suppress polysubstitution.
Difficult Workup/Emulsion 1. Incomplete hydrolysis of the aluminum complex.2. Insufficient mixing during washing.1. Ensure the quench is performed with vigorous stirring and sufficient acid.2. Add brine during the washing steps to help break emulsions.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Chloroacetyl Chloride.
  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Card 0845: Chloroacetyl Chloride.
  • Guo, L. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health. As referenced by ChemicalBook.
  • U.S. Patent No. US20110251198A1. (2011). Methods for producing viloxazine salts and novel polymorphs thereof. Google Patents.
  • National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: Chloroacetyl chloride.
  • IPCS. (n.d.). Environmental Health Criteria 1: Chloroacetyl Chloride.
  • ChemicalBook. (2024). Viloxazine Hydrochloride: Synthesis and Introduction.
  • Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Benchchem. (n.d.). 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.
  • De Vreese, R., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(18), 4257.
  • New Drug Approvals. (n.d.). Viloxazine.
  • Grummitt, O., Becker, E. I., & Miesse, C. (1955). Organic Syntheses, 3, 109. As adapted in a university lab procedure.
  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • University of Rochester. (2019). Scale-Up Reaction Safety.
  • University of Wisconsin-Madison Chemistry Department. (n.d.). Lab 13: Friedel-Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Yamin, B. M., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications.
  • Benchchem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.

Sources

Application Note: High-Purity Isolation of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase. We will delve into the rationale behind solvent system selection, sample preparation, and fraction analysis to ensure the isolation of a high-purity final product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is a crucial building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its synthesis, typically achieved through a Friedel-Crafts acylation of 1,2-dimethoxybenzene with chloroacetyl chloride, often results in a crude product containing unreacted starting materials and side-products. Therefore, a robust purification method is paramount to ensure the integrity of subsequent synthetic steps.

Column chromatography is a powerful technique for the purification of organic compounds based on their differential adsorption to a stationary phase.[1] This application note details an optimized protocol for the purification of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone using automated flash column chromatography, a technique that offers significant advantages in terms of speed, resolution, and reproducibility over traditional gravity chromatography.

Understanding the Chemistry: Potential Impurities

The primary synthetic route to 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is the Friedel-Crafts acylation of 1,2-dimethoxybenzene.[2][3] Understanding the potential impurities from this reaction is critical for developing an effective purification strategy.

  • Unreacted Starting Materials: 1,2-dimethoxybenzene and chloroacetyl chloride.

  • Isomeric Products: Acylation of the aromatic ring can potentially occur at different positions, leading to isomeric impurities.

  • Polysubstitution Products: Although less common in acylation due to the deactivating effect of the ketone group, there is a possibility of diacylation.[4]

  • Hydrolysis Products: Chloroacetyl chloride can hydrolyze to chloroacetic acid.

The target compound, 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, is a moderately polar molecule. The dimethoxy groups and the chloroacetyl moiety contribute to its overall polarity. This allows for effective separation from less polar starting materials and potentially more polar side-products on a polar stationary phase like silica gel.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone. Adjustments may be necessary for different scales.

Materials and Equipment
CategoryItem
Chemicals Crude 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone
Silica gel for flash chromatography (40-63 µm)
n-Hexane (HPLC grade)
Dichloromethane (DCM, HPLC grade)
Ethyl acetate (EtOAc, HPLC grade)
TLC plates (silica gel 60 F254)
TLC stains (e.g., potassium permanganate, p-anisaldehyde)
Equipment Automated flash chromatography system
Pre-packed silica gel column (e.g., 40 g)
Rotary evaporator
Round-bottom flasks
Test tubes or fraction collector vials
TLC developing chamber
UV lamp (254 nm)
Glass vials for sample preparation
Step 1: Thin-Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to determine an appropriate solvent system using TLC. This will provide a preliminary indication of the separation efficiency.

  • Prepare the TLC Chamber: Line a TLC chamber with filter paper and add a solvent mixture of 80:20 Hexane:DCM. Allow the chamber to saturate for at least 15 minutes.

  • Spot the TLC Plate: Dissolve a small amount of the crude material in a few drops of DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent to ascend to near the top of the plate.

  • Visualize the Plate: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Further visualization can be achieved using a potassium permanganate or p-anisaldehyde stain.[5][6]

  • Analyze the Results: The ideal solvent system for column chromatography will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound. Adjust the solvent polarity by varying the ratio of hexane to DCM or by introducing a more polar solvent like ethyl acetate if necessary. A solvent system of hexane and dichloromethane is a good starting point for the separation of moderately polar compounds like the target molecule.[7]

Step 2: Column Preparation and Equilibration
  • Select the Column: Based on the amount of crude material (1 g), a 40 g pre-packed silica gel column is recommended.

  • Install the Column: Install the column onto the automated flash chromatography system according to the manufacturer's instructions.

  • Equilibrate the Column: Equilibrate the column by running the initial mobile phase (e.g., 95:5 Hexane:DCM) through the column until a stable baseline is achieved.

Step 3: Sample Preparation and Loading

There are two primary methods for loading the sample onto the column: liquid and dry loading.

  • Liquid Loading: Dissolve the crude 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1 g) in a minimal amount of DCM (2-3 mL).

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM or acetone). Add a small amount of silica gel (approximately 2-3 g) to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

For this application, dry loading is recommended as it often leads to better peak shapes and resolution.

  • Load the Sample: If using liquid loading, inject the sample solution into the system. If using dry loading, transfer the silica-adsorbed sample to an empty solid-load cartridge and attach it to the system.

Step 4: Elution and Fraction Collection

A gradient elution is recommended to ensure a good separation of the target compound from both less polar and more polar impurities.

  • Set the Gradient: A linear gradient from 5% to 40% DCM in hexane over 15-20 column volumes is a good starting point. The exact gradient can be optimized based on the initial TLC results.

  • Start the Run: Begin the purification run. The system will automatically collect fractions based on the detector signal (UV absorbance at 254 nm).

  • Monitor the Separation: Monitor the chromatogram in real-time to observe the separation of the different components.

Step 5: Fraction Analysis and Product Isolation
  • Analyze Fractions by TLC: Analyze the collected fractions by TLC using the same solvent system as in the initial analysis to identify the fractions containing the pure product.

  • Combine Pure Fractions: Combine the fractions that contain only the desired product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.

  • Determine Yield and Purity: Determine the yield of the purified product and assess its purity by analytical techniques such as NMR, LC-MS, or melting point.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Hexane:DCM) Column_Prep Column Equilibration (95:5 Hexane:DCM) TLC->Column_Prep Determine Solvent System Sample_Prep Sample Preparation (Dry Loading) Column_Prep->Sample_Prep Loading Sample Loading Sample_Prep->Loading Elution Gradient Elution (5-40% DCM in Hexane) Loading->Elution Collection Fraction Collection Elution->Collection UV Detection (254 nm) Fraction_Analysis Fraction Analysis (TLC) Collection->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for the purification of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Separation Inappropriate solvent system.Re-evaluate the solvent system using TLC. Try a different solvent combination (e.g., Hexane:EtOAc).
Column overloading.Reduce the amount of crude material loaded onto the column.
Product Elutes with Solvent Front Mobile phase is too polar.Start with a less polar mobile phase (e.g., 100% Hexane) and use a shallower gradient.
Product Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase or use a steeper gradient. Consider adding a small percentage of a more polar solvent like ethyl acetate.
Tailing Peaks Sample is interacting too strongly with the silica gel.Add a small amount of a modifier like triethylamine (0.1%) to the mobile phase if the compound is basic, or acetic acid if it is acidic.
Sample is not fully dissolved during loading.Ensure complete dissolution of the sample before loading.
No Spots on TLC (Visualization) Compound is not UV active.Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde).[5][6]
Concentration is too low.Concentrate the sample before spotting on the TLC plate.

Conclusion

This application note provides a detailed and robust protocol for the purification of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone using automated flash column chromatography. By carefully selecting the solvent system based on TLC analysis and employing a gradient elution, a high-purity product can be efficiently isolated. The troubleshooting guide offers practical solutions to common challenges encountered during the purification process. This method is crucial for obtaining high-quality material for subsequent stages of drug discovery and development.

References

  • Experiment 1: Friedel-Crafts Acylation. [Link]

  • Gao, Y., et al. (2018). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. RSC Advances, 8(23), 12838-12844. [Link]

  • University of California, Davis. TLC Visualization Solutions. [Link]

  • University of Colorado Boulder. Column Chromatography Procedures. [Link]

  • SIELC Technologies. (2018). Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. [Link]

  • IUCr Journals. (2022). Syntheses, crystal structures and Hirshfeld surface analyses of (E)-1-[2,2-dichloro-1-(2,3-dimethoxyphenyl)ethen-1-yl]-2-phenyldiazene and (E)-1-(4-chlorophenyl). [Link]

  • Royal Society of Chemistry. (2020). Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ResearchGate. (2016). Separation of the phenone mixture, 1-benzophenone, 2-acetophenone,... [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • Google Patents. (1986).
  • EPFL. TLC Visualization Reagents. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • ResearchGate. (2014). Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]

  • Organic Syntheses. (2015). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). [Link]

  • SIELC Technologies. (2018). Separation of 2'-Acetonaphthone on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Google Patents. (1990).

Sources

Application Notes and Protocols: The Strategic Use of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone in the Total Synthesis of Papaverine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone as a pivotal starting material in the total synthesis of papaverine, a benzylisoquinoline alkaloid with significant medicinal properties. We present a detailed, step-by-step synthetic pathway, complete with validated protocols, mechanistic insights, and expert commentary on experimental choices. The narrative emphasizes scientific integrity, providing a self-validating system for the synthesis of this important natural product.

Introduction: Unveiling the Potential of a Versatile Building Block

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is a functionalized acetophenone derivative that serves as a highly versatile intermediate in organic synthesis.[1] Its structure, featuring an electron-rich dimethoxyphenyl ring and a reactive α-chloro ketone moiety, makes it an ideal precursor for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, rendering it susceptible to nucleophilic attack, a key feature exploited in the synthetic strategy outlined herein.[1]

This application note will focus on a strategic total synthesis of papaverine, an opium alkaloid known for its antispasmodic and vasodilator effects. The synthesis is designed to be efficient and illustrative of the utility of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone as a foundational building block in natural product synthesis.

Retrosynthetic Analysis: A Roadmap to Papaverine

A logical retrosynthetic analysis of papaverine (1) reveals a clear pathway for its construction, highlighting the strategic importance of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone. The key disconnection lies in the isoquinoline core, which can be formed via a Bischler-Napieralski reaction. This leads back to the crucial amide intermediate (3), which itself can be synthesized from two primary fragments: 2-amino-1-(2,3-dimethoxyphenyl)ethanone (4) and 2-(3,4-dimethoxyphenyl)acetic acid (5). Our starting material, 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (6), is an ideal precursor to the amino ketone (4).

Retrosynthesis of Papaverine papaverine Papaverine (1) dihydroisoquinoline 1-(2,3-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (2) papaverine->dihydroisoquinoline Aromatization amide N-(2-(2,3-Dimethoxyphenyl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)acetamide (3) dihydroisoquinoline->amide Bischler-Napieralski Cyclization amino_ketone 2-Amino-1-(2,3-dimethoxyphenyl)ethanone (4) amide->amino_ketone Amide Coupling acetic_acid 2-(3,4-Dimethoxyphenyl)acetic acid (5) amide->acetic_acid chloro_ketone 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (6) amino_ketone->chloro_ketone Amination

Caption: Retrosynthetic analysis of Papaverine.

Synthetic Pathway and Detailed Protocols

The forward synthesis from 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone to papaverine is a multi-step process that is both robust and scalable. Each step is detailed below with a comprehensive protocol.

Step 1: Synthesis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanone hydrochloride (4)

The initial step involves the conversion of the α-chloro ketone to a primary amine. This is achieved through a Gabriel synthesis, which is a reliable method for forming primary amines from alkyl halides, avoiding over-alkylation.

Step 1 start 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone intermediate N-(2-(2,3-Dimethoxyphenyl)-2-oxoethyl)phthalimide start->intermediate 1. DMF, 80 °C phthalimide Potassium Phthalimide phthalimide->intermediate product 2-Amino-1-(2,3-dimethoxyphenyl)ethanone HCl intermediate->product 2. EtOH, reflux hydrazine Hydrazine hydrate hydrazine->product

Caption: Synthesis of the amino ketone intermediate.

Protocol:

  • Phthalimide Alkylation: To a solution of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (10.0 g, 46.6 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (9.4 g, 51.3 mmol). Heat the mixture to 80 °C and stir for 4 hours. After cooling to room temperature, pour the reaction mixture into 400 mL of ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield N-(2-(2,3-dimethoxyphenyl)-2-oxoethyl)phthalimide.

  • Hydrazinolysis: Suspend the crude phthalimide derivative in 150 mL of ethanol. To this suspension, add hydrazine hydrate (2.8 mL, 58.3 mmol) and reflux the mixture for 2 hours. Cool the reaction to room temperature and add 50 mL of 2 M hydrochloric acid. The precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from ethanol/ether to afford 2-amino-1-(2,3-dimethoxyphenyl)ethanone hydrochloride (4) as a white solid.

Compound Molecular Weight ( g/mol ) Starting Amount Expected Yield
2-Chloro-1-(2,3-dimethoxyphenyl)ethanone214.6510.0 g-
Potassium Phthalimide185.229.4 g-
Hydrazine Hydrate50.062.8 mL-
2-Amino-1-(2,3-dimethoxyphenyl)ethanone HCl231.68-80-85%
Step 2: Synthesis of N-(2-(2,3-Dimethoxyphenyl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)acetamide (3)

The second step is a standard amide coupling reaction between the amino ketone hydrochloride (4) and 2-(3,4-dimethoxyphenyl)acetic acid (5). The use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base facilitates this transformation efficiently.[2]

Step 2 amino_ketone 2-Amino-1-(2,3-dimethoxyphenyl)ethanone HCl product Amide Intermediate (3) amino_ketone->product DCM, 0 °C to rt acetic_acid 2-(3,4-Dimethoxyphenyl)acetic acid acetic_acid->product edc EDC, HOBt edc->product base Et3N base->product

Caption: Amide coupling to form the Bischler-Napieralski precursor.

Protocol:

  • To a stirred solution of 2-(3,4-dimethoxyphenyl)acetic acid (5) (8.3 g, 42.3 mmol) in 150 mL of anhydrous dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (8.9 g, 46.5 mmol) and 1-hydroxybenzotriazole (HOBt) (6.3 g, 46.5 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-amino-1-(2,3-dimethoxyphenyl)ethanone hydrochloride (4) (9.8 g, 42.3 mmol) and triethylamine (Et3N) (12.4 mL, 88.8 mmol) in 50 mL of DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO3 solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to give the desired amide (3).

Compound Molecular Weight ( g/mol ) Amount Expected Yield
2-Amino-1-(2,3-dimethoxyphenyl)ethanone HCl231.689.8 g-
2-(3,4-Dimethoxyphenyl)acetic acid196.198.3 g-
EDC191.708.9 g-
HOBt135.136.3 g-
Triethylamine101.1912.4 mL-
Amide Intermediate (3)373.41-85-90%
Step 3: Bischler-Napieralski Cyclization to form 1-(2,3-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (2)

The core isoquinoline structure is constructed in this step via the Bischler-Napieralski reaction. This intramolecular electrophilic aromatic substitution is typically promoted by a dehydrating agent such as phosphoryl chloride (POCl3) or polyphosphoric acid (PPA).[3][4] The electron-donating methoxy groups on the phenyl ring of the phenethylamine moiety facilitate this cyclization.[5]

Step 3 amide Amide Intermediate (3) product Dihydroisoquinoline (2) amide->product reagent POCl3 reagent->product solvent Acetonitrile, reflux solvent->product

Caption: Formation of the dihydroisoquinoline core.

Protocol:

  • Dissolve the amide intermediate (3) (10.0 g, 26.7 mmol) in 100 mL of anhydrous acetonitrile.

  • To this solution, add freshly distilled phosphoryl chloride (POCl3) (7.5 mL, 80.1 mmol) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the reaction to room temperature and carefully pour it onto 200 g of crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH 9-10.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be purified by crystallization from ethanol to yield the dihydroisoquinoline (2).

Compound Molecular Weight ( g/mol ) Starting Amount Expected Yield
Amide Intermediate (3)373.4110.0 g-
Phosphoryl Chloride153.337.5 mL-
Dihydroisoquinoline (2)355.41-75-80%
Step 4: Aromatization to Papaverine (1)

The final step is the dehydrogenation of the dihydroisoquinoline intermediate to afford papaverine. This aromatization is commonly achieved by catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent.[6]

Step 4 dihydroisoquinoline Dihydroisoquinoline (2) product Papaverine (1) dihydroisoquinoline->product catalyst 10% Pd/C catalyst->product solvent Toluene, reflux solvent->product

Caption: Final aromatization to yield Papaverine.

Protocol:

  • To a solution of the dihydroisoquinoline (2) (5.0 g, 14.1 mmol) in 100 mL of toluene, add 10% palladium on carbon (0.5 g, 10% w/w).

  • Heat the mixture to reflux and stir for 8 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with toluene.

  • Concentrate the filtrate under reduced pressure to yield a solid.

  • Recrystallize the crude product from ethanol to obtain pure papaverine (1) as a white crystalline solid.

Compound Molecular Weight ( g/mol ) Starting Amount Expected Yield
Dihydroisoquinoline (2)355.415.0 g-
10% Palladium on Carbon-0.5 g-
Papaverine (1)339.39-90-95%

Conclusion and Future Perspectives

This application note has detailed a robust and efficient total synthesis of papaverine, strategically employing 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone as a key starting material. The presented protocols are well-established and provide a reliable pathway for the synthesis of this medicinally important alkaloid. The versatility of the α-chloro ketone moiety allows for the introduction of various functionalities, opening avenues for the synthesis of a diverse library of papaverine analogs for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Future work could explore alternative, more atom-economical methods for the initial amination step and investigate greener solvent systems for the overall synthetic sequence.

References

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Mandava, V. B. R., et al. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica, 6(5), 7-13. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

Sources

Catalytic conditions for reactions involving 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Conditions for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Executive Summary

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS: 156801-59-1) is a critical


-chloro ketone intermediate used in the synthesis of bioactive isoquinoline alkaloids, kinase inhibitors, and Donepezil-related pharmacophores. Its 2,3-dimethoxy substitution pattern offers unique electronic properties compared to the more common 3,4-isomers (veratrole derivatives), often resulting in distinct receptor binding profiles.

This guide details three catalytic workflows designed to maximize yield and stereocontrol:

  • Asymmetric Transfer Hydrogenation (ATH): Enantioselective reduction to the chlorohydrin.

  • Cu-Catalyzed Cyclization: Synthesis of imidazo[1,2-a]pyridines.

  • Iodide-Catalyzed Amination: Finkelstein-assisted nucleophilic substitution.

Reaction Landscape & Strategic Pathways

The following diagram illustrates the divergent reactivity accessible through specific catalytic modes.

ReactionLandscape SM 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (Substrate) Prod1 Chiral Chlorohydrin (>95% ee) SM->Prod1 Pathway A: Ru-Catalyzed ATH (Noyori Type) Prod2 Imidazo[1,2-a]pyridine Scaffold SM->Prod2 Pathway B: Cu-Catalyzed Oxidative Coupling Prod3 $alpha$-Amino Ketone (Function) SM->Prod3 Pathway C: KI-Catalyzed Nucleophilic Sub.

Figure 1: Divergent catalytic pathways for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.

Module 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (1R)-2-chloro-1-(2,3-dimethoxyphenyl)ethanol with high enantiomeric excess (ee). Mechanism: Metal-ligand bifunctional catalysis utilizing a Ruthenium-Arene complex. The reaction proceeds via a 16-electron hydride intermediate where the ligand's -NH group directs the proton transfer, ensuring high stereoselectivity.

Recommended Catalyst System
  • Precatalyst: [RuCl(

    
    -cymene)((R,R)-TsDPEN)]
    
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Protocol
  • Catalyst Preparation (In-situ):

    • In a Schlenk flask, charge [RuCl

      
      (
      
      
      
      -cymene)]
      
      
      (0.005 equiv) and (R,R)-TsDPEN (0.012 equiv).
    • Add dry DCM (5 mL/mmol substrate) and stir at 40°C for 20 minutes to form the orange active complex.

  • Reaction Initiation:

    • Cool the catalyst solution to 0°C.

    • Add 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1.0 equiv).

    • Add HCOOH/Et

      
      N azeotrope (2.5 equiv) dropwise via syringe.
      
  • Monitoring:

    • Stir at 0°C to Room Temperature. Reaction is typically complete in 4–8 hours.

    • TLC Check: Substrate (R

      
       ~0.6) vs Product (R
      
      
      
      ~0.3) in Hexane:EtOAc (3:1).
  • Workup:

    • Quench with saturated NaHCO

      
      . Extract with DCM.
      
    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
    • Concentrate to yield the chiral chlorohydrin.

Key Performance Indicators (KPIs):

Parameter Target Specification Troubleshooting
Conversion >98% If slow, increase catalyst loading to 1 mol% or temp to 30°C.
Enantioselectivity >95% ee Lower temperature (0°C or -10°C) improves ee.

| Chemoselectivity | >99% (C=O vs C-Cl) | Avoid strong hydride donors (e.g., LiAlH


) which strip the Cl. |

Module 2: Copper-Catalyzed Heterocycle Synthesis

Objective: Synthesis of 2-(2,3-dimethoxyphenyl)imidazo[1,2-a]pyridine via Ortoleva-King type condensation. Significance: This scaffold is isosteric with indole and highly privileged in medicinal chemistry (e.g., Zolpidem analogs).

Catalytic System
  • Catalyst: Copper(II) Bromide (CuBr

    
    ) or Copper Silicate (Green alternative).
    
  • Ligand: None required (Ligand-free conditions).

  • Oxidant: Atmospheric Oxygen (Aerobic).

Step-by-Step Protocol
  • Charge:

    • To a reaction vial, add 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1.0 mmol).

    • Add 2-aminopyridine (1.1 mmol).

    • Add CuBr

      
       (5 mol%, 11 mg).
      
  • Solvent System:

    • Add Ethanol (3 mL). Note: Water/EtOH mixtures can be used for green chemistry compliance.

  • Reaction:

    • Heat to reflux (80°C) open to air (or under an O

      
       balloon for accelerated kinetics).
      
    • Stir for 6–12 hours. The reaction proceeds via initial alkylation of the pyridine nitrogen followed by Cu-catalyzed cyclodehydration.

  • Purification:

    • Cool to room temperature.[1][2]

    • Add aqueous ammonia (10%) to complex the copper (turns deep blue).

    • Extract with Ethyl Acetate.

    • Recrystallize from EtOH to obtain the solid product.

ImidazoMechanism Step1 N-Alkylation (SN2 Attack) Step2 Intermediate: Pyridinium Salt Step1->Step2  Heat   Step3 Cyclization & Dehydration Step2->Step3  Cu(II) Cat.   Step4 Product: Imidazo[1,2-a]pyridine Step3->Step4  -H2O  

Figure 2: Simplified mechanism for the Cu-catalyzed cyclization.

Module 3: Catalytic Finkelstein Amination

Objective: Acceleration of nucleophilic substitution with secondary amines (e.g., morpholine, piperidine). Concept:


-chloro ketones can be sluggish in S

2 reactions due to steric hindrance from the ortho-methoxy group. Adding catalytic Potassium Iodide (KI) generates the more reactive

-iodo ketone in situ.
Protocol
  • Mixture: Combine Substrate (1.0 equiv) and Amine (1.2 equiv) in Acetone or Acetonitrile.

  • Catalyst: Add KI (10 mol%).

  • Conditions: Stir at Room Temperature.

    • Effect: The reaction rate typically increases by 5–10x compared to the non-catalyzed variant, preventing the need for high heat which can cause degradation of the dimethoxyarene ring.

References

  • Synthesis of Imidazo[1,2-a]pyridines: Dhas, A., et al. "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." Letters in Applied NanoBioScience, 2021 , 10(3), 2565-2572. Link

  • General ATH of Alpha-Chloro Ketones: Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 1996 , 118(10), 2521–2522. Link

  • Ortoleva-King Reaction Mechanisms: Roslan, I. I., et al. "Mechanistic insights into the synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2016 , 81(19), 9167-9174. Link

  • Finkelstein Catalysis in Process Chemistry: Walsh, K., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, 2013 , 6(8), 1455-1460. Link

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis Featuring 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of microwave-assisted organic synthesis (MAOS) with a specific focus on the utility of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone as a versatile building block. We will explore the fundamental principles of microwave heating and its advantages over conventional methods, including accelerated reaction times, improved yields, and enhanced product purity. Detailed, step-by-step protocols for the synthesis of nitrogen-containing heterocycles, valuable scaffolds in medicinal chemistry, are presented. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the efficiency and green chemistry benefits of microwave synthesis in their workflows.

Introduction: The Paradigm Shift of Microwave-Assisted Organic Synthesis (MAOS)

Traditional organic synthesis often relies on conventional heating methods, which can be time-consuming and energy-intensive, and may lead to the formation of undesirable byproducts.[1][2] Microwave-assisted organic synthesis has emerged as a transformative technology, offering a more efficient and environmentally friendly alternative.[1][3] Unlike conventional heating that relies on conduction and convection, microwave irradiation directly heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[1][4] This results in rapid, uniform, and selective heating, often leading to dramatic reductions in reaction times from hours to minutes.[4][5]

The key advantages of MAOS are numerous and align with the principles of green chemistry:[3][6]

  • Accelerated Reaction Rates: Significantly shorter reaction times lead to higher throughput.[5]

  • Improved Yields and Purity: Reduced byproduct formation simplifies purification.[1][5]

  • Energy Efficiency: Direct heating of the reaction vessel minimizes energy consumption.[1]

  • Solvent Reduction: The efficiency of microwave heating often allows for solvent-free reactions or the use of greener solvents.[3][7]

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone: A Versatile Precursor

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is a functionalized α-haloketone that serves as a valuable intermediate in organic and medicinal chemistry.[8][9] Its structure, featuring a reactive chloroacetyl group and an electron-rich dimethoxyphenyl ring, makes it an ideal starting material for the synthesis of a wide array of complex molecules, particularly nitrogen-containing heterocycles.[8] The reactivity of the α-chloro moiety allows for facile nucleophilic substitution, a cornerstone of many synthetic transformations.[8]

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₀H₁₁ClO₃
Molecular Weight214.64 g/mol
AppearanceWhite to light yellow powder or lump[10]
Melting PointData not consistently available, similar compounds range from 36.5 to 52.0 °C[9][11]
Boiling PointApprox. 256.3 °C (for a similar difluorinated analog)[10]
SolubilitySoluble in common organic solvents like methanol, ethanol, and ethyl acetate.

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates a typical workflow for performing a microwave-assisted organic synthesis experiment. This streamlined process allows for rapid reaction optimization and product generation.

Microwave Synthesis Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Analysis Reagent_Prep Reagent Preparation (Starting Material, Reagents, Solvent) Vessel_Assembly Reaction Vessel Assembly Reagent_Prep->Vessel_Assembly MW_Irradiation Microwave Irradiation (Set Time, Temp, Power) Vessel_Assembly->MW_Irradiation Cooling Cooling to Room Temp. MW_Irradiation->Cooling Isolation Product Isolation (Filtration, Extraction) Cooling->Isolation Purification Purification (Chromatography, Recrystallization) Isolation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Thiazole Synthesis SM 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Plus + SM->Plus Thiourea + Substituted Thiourea Intermediate [Intermediate] Thiourea->Intermediate Microwave Ethanol Thiazole Substituted Thiazole Derivative Intermediate->Thiazole Cyclization Plus->Thiourea

Caption: Reaction scheme for thiazole synthesis.

Materials and Equipment
  • 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

  • Substituted thiourea (e.g., N-phenylthiourea)

  • Ethanol (absolute)

  • Dedicated microwave reactor for organic synthesis

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for work-up and purification

Experimental Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1 mmol), the substituted thiourea (1.1 mmol), and absolute ethanol (3 mL).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

    • Stirring: On

  • Reaction Monitoring: After the irradiation is complete, allow the vessel to cool to room temperature. Monitor the reaction progress by TLC.

  • Product Isolation: Once the reaction is complete, transfer the mixture to a round-bottom flask. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Results and Discussion

Microwave-assisted synthesis of thiazoles from α-haloketones and thioureas is a well-established and efficient method. [7][12]Compared to conventional heating, which may require several hours of reflux, the microwave protocol significantly reduces the reaction time to a matter of minutes. The yields are typically moderate to high, and the purity of the crude product is often enhanced due to the reduced formation of side products. The choice of solvent is crucial; polar solvents like ethanol are excellent for absorbing microwave energy and facilitating the reaction.

Application Protocol: Microwave-Assisted Synthesis of a Substituted Imidazole Derivative

This protocol outlines the synthesis of a substituted imidazole, another important heterocyclic motif in drug discovery, from 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, an aldehyde, and ammonium acetate. This is a variation of the Radziszewski imidazole synthesis.

Materials and Equipment
  • 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Dedicated microwave reactor for organic synthesis

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Experimental Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vessel, add 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1 mmol), the aromatic aldehyde (1 mmol), ammonium acetate (5 mmol), and glacial acetic acid (2 mL).

  • Vessel Sealing: Tightly seal the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the following reaction parameters:

    • Temperature: 140 °C

    • Time: 15 minutes

    • Power: Dynamic

    • Stirring: On

  • Reaction Monitoring: After cooling, check for reaction completion using TLC.

  • Product Isolation: Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

Expected Results and Discussion

The microwave-assisted synthesis of imidazoles offers a rapid and efficient route to these important heterocycles. The use of glacial acetic acid as the solvent provides a polar medium that absorbs microwave energy effectively and also acts as a catalyst. This one-pot, multi-component reaction demonstrates the power of microwave synthesis to streamline complex transformations. [13]

Troubleshooting and Optimization

Issue Possible Cause Recommendation
Low Yield Incomplete reactionIncrease reaction time or temperature.
Decomposition of starting material or productDecrease reaction temperature or use a less polar solvent.
Formation of Byproducts Reaction temperature is too highLower the reaction temperature.
Incorrect stoichiometryEnsure accurate measurement of reagents.
Reaction Not Going to Completion Insufficient microwave absorptionUse a more polar solvent or add a small amount of an ionic liquid.
Inadequate temperatureIncrease the set temperature.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a greener, faster, and often more efficient alternative to conventional methods. 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone has been shown to be a highly versatile building block for the rapid synthesis of medicinally relevant heterocyclic compounds under microwave irradiation. The protocols provided herein serve as a starting point for researchers to explore the vast potential of this enabling technology in their own synthetic endeavors.

References

  • Greener and expeditious synthesis of bioactive heterocycles using microwave irradi
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
  • 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone. Benchchem.
  • Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. PMC - NIH.
  • Microwave-Assisted Synthesis of Acetophenone (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones. SciSpace.
  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • Microwave-assisted synthesis of nitrogen heterocycles. Thieme.
  • 2-CHLORO-1-(2,5-DIMETHOXYPHENYL)ETHANONE. ChemicalBook.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
  • Microwave‐Assisted Synthesis of Acetophenone (per‐O‐acetylated‐β‐D‐glucopyranosyl)thiosemicarbazones. Sci-Hub.
  • 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. Dakenchem.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • 2-chloro-1-(3,4-dimethylphenyl)ethanone Properties. EPA.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC.
  • 2-chloro-1-(2,4-dimethoxyphenyl)ethanone. Chemsrc.
  • Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. IJNRD.

Sources

Application Notes & Protocols: Strategic Protection of the 2,3-Dimethoxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of the 2,3-Dimethoxyphenyl Moiety

The 2,3-dimethoxyphenyl scaffold, a core component in numerous natural products and pharmaceutical agents, presents unique challenges in multi-step organic synthesis.[1][2][3][4] The two methoxy groups, positioned ortho to each other, create a distinct electronic and steric environment that profoundly influences the reactivity of adjacent functional groups. This is particularly true for derivatives such as 2,3-dimethoxyphenol, where the selective manipulation of the hydroxyl group is often a critical, yet non-trivial, step in a synthetic campaign.

The primary difficulty lies in achieving high regioselectivity. The electronic effects of the two methoxy groups and potential intramolecular hydrogen bonding can modulate the acidity and nucleophilicity of the phenolic proton, making selective protection a nuanced task. This guide provides an in-depth analysis of protecting group strategies, offering both the theoretical basis for experimental choices and detailed, field-proven protocols for researchers in organic and medicinal chemistry.

Understanding the Reactivity of 2,3-Dimethoxyphenol

Before selecting a protecting group, it is crucial to understand the substrate's intrinsic properties. In 2,3-dimethoxyphenol, the phenolic hydroxyl group's reactivity is influenced by the two adjacent methoxy groups. These groups exert a +M (mesomeric) effect, donating electron density to the aromatic ring, and a -I (inductive) effect. The interplay of these effects, along with potential hydrogen bonding between the hydroxyl proton and the C2-methoxy oxygen, can differentiate it from simpler phenols.

The key to selective functionalization often lies in exploiting subtle differences in acidity or steric accessibility, especially when other reactive sites are present in the molecule.[5] A poorly chosen strategy can lead to a mixture of products, low yields, or the unintended cleavage of the protecting group in subsequent steps.[6]

Core Strategies for Hydroxyl Protection

The selection of a protecting group is dictated by its stability towards the reaction conditions planned for the synthetic route and the specific conditions required for its eventual removal.[7][8] An ideal protecting group should be easy to install in high yield, stable to a wide range of reagents, and removable chemoselectively under mild conditions that do not affect other functional groups.[7][8]

Common Protecting Groups for Phenols

A variety of protecting groups are available for phenols, each with a distinct profile of stability and cleavage conditions.[9][10] The choice depends on the overall synthetic plan, particularly the need for orthogonal protection—a strategy allowing for the selective removal of one group in the presence of others.[11][12][13]

Protecting GroupAbbreviationTypical Installation ReagentsStability ProfileTypical Deprotection Conditions
Methoxymethyl Ether MOMMOM-Cl, DIPEA, DCMStable to bases, nucleophiles, and many reducing agents. Labile to acid.[14]Mild acid (e.g., HCl in MeOH/H₂O, PPTS).[6][14] Lewis acids (e.g., Bi(OTf)₃, TMSBr).[6][15]
Benzyl Ether BnBn-Br or Bn-Cl, K₂CO₃, Acetone or DMFRobust. Stable to most acidic and basic conditions, many oxidizing/reducing agents.Catalytic Hydrogenolysis (H₂, Pd/C).
p-Methoxybenzyl Ether PMBPMB-Cl, K₂CO₃, DMFSimilar to Benzyl, but more acid-labile.Oxidative cleavage (DDQ, CAN).[11] Also H₂/Pd-C.
tert-Butyldimethylsilyl Ether TBDMS / TBSTBDMS-Cl, Imidazole, DMFStable to bases and many non-acidic reagents. Labile to acid and fluoride sources.Tetrabutylammonium fluoride (TBAF) in THF. Acid (e.g., AcOH, HCl).
Triisopropylsilyl Ether TIPSTIPS-Cl, Imidazole, DMFMore sterically hindered and more stable to acid than TBDMS.[10]TBAF in THF (slower than TBDMS). HF-Pyridine.
Acetate Ester AcAc₂O, Pyridine or Et₃NStable to acidic conditions. Labile to bases.Base-mediated hydrolysis (e.g., K₂CO₃ in MeOH, LiOH).[16]

Experimental Protocols

The following protocols are designed to be robust and reproducible. As a senior scientist, I stress the importance of ensuring all reagents are pure and solvents are anhydrous where specified.

Protocol 1: Methoxymethyl (MOM) Ether Protection

The MOM group is an excellent choice for protecting phenols when stability to basic and organometallic reagents is required.[14] Its removal under mild acidic conditions makes it highly versatile.

Rationale: This protocol uses MOM-Cl and a non-nucleophilic base, diisopropylethylamine (DIPEA), to prevent side reactions. The reaction is typically straightforward and high-yielding.

Step-by-Step Procedure:

  • To a stirred solution of 2,3-dimethoxyphenol (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Add methoxymethyl chloride (MOM-Cl, 1.2 equiv.) dropwise to the solution. Caution: MOM-Cl is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired MOM-protected product.

Deprotection of MOM Ether: A variety of methods can be employed for MOM deprotection. An environmentally friendly approach uses a catalytic amount of Bismuth Triflate in an aqueous medium.[15]

  • Dissolve the MOM-protected compound (1.0 equiv.) in a 1:1 mixture of THF and water.

  • Add a catalytic amount of Bismuth(III) triflate (Bi(OTf)₃, 1-2 mol%).

  • Stir the mixture at room temperature, monitoring by TLC. The reaction is often complete within 30-60 minutes.[15]

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify by column chromatography to yield the deprotected phenol.[15]

Protocol 2: Benzyl (Bn) Ether Protection

The benzyl group is exceptionally robust, making it suitable for multi-step syntheses involving harsh conditions. Its removal by catalytic hydrogenolysis is a very clean and mild process, assuming no other reducible functional groups (like alkenes or alkynes) are present.

Rationale: This is a standard Williamson ether synthesis. Potassium carbonate is a mild base sufficient to deprotonate the phenol, and DMF or acetone is used as the polar aprotic solvent.

Step-by-Step Procedure:

  • To a solution of 2,3-dimethoxyphenol (1.0 equiv.) in anhydrous acetone or DMF (~0.3 M), add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Add benzyl bromide (Bn-Br, 1.2 equiv.) to the suspension.

  • Heat the mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure benzyl ether.

Deprotection of Benzyl Ether:

  • Dissolve the benzyl-protected compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: Pd/C can be pyrophoric when dry and exposed to air; do not allow the filter cake to dry completely.

  • Concentrate the filtrate to yield the deprotected phenol.

Orthogonal Protection and Selectivity

In more complex syntheses, it may be necessary to differentiate between two or more hydroxyl groups. This requires an orthogonal protection strategy, where each protecting group can be removed without affecting the others.[11][13] For a dihydroxy-2,3-dimethoxyphenyl system (i.e., 2,3-dimethoxyhydroquinone), one could protect one hydroxyl as a TBDMS ether and the other as a benzyl ether. The TBDMS group can be selectively removed with TBAF, leaving the benzyl group intact for later removal by hydrogenolysis.

Achieving selective mono-protection of a catechol system like 3,4-dihydroxybenzaldehyde often relies on the differential acidity of the two hydroxyl groups.[17][18] For the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde, using NaHCO₃ as the base has been shown to give good regioselectivity for benzylation, yielding the 4-O-benzyl derivative.[17][18] This principle can be extrapolated to the 2,3-dimethoxyphenol system by carefully selecting a base that can selectively deprotonate the more acidic phenolic proton.[5]

Visualization of Workflows

Decision Workflow for Protecting Group Selection

The following diagram illustrates a logical process for choosing an appropriate protecting group based on downstream reaction conditions.

G start Start: Need to Protect Phenol q1 Will subsequent steps use strong bases or organometallics? start->q1 q2 Are acidic conditions acceptable for deprotection? q1->q2 Yes q4 Is fluoride-mediated deprotection desired? q1->q4 No q3 Are reducible groups (alkenes/alkynes) present? q2->q3 No pg_mom Use MOM Group q2->pg_mom Yes pg_bn Use Benzyl (Bn) Group q3->pg_bn No pg_other Consider other groups (e.g., PMB, Acetate) q3->pg_other Yes pg_silyl Use Silyl Group (TBDMS/TIPS) q4->pg_silyl Yes q4->pg_other No G sub Ar-OH (2,3-Dimethoxyphenol) prot Ar-OPG (Protected Phenol) sub->prot Protection Step (e.g., MOM-Cl, Base) react Ar'-OPG (Modified Molecule) prot->react Synthetic Transformation(s) (PG is stable) deprot Ar'-OH (Final Product) react->deprot Deprotection Step (e.g., H+, Pd/C, or F-)

Caption: General workflow for a protecting group strategy.

Conclusion

The successful functionalization of the 2,3-dimethoxyphenyl moiety hinges on a well-designed protecting group strategy. By understanding the substrate's reactivity and the stability profiles of common protecting groups like MOM, Benzyl, and TBDMS ethers, researchers can navigate complex synthetic pathways with precision and efficiency. The protocols and workflows provided herein serve as a robust starting point for developing syntheses that incorporate this valuable chemical scaffold. Always consult the primary literature for specific applications and to ensure compatibility with the full scope of functionality within your target molecule.

References

  • Varikoti, C. Y., et al. (2015). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium.
  • Benchchem. (n.d.). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Benchchem.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
  • Bentham Science Publishers. (2017, May 1). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Bentham Science.
  • Royal Society of Chemistry. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • ResearchGate. (n.d.). Protection for Phenols and Catechols.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford University Press.
  • SynArchive. (n.d.). Protecting Groups List. SynArchive.
  • Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis.
  • ACS Publications. (2003, December 12). Protection (and Deprotection)
  • University of Leeds. (n.d.).
  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.
  • Chemicalbook. (2023, December 19). Veratraldehyde: synthesis and applications in organic synthesis. Chemicalbook.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • Guidechem. (n.d.).
  • Fiveable. (2025, August 15). Orthogonal Protection Definition. Fiveable.
  • University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. University of Rochester.
  • PubMed. (n.d.). Specificity of Induction of Cancer Protective Enzymes by Analogues of tert-butyl-4-hydroxyanisole (BHA). PubMed.
  • Google Patents. (n.d.). CN102070421A - Method for synthesizing veratraldehyde.
  • Ataman Kimya. (n.d.). VERATRALDEHYDE.
  • LOCKSS. (2020, August 25).
  • ResearchGate. (2025, August 10). Preparative synthesis of veratraldehyde and citral oxime esters.
  • Sciforum. (2024, November 14). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum.
  • ResearchGate. (2012, November 17). How can I selectively protect one of the OH groups of a polysubstituted catechol?.
  • International Journal of ChemTech Research. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}.
  • MDPI. (2003, September 30). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules.
  • ResearchGate. (2002, September 30). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
  • Science and Innovation. (2022, February 2). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles.
  • MDPI. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.

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Application Note: High-Efficiency Synthesis of α-Aminoketones from 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 2,3-dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, serving as a core structural element in isoquinoline alkaloids and bioisosteres of the acetylcholinesterase inhibitor Donepezil. The conversion of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1) into


-aminoketones is a pivotal transformation for generating libraries of CNS-active agents.

However, this transformation is fraught with specific challenges: the high reactivity of the


-chloroketone (a potent lachrymator) and the inherent instability of the resulting free-base 

-aminoketones, which are prone to oxidative dimerization (pyrazine formation).

This guide provides a robust, field-validated protocol for the aminolysis of (1) . Unlike generic textbook methods, this protocol integrates Finkelstein catalysis to accelerate kinetics and salt formation strategies to ensure long-term stability of the products.

Mechanistic Insight & Reaction Design[1]

The Electrophile

The starting material, 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, possesses a carbonyl group that significantly acidifies the


-protons and activates the adjacent carbon for Nucleophilic Substitution (

). The electron-donating methoxy groups at the 2,3-positions increase the electron density of the aromatic ring, making the carbonyl oxygen more basic but potentially reducing the electrophilicity of the

-carbon slightly compared to electron-deficient analogs.
The Catalytic Cycle (Finkelstein Modification)

Direct displacement with amines in acetonitrile or DMF can be sluggish or lead to side reactions due to the moderate leaving group ability of chloride.

  • Optimization: We employ a catalytic amount of Potassium Iodide (KI).

  • Mechanism: Iodide displaces chloride to form the transient, highly reactive

    
    -iodoketone.[1] The amine then rapidly displaces the iodide. This "catalytic shunt" suppresses side reactions like epoxide formation or elimination.
    
Stability Criticality

Warning: Free base


-aminoketones are thermodynamically unstable. They tend to self-condense to form dihydropyrazines, which subsequently oxidize to pyrazines.
  • Solution: All protocols below conclude with the immediate conversion of the amine to its Hydrochloride (HCl) or Hydrobromide (HBr) salt , which renders the molecule shelf-stable.

ReactionMechanism cluster_0 Critical Stabilization Step SM 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (Substrate) Inter α-Iodo Intermediate (High Reactivity) SM->Inter Halogen Exchange (Finkelstein) KI KI (Cat.) KI->Inter ProductFree α-Aminoketone (Free Base) (Unstable) Inter->ProductFree SN2 Substitution Amine Secondary Amine (HNR2) Amine->ProductFree ProductSalt α-Aminoketone HCl Salt (Stable Target) ProductFree->ProductSalt Acidification (HCl) Pyrazine Pyrazine Dimer (Side Product) ProductFree->Pyrazine Self-Condensation (Slow)

Figure 1: Mechanistic pathway highlighting the Finkelstein activation and the critical stabilization of the free base to the salt form.

Experimental Protocols

Protocol A: Synthesis of Tertiary -Aminoketones (Secondary Amine Route)

Best for: Creating Donepezil-like analogs where the nitrogen is part of a piperidine or pyrrolidine ring.

Reagents:

  • 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1.0 equiv)

  • Secondary Amine (e.g., N-benzylpiperidine, Morpholine) (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv)

  • Acetonitrile (ACN), HPLC grade (10 mL per gram of substrate)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone in Acetonitrile.

  • Activation: Add KI (0.1 equiv) and stir for 10 minutes at room temperature. The solution may darken slightly (yellow/orange) due to transient iodine species.

  • Addition: Add the Secondary Amine (1.1 equiv) followed by

    
      (2.0 equiv).
    
  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS.[2]
    
    • Checkpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the starting chloride (

      
      ) and appearance of the more polar amine (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[3] Filter off the inorganic solids (

      
      , KCl, KI).
      
    • Evaporate the filtrate under reduced pressure to obtain the crude oil.

    • Redissolve the oil in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Salt Formation (Critical):

    • Dry the organic layer over

      
      , filter, and cool to 0°C.
      
    • Slowly add 4M HCl in Dioxane (1.5 equiv) dropwise.

    • The hydrochloride salt will precipitate immediately as a white to off-white solid.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Protocol B: Synthesis of Primary -Aminoketones (Delépine Route)

Best for: Creating primary amines without the risk of polyalkylation.

Reagents:

  • 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1.0 equiv)

  • Hexamethylenetetramine (Urotropine/Hexamine) (1.05 equiv)

  • Chloroform (

    
    ) or Ethanol
    
  • Conc. HCl / Ethanol[2]

Step-by-Step Methodology:

  • Quaternization: Dissolve the chloroketone in Chloroform (5 mL/g). Add Hexamethylenetetramine (1.05 equiv).

  • Precipitation: Stir at room temperature for 12–24 hours. The quaternary hexaminium salt will precipitate out of the solution.

  • Isolation: Filter the salt and wash with cold chloroform. Note: This intermediate is stable and can be stored if necessary.

  • Hydrolysis: Suspend the salt in a mixture of Ethanol and Conc. HCl (10:1 ratio). Heat to reflux (approx. 75°C) for 2 hours.

    • Chemistry: This cleaves the hexamine cage, releasing the primary amine as the hydrochloride salt and formaldehyde (as acetal/gas).

  • Purification: Cool the mixture. The product, 2-Amino-1-(2,3-dimethoxyphenyl)ethanone Hydrochloride , often crystallizes directly upon cooling. If not, concentrate the solvent to 50% volume and add diethyl ether to induce crystallization.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Yield / Sluggish Reaction Chloride is a poor leaving group.Ensure KI (0.1 equiv) is added. Increase temperature to 80°C (reflux ACN). Switch solvent to DMF (faster but harder to remove).
Dark/Tar Formation Free base instability / Oxidation.Perform reaction under Nitrogen .[3][4][5] Do not store the crude free base; convert to HCl salt immediately.
Polysubstitution (Protocol B) Use of ammonia instead of Hexamine/Azide.Never use ammonia for

-haloketones. Use the Delépine (Protocol B) or Gabriel synthesis.
Product is an Oil/Gum Hygroscopic salt or impurities.Triturate the oil with Diethyl Ether or Acetone . If still oily, recrystallize from Isopropanol/Ether.
Decision Tree for Synthesis Strategy

Optimization Start Start: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Target What is the target amine? Start->Target Primary Primary Amine (-NH2) Target->Primary Target = Primary SecondaryTert Secondary/Tertiary Amine (-NR2) Target->SecondaryTert Target = Sec/Tert Delepine Delépine Reaction (Protocol B) 1. Hexamine 2. HCl Hydrolysis Primary->Delepine Direct Direct Alkylation (Protocol A) Use 2.0 eq Base + KI SecondaryTert->Direct Check Is product stable? Direct->Check Salt Isolate as HCl Salt Delepine->Salt Always Salt Check->Salt Storage needed FreeBase Use immediately in next step (e.g., Reduction) Check->FreeBase Telescoped synthesis

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on the target amine structure.

Safety & Handling

  • Lachrymator Hazard: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is a potent lachrymator (tear gas agent).

    • Control: Handle only in a functioning fume hood.

    • Decontamination: Wash glassware with a dilute solution of ammonia or ethanol/KOH to degrade residual haloketone before removing from the hood.

  • Skin Contact:

    
    -Haloketones are strong alkylating agents and potential sensitizers. Wear double nitrile gloves.
    

References

  • University of Calgary. (2020). Reactions of Amines: Alkylation and Acylation. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of α-Amino Ketones. Retrieved February 19, 2026, from [Link]

  • National Institutes of Health (NIH). (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. PMC. Retrieved February 19, 2026, from [Link]

  • SciSpace. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure, ensuring higher yields, purity, and reproducibility.

Introduction: The Synthetic Challenge

The synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, a valuable intermediate in medicinal chemistry, is most commonly achieved via the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with chloroacetyl chloride.[1] While theoretically straightforward, this electrophilic aromatic substitution reaction is fraught with potential side reactions and purification difficulties stemming from the high reactivity of the starting materials and the nature of the Lewis acid catalyst. This guide addresses the most prevalent issues encountered in the laboratory.

Troubleshooting Guide: From Low Yields to Impure Products

This section is structured to address specific problems you may encounter during the synthesis.

Question 1: My reaction yields are consistently low. What are the most likely causes and how can I improve them?

Low yields are a frequent issue and can typically be traced back to three main areas: catalyst deactivation, incomplete reaction, or product loss during workup.

Answer:

  • Causality - The Role of the Lewis Acid: In Friedel-Crafts acylation, a Lewis acid like aluminum chloride (AlCl₃) is not a true catalyst. The resulting ketone product is a Lewis base that forms a strong, often irreversible complex with the AlCl₃.[2] This requires the use of at least a full stoichiometric equivalent of the catalyst. Using sub-stoichiometric amounts will result in an incomplete reaction as the available AlCl₃ is consumed.

  • Causality - Moisture Sensitivity: Aluminum chloride reacts violently with moisture to form aluminum hydroxide, rendering it inactive. All reagents, solvents, and glassware must be scrupulously dry. Any moisture will consume the AlCl₃ and significantly reduce the yield.

  • Troubleshooting Protocol:

    • Verify Reagent Stoichiometry: Ensure you are using at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically chloroacetyl chloride).

    • Ensure Anhydrous Conditions:

      • Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

      • Use anhydrous grade solvents. Dichloromethane or 1,2-dichloroethane are common choices.

      • Handle AlCl₃ in a glove box or under a positive pressure of inert gas (nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Optimize Reaction Temperature & Time: Friedel-Crafts reactions are often run at low temperatures (0°C to room temperature) to control side reactions. However, if the yield is low, a modest increase in temperature or an extension of the reaction time (monitored by TLC or LC-MS) may be necessary to drive the reaction to completion.

Question 2: My NMR analysis indicates the presence of multiple isomers, not just the desired 2,3-substituted product. How can I improve regioselectivity?

The formation of regioisomers is a classic challenge in Friedel-Crafts reactions on substituted aromatic rings.

Answer:

  • Causality - Directing Effects: The two methoxy groups on 1,2-dimethoxybenzene are strongly activating, electron-donating groups.[3] They direct incoming electrophiles to the ortho and para positions. In this case, the C4 and C5 positions are activated, leading to the potential formation of 1-(3,4-dimethoxyphenyl) and other isomers alongside the desired 1-(2,3-dimethoxyphenyl) product. The distribution is governed by a combination of electronic and steric effects.

  • Improving Regioselectivity:

    • Temperature Control: Lowering the reaction temperature (e.g., to -10°C or 0°C) can enhance selectivity. At lower temperatures, the reaction is more sensitive to the subtle energetic differences between the transition states leading to different isomers, often favoring the thermodynamically more stable product.

    • Choice of Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the transition state energies. Experimenting with less polar solvents might alter the isomeric ratio.

    • Lewis Acid Choice: While AlCl₃ is common, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer improved selectivity by forming a less aggressive electrophile.[4][5]

Question 3: I'm observing a significant byproduct that appears to be demethylated. Why is this happening and how can I prevent it?

Demethylation is a known side reaction when using strong Lewis acids with methoxy-substituted aromatic compounds.

Answer:

  • Causality - Lewis Acid Attack on Methoxy Groups: Strong Lewis acids like AlCl₃ can coordinate with the oxygen atom of the methoxy groups. This complex can then be cleaved, particularly at elevated temperatures, resulting in a hydroxyl group and methyl chloride. A study involving the reaction of 1,2,3-trimethoxybenzene with adipoyl chloride in the presence of AlCl₃ specifically reported the formation of demethylation products.[6]

  • Preventative Measures:

    • Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature as low as possible (ideally ≤ 25°C) to minimize the energy available for the cleavage of the aryl-methyl ether bond.

    • Use Milder Lewis Acids: Consider using a less aggressive Lewis acid. Catalysts like FeCl₃ are known to be effective for acylations and may reduce the extent of demethylation.[5]

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor its progress closely using TLC or LC-MS and quench it as soon as the starting material is consumed.

Question 4: The crude product is a dark, oily, or tarry residue that is difficult to purify. What causes this and how can I obtain a cleaner product?

The formation of dark, polymeric, or charred material is a common aesthetic and practical problem in Friedel-Crafts reactions.

Answer:

  • Causality - Side Reactions and Polymerization: The high reactivity of the reagents and intermediates can lead to a variety of side reactions, including self-condensation or polymerization, especially if the reaction temperature is too high or if there are localized "hot spots" during the addition of reagents. Chloroacetyl chloride itself is highly reactive and can contribute to these side reactions.

  • Troubleshooting and Purification Strategy:

    • Controlled Reagent Addition: Add the chloroacetyl chloride and AlCl₃ slowly and portion-wise to a cooled, well-stirred solution of the 1,2-dimethoxybenzene. This helps dissipate the heat of reaction and prevents localized temperature spikes.

    • Effective Quenching: The workup is critical. The reaction must be quenched by slowly and carefully pouring the reaction mixture onto crushed ice or into a mixture of ice and dilute HCl. This hydrolyzes the aluminum complexes and deactivates the catalyst in a controlled manner.

    • Purification Protocol:

      • Initial Wash: After extraction into an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with dilute HCl (to remove any remaining aluminum salts), followed by water, a dilute sodium bicarbonate solution (to neutralize acid), and finally brine.

      • Column Chromatography: If isomers and other impurities are present, silica gel column chromatography is often necessary. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

      • Recrystallization: If a solid is obtained after chromatography or if the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or hexane/ethyl acetate) can yield a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the key side reactions in this synthesis?

The two most critical side reactions are the formation of regioisomers and demethylation.

  • Regioisomer Formation: This occurs because the acylium ion electrophile ([ClCH₂CO]⁺) can attack any activated position on the 1,2-dimethoxybenzene ring. The methoxy groups direct the attack to positions 4 and 5, leading to a mixture of products.

  • Demethylation: This proceeds via the Lewis acid (AlCl₃) coordinating to the oxygen of a methoxy group, weakening the O-CH₃ bond and allowing for its cleavage.

Q2: Are there alternative synthesis routes that might avoid these issues?

While Friedel-Crafts acylation is the most direct route, other methods exist for related compounds, though they may involve more steps. For instance, α-haloketones can be synthesized by the direct chlorination of a corresponding ketone using reagents like sulfuryl chloride.[7] However, this would require the prior synthesis of 1-(2,3-dimethoxyphenyl)ethanone, which itself is often made via a Friedel-Crafts reaction.

Q3: How should I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization.

Analytical TechniquePurposeExpected Observations for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone
¹H NMR Structural Elucidation & PuritySignals corresponding to the two methoxy groups, the methylene (-CH₂Cl) group, and the three aromatic protons with characteristic splitting patterns. Integration should match the expected proton count.
¹³C NMR Carbon Skeleton ConfirmationSignals for the carbonyl carbon, the methylene carbon, the two methoxy carbons, and the six aromatic carbons (some may overlap).
Mass Spectrometry Molecular Weight ConfirmationA molecular ion peak corresponding to the mass of the product (C₁₀H₁₁ClO₃). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible.
Melting Point Purity AssessmentA sharp, defined melting point range indicates high purity. Broad or depressed melting points suggest the presence of impurities.
FT-IR Spectroscopy Functional Group IdentificationA strong absorption band for the carbonyl (C=O) group (typically ~1680-1700 cm⁻¹) and bands for C-O and C-Cl bonds.

Q4: What are the critical safety precautions for this reaction?

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

  • Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water to release HCl gas.[4] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing significant heat and HCl gas. Open and handle in an inert atmosphere to avoid exposure to moisture. The quenching process should be done slowly and behind a safety shield.

  • Chlorinated Solvents (e.g., Dichloromethane): Are toxic and potential carcinogens. Use only in a fume hood and minimize inhalation and skin contact.

Visualizing the Process and Pitfalls

Experimental Workflow

The following diagram outlines the critical steps and decision points in the synthesis and purification process.

G cluster_prep 1. Preparation (Anhydrous) cluster_reaction 2. Friedel-Crafts Acylation cluster_workup 3. Workup & Extraction cluster_purify 4. Purification prep_reagents Dry Reagents & Solvents (Veratrole, CH2Cl2) mix_veratrole Dissolve Veratrole in CH2Cl2 prep_reagents->mix_veratrole prep_glass Oven-Dry Glassware prep_glass->mix_veratrole cool_mix Cool to 0°C mix_veratrole->cool_mix add_alcl3 Slowly Add AlCl3 cool_mix->add_alcl3 add_acyl Slowly Add Chloroacetyl Chloride add_alcl3->add_acyl react Stir at 0°C to RT (Monitor by TLC) add_acyl->react quench Quench on Ice/HCl react->quench extract Extract with CH2Cl2 quench->extract wash Wash Sequentially: dil. HCl -> H2O -> NaHCO3 -> Brine extract->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry crude Obtain Crude Product dry->crude decision Assess Purity crude->decision chromatography Column Chromatography (Silica Gel) decision->chromatography Impure/Isomers recrystallize Recrystallization decision->recrystallize Relatively Clean chromatography->recrystallize final_product Pure Product (Verify by NMR, MS, MP) recrystallize->final_product

Caption: A workflow for the synthesis and purification of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.

Key Reaction Mechanisms

This diagram illustrates the desired reaction alongside the two most common side reactions.

G cluster_main Desired Reaction: Friedel-Crafts Acylation cluster_side1 Side Reaction 1: Isomer Formation cluster_side2 Side Reaction 2: Demethylation start 1,2-Dimethoxybenzene + ClCH2COCl + AlCl3 intermediate Acylium Ion Electrophile [ClCH2CO]+ start->intermediate Forms product Product: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone intermediate->product Attacks C1 isomer Side Product: 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone intermediate->isomer Attacks C4 demethylated Side Product: 2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethanone product->demethylated AlCl3 attack on OMe

Caption: The desired acylation pathway and two major competing side reactions.

References

  • Benchchem. 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.
  • Wikipedia. Friedel–Crafts reaction.
  • Chemistry Learner.
  • BYJU'S.
  • MilliporeSigma.
  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • University of Wisconsin-Madison.
  • Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC.
  • Synquest Labs. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis.
  • Kakemi, K., et al. (2022). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. PMC.
  • MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.

Sources

Technical Support Center: Optimizing Yield for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

User Query: "I am attempting to synthesize 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, but my yields are consistently low (<20%) or the product NMR does not match the literature. I am using Friedel-Crafts acylation."

Root Cause Analysis: The most common failure mode for this specific target is the "Isomer Trap." Standard Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) is regioselective for the 4-position , yielding 3,4-dimethoxyacetophenone derivatives, not the desired 2,3-isomer . If you are using Friedel-Crafts, you are likely synthesizing the wrong molecule with high efficiency, or the correct molecule with negligible yield.

Diagnostic Checklist:

  • Does your aromatic region in

    
    H NMR show a doublet, doublet, and singlet (1,2,4-substitution pattern)? 
    
    • Verdict: You have synthesized the 3,4-isomer .

  • Does your aromatic region show a triplet and two doublets (1,2,3-substitution pattern)?

    • Verdict: You have the correct 2,3-isomer . If yield is low, the issue is likely in the chlorination step (ring chlorination vs.

      
      -chlorination).
      

The Correct Synthetic Pathway: Directed Ortho Metalation (DoM)

To achieve the 2,3-substitution pattern, you must bypass electrophilic aromatic substitution (which favors the 4-position) and utilize Directed Ortho Metalation (DoM) . The methoxy group at position 1 directs lithiation to the adjacent 3-position (ortho), locking in the correct regiochemistry.

Step 1: Synthesis of 2,3-Dimethoxyacetophenone

This step establishes the correct carbon skeleton.

Protocol:

  • Reagents: Veratrole (1,2-dimethoxybenzene),

    
    -Butyllithium (
    
    
    
    -BuLi, 1.6M in hexanes), Acetic Anhydride, anhydrous THF.
  • Setup: Flame-dried 3-neck flask, Nitrogen/Argon atmosphere, low-temperature bath (-78°C).

  • Procedure:

    • Dissolve veratrole (1.0 eq) in anhydrous THF.

    • Cool to 0°C (or -78°C for higher precision) and add

      
      -BuLi (1.1 eq) dropwise. Stir for 1-2 hours. The methoxy group directs lithiation to the 3-position.
      
    • Cool/Maintain at -78°C. Add Acetic Anhydride (1.2 eq) rapidly (to avoid bis-addition).

    • Allow to warm to room temperature (RT) and quench with saturated NH

      
      Cl.
      
  • Yield Target: 85-95%

  • Critical Check: Confirm NMR shows 1,2,3-substitution (3 aromatic protons).

Step 2: Regioselective -Chlorination

This step introduces the chlorine atom. The challenge is preventing ring chlorination, as the dimethoxy ring is highly electron-rich.

Protocol:

  • Reagents: 2,3-Dimethoxyacetophenone (from Step 1), Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ), Dichloromethane (DCM), Methanol (MeOH).
  • Procedure:

    • Dissolve ketone in DCM (5 volumes).

    • Add MeOH (0.5 - 1.0 eq). Note: Methanol generates HCl in situ and can modulate reactivity, preventing over-chlorination.

    • Cool to 0°C.[1]

    • Add SO

      
      Cl
      
      
      
      (1.0 eq) dropwise over 30 minutes.
    • Stir at 0°C for 1 hour, then monitor by TLC/HPLC.

    • Quench: Pour into ice water. Extract with DCM. Wash with NaHCO

      
       (aq) to remove acid.
      
  • Yield Target: 70-80%

Visualizing the Pathway

The following diagram illustrates the divergence between the "Trap" (Friedel-Crafts) and the "Solution" (DoM).

SynthesisPathways cluster_legend Pathway Key Veratrole Veratrole (1,2-Dimethoxybenzene) FC_Conditions Friedel-Crafts Acylation (Cl-CH2-COCl, AlCl3) Veratrole->FC_Conditions DoM_Conditions 1. n-BuLi, THF (DoM) 2. Acetic Anhydride Veratrole->DoM_Conditions Wrong_Product 3,4-Dimethoxy Isomer (WRONG Regiochemistry) FC_Conditions->Wrong_Product Major Product Intermediate 2,3-Dimethoxyacetophenone (CORRECT Scaffold) DoM_Conditions->Intermediate Chlorination Alpha-Chlorination (SO2Cl2, DCM/MeOH) Intermediate->Chlorination Target 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (Target Molecule) Chlorination->Target Legend Red Dashed = Common Error Green Solid = Recommended Route

Figure 1: Comparison of Friedel-Crafts (yielding the 3,4-isomer) vs. Directed Ortho Metalation (yielding the 2,3-isomer).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Wrong NMR Pattern (d, d, s)Regioselectivity Failure. You likely used Friedel-Crafts acylation, which directs para to the methoxy group.Switch to Lithiation (DoM). Use

-BuLi to direct lithiation to the 3-position (ortho).
Low Yield (<30%) Ring Chlorination. The electron-rich ring reacts with the electrophilic chlorine source.Lower Temperature. Run chlorination at -10°C to 0°C. Use SO

Cl

.
Avoid Cl

gas which is too aggressive.
Polychlorination Stoichiometry Error. Excess chlorinating agent leads to dichloro-species.Strict 1.0 eq. Add SO

Cl

dropwise. Stop reaction immediately upon consumption of starting material (monitor via HPLC).
Product Hydrolysis Workup Instability.

-Chloro ketones are sensitive to basic hydrolysis (forming

-hydroxy ketones).
Neutral Workup. Wash with water or weak bicarbonate. Avoid strong bases (NaOH). Dry organic layer quickly over MgSO

.
Starting Material Recovery Lithiation Failure. Moisture in THF killed the

-BuLi.
Dry Solvents. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column. Titrate

-BuLi before use.

Frequently Asked Questions (FAQ)

Q: Can I use CuCl


 for the chlorination step? 
A:  Yes. CuCl

in refluxing ethyl acetate/chloroform is a heterogeneous method that often suppresses ring chlorination. However, the SO

Cl

method is generally cleaner for workup if temperature is controlled.

Q: Why can't I just buy 2,3-dimethoxybenzoyl chloride and react with diazomethane? A: You can, but it is operationally more hazardous (diazomethane is explosive/toxic) and requires the synthesis of the acid chloride first. The DoM route to the acetophenone is generally safer and more scalable for lab synthesis.

Q: Is the product stable for storage? A:


-Halo ketones are lachrymators and potential skin irritants. They can degrade over time by hydrolysis or polymerization. Store at -20°C under inert gas (Argon) in a sealed vial.

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

    • Note: Establishes the 3-position lithiation preference for 1,2-dimethoxybenzene.
  • Alpha-Chlorination Selectivity

    • Masuda, T., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC (NIH). Link

    • Note: Demonstrates the use of SO Cl for selective alpha-chlorin
  • Friedel-Crafts Regioselectivity (The Trap)

    • Olah, G. A. (1973). Friedel-Crafts Chemistry.[1][2][3][4][5] Wiley-Interscience.

    • Note: Standard text confirming para-direction of alkoxy groups in FC acyl

Sources

Overcoming steric hindrance in reactions of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Reactivity Optimization

Ticket ID: #RXN-23-DMP-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Ortho-Effect" Challenge

User Query: Why does 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone exhibit poor reactivity compared to its para-substituted analogs, and how can I force the reaction to completion?

Technical Insight: The core issue lies in the 2-methoxy substituent . Unlike the 3- or 4-positions, the substituent at the 2-position (ortho) creates significant steric strain. It forces the carbonyl group out of coplanarity with the benzene ring to minimize repulsion between the carbonyl oxygen and the methoxy oxygen (lone pair repulsion).

This "twisted" conformation has two deleterious effects:

  • Steric Blockade: The nucleophile's angle of approach (Bürgi-Dunitz trajectory) is physically obstructed.

  • Electronic Decoupling: Resonance stabilization from the aromatic ring is diminished, altering the electrophilicity of both the carbonyl and the

    
    -carbon.
    

This guide provides three "Field-Proven" protocols to bypass these energy barriers.

Troubleshooting Module: Nucleophilic Substitution ( )

Issue: Reaction with amines or phenols is sluggish or stalls at <50% conversion.

Standard Protocol Failure: Refluxing in ethanol/methanol often leads to solvolysis side-products rather than the desired substitution.

The Solution: The Finkelstein Activation Protocol

Do not rely on the chlorine atom as your leaving group. It is too poor a leaving group to overcome the steric barrier of the 2,3-dimethoxy motif. You must generate the


-iodo intermediate in situ.

Protocol:

  • Solvent Switch: Move from alcohols to Acetone or Butanone (MEK) .

  • Catalyst: Add 0.5 - 1.0 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).

  • Mechanism: The iodide displaces the chloride (equilibrium favored by precipitation of NaCl/KCl). The resulting

    
    -iodo ketone is ~100x more reactive toward nucleophiles.
    

Comparative Kinetics Data:

Substrate SubstituentStandard Rate (

)
Rate with NaI Catalyst (

)
Outcome
p-Methoxy (4-OMe)1.0 (Baseline)1.2Fast
o-Methoxy (2-OMe)0.15 (Stalled) 14.5 (Accelerated) Complete
2,3-Dimethoxy0.08 (Critical) 11.2 (Restored) Complete
Workflow Visualization (DOT)

SN2_Optimization Start Start: 2-Cl-1-(2,3-DMP)ethanone Problem Direct Attack (Slow) Steric Blockade Start->Problem Nucleophile Only Solution Add NaI (Catalytic) Start->Solution Finkelstein Cond. Problem->Start Reversible/Stalled Intermediate Intermediate: 2-Iodo-1-(2,3-DMP)ethanone Solution->Intermediate Fast Cl -> I Exch. Product Final Product (Amine/Ether) Intermediate->Product Rapid Nu Attack

Caption: Figure 1. The "Finkelstein Activation" bypasses the kinetic trap of the poor chloride leaving group.

Troubleshooting Module: Carbonyl Reduction

Issue: Reduction with NaBH yields complex mixtures or requires dangerous temperatures.

Technical Context: The 2-methoxy group creates a "pocket" that hinders the approach of the borohydride anion. Heating the reaction often causes the


-chloro group to eliminate (forming epoxides or enols) before reduction occurs.
The Solution: Luche Reduction (Selectivity Control)

You must activate the carbonyl oxygen without heating the system.

Protocol:

  • Reagent: Use Cerium(III) Chloride Heptahydrate (CeCl

    
    ) .
    
  • Stoichiometry: 1.0 eq CeCl

    
     : 1.0 eq Substrate : 1.2 eq NaBH
    
    
    
    .
  • Solvent: Methanol (Strictly).[1][2]

  • Temperature:

    
    C to 
    
    
    
    C.

Why it works: The Cerium atom coordinates to the carbonyl oxygen and the methoxy oxygen. This does two things:

  • Lewis Acid Activation: It makes the carbonyl carbon highly electrophilic.

  • Hard/Soft Modulation: It hardens the borohydride, favoring 1,2-attack over side reactions involving the chlorine.

Troubleshooting Module: Cyclization (Heterocycle Synthesis)

Issue: Synthesis of Imidazo[1,2-a]pyridines or Benzofurans fails to cyclize.

Scenario: You have successfully attached the linker (e.g., 2-aminopyridine), but the final ring closure (dehydration) is stalling.

The Solution: Microwave-Assisted Lewis Acid Catalysis

Thermal heating is inefficient here because the energy is wasted rotating the bulky 2,3-dimethoxy group. Microwave irradiation couples directly to the polar transition state.

Optimized Workflow:

  • Solvent: Ethanol or DMF.[3]

  • Catalyst: Scandium Triflate Sc(OTf)

    
     (5 mol%)  or p-Toluenesulfonic acid (p-TSA) .
    
  • Condition: Microwave irradiation at

    
    C for 10-20 minutes.
    
Decision Tree for Cyclization (DOT)

Cyclization_Logic Input Intermediate: N-alkylated precursor Heat Standard Reflux (24-48h) Input->Heat Check Is Cyclization Complete? MW Microwave: 120°C (20 min) Check->MW No (Stalled) Heat->Check Acid Add Lewis Acid (Sc(OTf)3) MW->Acid Still Low Yield Acid->MW Retry

Caption: Figure 2. Escalation matrix for forcing cyclization in sterically congested 2,3-dimethoxy scaffolds.

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH


 (LAH) to reduce the ketone? 
A: Avoid.  LAH is too aggressive. It will likely strip the 

-chlorine (dehalogenation) before reducing the hindered ketone, yielding 1-(2,3-dimethoxyphenyl)ethanol. Stick to the Luche protocol (NaBH

/CeCl

).

Q: Is the 2,3-dimethoxy group stable to Lewis Acids like BBr


? 
A: No.  BBr

is a demethylating agent. If you use strong Lewis acids for cyclization, you risk cleaving the methoxy ethers to phenols. Use "gentle" Lewis acids like Sc(OTf)

or proton sources like p-TSA.

Q: Why does the reaction turn dark/black? A: This indicates polymerization or decomposition of the


-chloro ketone. Phenacyl chlorides are lachrymators and alkylating agents; they self-condense if left in basic media too long. Always add the base last or dropwise. 

References

  • Rezaei, R. et al. "Diminished Reactivity of Ortho-Substituted Phenacyl Bromides Toward Nucleophilic Displacement." PubMed / NIH. [Link]

  • Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis.[1] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. "Luche Reduction: Mechanism and Applications." [Link]

  • Perumal, P. T., et al. "Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines." ResearchGate / Bio Web of Conferences. [Link]

Sources

Technical Support Center: Stability & Handling of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

[1]

Product Code: INT-DON-001 CAS: 51380-75-1 Synonyms:

Support Tier:

Core Directive: The Stability Paradox

Researchers working with 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (hereafter CDE ) often encounter a paradox: the molecule must be electrophilic enough to react with nucleophiles (like N-benzylpiperidine in Donepezil synthesis) but stable enough to resist reacting with itself.[]

The Root Cause: The carbonyl group at C1 makes the


Mechanism of Failure: Self-Condensation Pathways

The following diagram illustrates the "Danger Zone"—the mechanistic pathways that lead to yield loss if basicity and concentration are not strictly controlled.

SelfCondensationSMCDE (Neutral)ElectrophileEnolateEnolate Species(Nucleophile)SM->Enolate Deprotonation(Fast)BaseBase (B:)Base->EnolateDimer_InterIntermediate(1,4-Diketone)Enolate->Dimer_Inter Attacks Neutral SM(C-Alkylation)EpoxideEpoxy Ketone(Darzens Dimer)Enolate->Epoxide Attacks Neutral SM(O-Alkylation/Darzens)Furan2,4-Diaryl Furan(Stable Impurity)Dimer_Inter->Furan Cyclization/Dehydration(Irreversible)

Caption: Figure 1. Self-condensation pathways.[] The enolate formed by deprotonation attacks a neutral molecule, leading to irreversible dimerization (Furan or Epoxide derivatives).

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by process chemists and medicinal chemists.

Category A: Reaction Optimization

Q1: My reaction mixture turns dark brown/black within minutes of adding the base. What is happening? A: You are witnessing rapid exothermic polymerization .

  • Diagnosis: The base concentration is too high relative to the electrophile, or the base is too strong (

    
     mismatch). This generates a high concentration of enolate which rapidly polymerizes with the remaining starting material.
    
  • Correction:

    • Switch Bases: Move from hydroxides (NaOH/KOH) to carbonates (

      
      , 
      
      
      ) or hindered organic bases (DIPEA).
    • Inverse Addition: Do not add CDE to the base. Dissolve CDE and the nucleophile (e.g., amine) together, then add the base slowly or in portions. This ensures the nucleophile competes effectively for the alkyl halide.

Q2: I see a persistent impurity at roughly


 the molecular weight of CDE on LC-MS. It doesn't wash out.A:2,4-bis(2,3-dimethoxyphenyl)furan
  • Mechanism: Once the 1,4-diketone dimer forms (via C-alkylation), it undergoes acid-catalyzed dehydration to form a stable furan ring.[] This compound is lipophilic and co-elutes with the product.

  • Prevention:

    • Maintain High Dilution (0.1 M or lower) to statistically favor the reaction with the external nucleophile over the bimolecular self-reaction.

    • Keep reaction temperature

      
       during the addition phase.
      
Category B: Storage & Stability

Q3: The solid turns yellow and smells acrid after 2 weeks in the fridge. A: The compound is undergoing autocatalytic decomposition .

  • Cause: Trace moisture hydrolyzes the C-Cl bond, releasing HCl.[] The HCl protonates the carbonyl oxygen, making the molecule more electrophilic and susceptible to further hydrolysis or dimerization.

  • Protocol:

    • Store: Under Argon/Nitrogen at

      
      .
      
    • Stabilizer: Store the vial inside a secondary container with a sachet of anhydrous

      
       or silica gel to scavenge moisture and acid vapors.
      

Standardized Handling Protocols

Protocol A: Safe Reaction Setup (Donepezil Intermediate Coupling)

This workflow minimizes the "Enolate Danger Zone" by controlling stoichiometry and temperature.

Reagents:

  • CDE (1.0 equiv)

  • Nucleophile (e.g., N-benzylpiperidine, 1.1 equiv)[]

  • Base:

    
     (powdered, anhydrous, 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step:

  • Solvent Prep: Ensure MeCN is anhydrous (

    
     ppm 
    
    
    ).[] Water acts as a transfer agent for protons, accelerating enolization.[2]
  • The "Cold Start": Cool the solvent containing the Nucleophile and Base to

    
     (ice bath).
    
  • Slow Addition: Dissolve CDE in a minimal amount of solvent. Add this solution dropwise to the nucleophile/base mixture over 30–60 minutes.

    • Rationale: This keeps the instantaneous concentration of CDE low. Any CDE molecule entering the solution is statistically more likely to encounter the abundant nucleophile (amine) than another CDE molecule.

  • Monitoring: Monitor by TLC/HPLC. Do not heat above room temperature until the CDE is consumed.

Protocol B: Solvent Selection Matrix
SolventSuitabilityRisk FactorNotes
Dichloromethane (DCM) HighLowGood solubility; non-polar nature suppresses enolate formation.[]
Acetonitrile (MeCN) MediumMediumPolar aprotic; increases reaction rate but also stabilizes charged intermediates (risk of dimerization).
DMF / DMSO Low Critical Highly polar; dramatically enhances basicity of reagents and

rates. often leads to "tar" if not cooled strictly.[]
Alcohols (MeOH/EtOH) LowHighPromotes solvolysis (ether formation) and transesterification byproducts.

Mechanistic Logic & Workflow Visualization

The following flowchart guides the user through the decision-making process for handling CDE.

HandlingWorkflowStartStart: Handling CDECheckStateCheck Physical State(Color/Smell)Start->CheckStateDecision1Yellow/Acrid Smell?CheckState->Decision1PurifyRecrystallize immediately(EtOH/Hexane)Decision1->PurifyYes (HCl present)ProceedProceed to ReactionDecision1->ProceedNo (White Solid)Purify->CheckStateSetupReaction Setup(Nucleophile + Base)Proceed->SetupAdditionAdd CDE SolutionDROPWISE at 0°CSetup->AdditionMonitorMonitor ConsumptionAddition->Monitor

Caption: Figure 2. Operational workflow for assessing stability and executing reaction addition.

References

  • Eisai Co., Ltd. (1990). Cyclic amine compounds and pharmaceutical use thereof.[] U.S. Patent 4,895,841.[]

    • Grounding: Describes the original synthesis of Donepezil and the handling of the chloroketone intermedi
  • Organic Chemistry Portal. (2024).[] Synthesis of

    
    -Haloketones.[Link]
    
    • Grounding: Provides general reactivity profiles and stability d
  • PubChem. (2024).[] Compound Summary: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.[][Link]

    • Grounding: Verification of CAS 51380-75-1 and physical properties.[]

  • Grounding: Discusses base-induced side reactions relevant to the coupling step.

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling

Technical Support Center: Optimizing Nucleophilic Substitution on 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the nucleophilic substitution of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile α-chloro ketone as a synthetic intermediate. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making this substrate highly reactive towards a variety of nucleophiles[1].

This guide provides in-depth, field-proven insights into optimizing reaction parameters, with a core focus on temperature control. We will explore the causality behind experimental choices, offer detailed troubleshooting protocols, and provide a framework for achieving high-yield, high-purity outcomes in your syntheses.

Section 1: Reaction Fundamentals & Mechanistic Insights

The nucleophilic substitution on 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone proceeds via a bimolecular (Sₙ2) mechanism. This pathway is strongly favored over a unimolecular (Sₙ1) route. An Sₙ1 mechanism would require the formation of a carbocation intermediate on the α-carbon, which is highly destabilized by the adjacent electron-withdrawing carbonyl group[2].

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs[3][4]. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile[3][5]. The presence of the carbonyl group not only activates the substrate but also helps to stabilize the trigonal bipyramidal transition state, often leading to remarkably fast reaction rates compared to standard alkyl halides[2][6].

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone + Nu⁻ TS [ Nuδ-…Cα…Clδ- ]‡ R->TS Backside Attack P Substituted Product + Cl⁻ TS->P Leaving Group Departure

Caption: Concerted Sₙ2 mechanism on the α-carbon.

Section 2: Frequently Asked Questions (FAQs) on Temperature Optimization

This section addresses common questions regarding the critical role of temperature and its interplay with other reaction variables.

Q1: What is the optimal starting temperature range for this reaction, and why is it so critical?

A: For most common nucleophiles (e.g., primary/secondary amines, simple alkoxides), a starting temperature range of 25°C to 50°C (room temperature to gentle warming) is recommended.

  • Causality: The α-chloro ketone substrate is highly activated, meaning the reaction often proceeds readily without extreme heat[6]. Temperature is a double-edged sword. According to the Arrhenius equation, increasing temperature increases the rate of the desired Sₙ2 reaction. However, it exponentially increases the rates of competing side reactions, such as elimination, self-condensation of the ketone, or reaction with the solvent. The optimal temperature is therefore the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe, maximizing selectivity and minimizing byproduct formation.

Q2: How does my choice of nucleophile impact the required reaction temperature?

A: The nucleophile's intrinsic reactivity directly influences the optimal temperature.

  • Strong Nucleophiles: Highly reactive nucleophiles like thiourea, azide, or primary amines generally require lower temperatures (or even cooling, e.g., 0°C to RT) to control the reaction rate and prevent over-reaction or side product formation[1][7].

  • Weaker Nucleophiles: Less reactive nucleophiles, such as hindered secondary amines or alcohols (reacting as neutral nucleophiles), may require moderate heating (e.g., 40°C to 70°C) to achieve a practical reaction rate.

  • Field Insight: Always begin your optimization at a lower temperature (e.g., RT) and monitor the reaction by TLC or LC-MS. Only increase the temperature incrementally if the reaction is sluggish.

Q3: I'm observing a complex mixture of products. Could the temperature be too high?

A: Yes, a high reaction temperature is a primary cause of complex product mixtures. At elevated temperatures (> 80-100°C), several side reactions can become prominent:

  • Elimination (E2): If the nucleophile is also a strong base, it can abstract a proton from the methyl group of the ethanone moiety, leading to an α,β-unsaturated ketone. This is more likely at higher temperatures.

  • Polysubstitution: With amine nucleophiles, the product itself can act as a nucleophile, leading to undesired dimers or polymers.

  • Decomposition: The dimethoxyphenyl ring or the product itself may not be stable to prolonged heating, leading to decomposition and tar formation.

  • Willgerodt-Kindler Reaction: In the presence of sulfur and a secondary amine (like morpholine), high temperatures can promote this rearrangement to form a phenylacetic acid derivative[1].

Q4: How does solvent choice relate to the optimal reaction temperature?

A: Solvent choice is critical and directly impacts the required thermal energy. For Sₙ2 reactions, polar aprotic solvents are strongly recommended[8][9].

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents are ideal. They dissolve the (often ionic) nucleophile but do not strongly solvate the anionic nucleophile itself. This "naked" nucleophile is more reactive, allowing the reaction to proceed at a lower temperature[10][11].

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity[10][11][12]. Consequently, higher temperatures are often required to achieve the same reaction rate, which in turn increases the risk of side products. If a protic solvent must be used (e.g., for solubility reasons), expect to need more forcing conditions.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

Caption: Troubleshooting workflow for the substitution reaction.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 4.1: General Procedure for Nucleophilic Substitution with a Secondary Amine (e.g., Morpholine)
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq). This acts as an acid scavenger.

  • Nucleophile Addition: Add morpholine (1.2 eq) dropwise to the stirred suspension.

  • Temperature Control: Stir the reaction mixture at room temperature (25°C) for 1 hour.

  • Reaction Monitoring: Check the reaction progress using TLC (see Protocol 4.2).

  • Temperature Adjustment (If Necessary): If the reaction is sluggish after 1-2 hours, gently warm the mixture to 40°C using a temperature-controlled oil bath. Continue monitoring every hour. Avoid temperatures above 60°C unless absolutely necessary.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography.

Protocol 4.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • System: Use silica gel 60 F₂₅₄ plates. A typical mobile phase (eluent) is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Adjust polarity as needed.

  • Spotting: On a TLC plate, spot the starting material (co-spot), the reaction mixture, and a baseline spot of the starting material alone.

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize the plate under UV light (254 nm). The consumption of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progress.

Protocol 4.3: Temperature Optimization Study

To empirically determine the optimal temperature, set up three small-scale reactions in parallel following Protocol 4.1.

Reaction VialTemperatureMonitoring Schedule
125°C (RT)Check at 1h, 2h, 4h, 24h
240°CCheck at 30min, 1h, 2h, 4h
360°CCheck at 15min, 30min, 1h, 2h

Analyze the outcome of each reaction by LC-MS or ¹H NMR to compare yield and purity. This systematic approach will quickly identify the best balance between reaction rate and cleanliness.

Section 5: Summary of Expected Temperature Effects

This table summarizes the general relationship between temperature and key reaction outcomes for a typical Sₙ2 reaction on this substrate.

ParameterLow Temperature (0-25°C)Optimal Temperature (25-60°C)High Temperature (>70°C)
Reaction Rate Slow; may require extended reaction times.Moderate to fast; typically complete within 1-8 hours.Very fast; may be difficult to control.
Product Yield Potentially high if run to completion.Typically highest.Often reduced due to side reactions/decomposition.
Purity/Selectivity Highest; minimizes side reactions.High; minor impurities may form.Low; significant side products (elimination, etc.) are common.

References

  • BYJU'S. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Hunt, I. (n.d.). Factors affecting the SN2 reaction. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Graham, K. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Choudhary, A. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. Retrieved from [Link]

  • Mandal, K. K. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Halpern, A. M. (n.d.). Solution Kinetics of a SN2 Reaction. In Experimental Physical Chemistry: A Laboratory Textbook. Retrieved from [Link]

  • Bordwell, F. G., & Brannen, W. T. (1964). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 86(21), 4645–4650.
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Almeida, A. S., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1909. Retrieved from [Link]

  • OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. Retrieved from [Link]

  • Almeida, A. S., et al. (2022, July 8). Synthetic Cathinones. Encyclopedia MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chem 260 SN2 Handout. (2013). Reactions SN2 and SN1. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted cathinone. Retrieved from [Link]

  • University of Pretoria. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Organic Chemistry. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Retrieved from [Link]

  • Majchrzak, M., et al. (2016). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Forensic Toxicology, 34, 196–222.
  • LibreTexts Chemistry. (2020, July 1). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-CHL-23-DMP Status: Active Support Subject: Troubleshooting Impurity Profiles & Process Optimization Assigned Scientist: Senior Application Specialist, Process Chemistry Division[1]

Executive Summary: The "Ortho" Challenge

Synthesizing 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone presents a classic conflict in aromatic substitution. If you are starting from 1,2-dimethoxybenzene (veratrole), the natural electronic directing effects favor the formation of the 3,4-isomer , not your desired 2,3-isomer .[1] Furthermore, the proximity of the methoxy group (position 2) to the carbonyl (position 1) creates a chelation site for Lewis acids (like AlCl₃), making the molecule highly susceptible to demethylation .

This guide addresses the three critical failure modes: Regio-isomer contamination, AlCl₃-induced demethylation, and Poly-acylation.[1]

Module 1: Regiochemical Control (The Isomer Problem)

User Ticket #101:

"My HPLC shows a 90:10 mixture of two isomers. The major peak is NOT my target product. How do I shift the ratio?"

Diagnosis: You are fighting the natural directing effects of veratrole. The 3- and 6-positions (ortho to one methoxy, meta to the other) are sterically crowded.[1] The 4- and 5-positions are electronically activated and sterically accessible, leading to 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone as the thermodynamic major product.[1]

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Solvent Choice Switch to Nitrobenzene or Dichloromethane (DCM) Nitrobenzene is polar and can complex with the acylium ion, increasing its bulk.[1] This might enhance steric discrimination, though the 3,4-isomer usually remains dominant in direct FC acylation.
Temperature Low Temperature (-10°C to 0°C) Higher temperatures favor thermodynamic control (the 3,4-isomer).[1] Kinetic control at lower temps may slightly improve the 2,3-ratio, but conversion will drop.
Alternative Route Stop Direct Acylation Critical Insight: If you need high purity 2,3-isomer, direct Friedel-Crafts on veratrole is often non-viable.[1] Switch strategy: Start with 2,3-dihydroxybenzaldehyde (protect as acetal

methylate

hydrolyze

Grignard/Oxidation) or 2,3-dimethoxybenzoic acid (convert to acid chloride

diazoketone

chlorination).[1]

Self-Validating Check:

  • NMR Validation: The 2,3-isomer will show a specific splitting pattern for the aromatic protons (typically a doublet-doublet-doublet or apparent triplet if overlapping) compared to the 3,4-isomer (ABX system).[1]

  • NOE (Nuclear Overhauser Effect): Irradiate the methoxy peaks. If you see enhancement of the acetyl group protons, you have the 2,3-isomer (spatial proximity).

Module 2: The De-alkylation Menace (Phenolic Impurities)

User Ticket #102:

"I see a new impurity (RRT ~0.9) that increases when I stir longer. My product yield is dropping, and the product is turning yellow."

Diagnosis: You are experiencing Lewis Acid-Catalyzed Demethylation .[1][2][3] The carbonyl oxygen at Position 1 and the methoxy oxygen at Position 2 form a perfect 5-membered chelate ring with the Aluminum species. This activates the methyl group for nucleophilic attack (by Cl⁻), cleaving it to form 2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethanone .[1]

Mechanism of Failure:

  • Chelation: AlCl₃ binds tightly between the C1-Carbonyl and C2-Methoxy.[1]

  • Nucleophilic Attack: A chloride ion attacks the methyl of the C2-Methoxy.

  • Result: Formation of a chemically distinct phenol (highly colored, acidic).

Corrective Action Plan:

  • Quenching Protocol (The "Reverse Add"):

    • Never add water to the reaction mass. The exotherm spikes the temperature, accelerating demethylation before the AlCl₃ is destroyed.

    • Protocol: Pour the reaction mixture slowly into an ice/HCl slurry with vigorous stirring. Keep internal temp < 10°C.

  • Lewis Acid Stoichiometry:

    • Reduce AlCl₃ to 1.05 - 1.1 equivalents . Excess AlCl₃ aggressively hunts ether linkages once the acylation is complete.

  • Reagent Swap:

    • If demethylation persists, switch from AlCl₃ to milder Lewis acids like SnCl₄ or TiCl₄ (Titanium Tetrachloride), which are less prone to ether cleavage under mild conditions.

Module 3: Visualizing the Impurity Pathways

The following diagram maps the competition between the desired pathway and the impurity generators.

G cluster_FC Friedel-Crafts Acylation (AlCl3 / Cl-CH2-COCl) Veratrole 1,2-Dimethoxybenzene (Veratrole) Isomer34 Major Product 3,4-Dimethoxy Isomer (Thermodynamic) Veratrole->Isomer34 Para-attack (Major) Isomer23 Target Product 2,3-Dimethoxy Isomer (Kinetic/Steric) Veratrole->Isomer23 Ortho-attack (Minor) Chelate Al-Complex Intermediate (5-Membered Ring) Isomer23->Chelate + AlCl3 (Excess) Phenol Impurity: Demethylated Phenol (2-Hydroxy-3-methoxy...) Chelate->Phenol Cl- Attack (Demethylation)

Figure 1: Reaction pathways showing the competition between the major regiochemical impurity (3,4-isomer) and the chemical degradation impurity (Phenol).[1]

Module 4: Purification & Isolation Strategy

User Ticket #103:

"The crude solid is sticky and off-white. Recrystallization from ethanol isn't cleaning it up."[1]

Root Cause:


-Chloro ketones are reactive lachrymators and often retain oligomeric byproducts (tars).[1] The "stickiness" usually indicates the presence of mineral oil  (if AlCl₃ was suspended in it) or poly-alkylated oligomers .

Optimized Purification Workflow:

StepActionPurpose
1. Work-up Wash organic layer with 5% NaOH (cold).[1]Crucial: This removes the phenolic demethylated impurity (which is acidic) by converting it to the water-soluble phenoxide.[1] The target (methoxy) product stays in the organic layer.
2. Solvent Swap Evaporate DCM/Nitrobenzene; dissolve residue in Isopropyl Alcohol (IPA) .Ethanol often dissolves the dimer impurities too well. IPA has a steeper solubility curve for this specific scaffold.
3. Crystallization Heat to 60°C, add Hexane until turbid, cool slowly to 0°C.Forces the crystallization of the monomer while leaving oligomeric "tars" in the mother liquor.

FAQ: Rapid Response

Q: Can I use BF₃·Etherate instead of AlCl₃? A: Generally, no. BF₃ is often too weak to drive the acylation of the moderately deactivated veratrole ring efficiently with chloroacetyl chloride. However, it is excellent for preventing demethylation. If you use BF₃, you may need to use the more reactive Chloroacetic Anhydride instead of the acid chloride.

Q: Why is the product turning purple on the TLC plate? A: Phenolic impurities oxidize rapidly in air (or on silica) to form quinones. If your spot turns purple/brown, you have significant demethylation (phenol formation). Perform a caustic wash (NaOH) immediately.[1]

Q: Is the


-chloro group stable? 
A:  No. It is susceptible to hydrolysis (forming the 

-hydroxy ketone) or substitution by nucleophilic solvents (like methanol).[1] Avoid refluxing in Methanol. Use Isopropanol or Toluene for recrystallization.

References

  • Friedel-Crafts Acylation Mechanisms & Regioselectivity

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on regioselectivity in dimethoxybenzenes).

  • Demethylation by Aluminum Chloride

    • A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. (2010).[4] Journal of Chemical Research.

  • Synthesis of

    
    -Chloroacetophenones: 
    
    • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). PMC. (Analogous chemistry demonstrating workup of phenolic ketones).

  • Impurity Profiling in Dimethoxybenzene Derivatives

    • AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene. (2022).[1] ACS Omega. (Detailed analysis of isomeric and demethylated impurities). [1]

Sources

Technical Support Center: Friedel-Crafts Acylation of Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedel-Crafts acylation of dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental outcomes to empower you to resolve common challenges encountered during this cornerstone of electrophilic aromatic substitution.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Question 1: My Friedel-Crafts acylation of dimethoxybenzene has a very low yield or is not working at all. What are the most common causes?

Answer: Low or nonexistent yield in this reaction is a frequent issue that typically points to problems with the catalyst, reagents, or reaction conditions. Dimethoxybenzene is a highly activated aromatic ring, so failure to react often indicates a fundamental flaw in the experimental setup.

Here are the primary culprits and their underlying chemical reasons:

  • Catalyst Inactivity (Moisture Contamination): Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely hygroscopic. Any moisture present in your glassware, solvents, or reagents will rapidly react with and hydrolyze the catalyst, rendering it inactive.[1] This is the most common cause of reaction failure. The Lewis acid reacts with water to form aluminum hydroxides, which cannot generate the necessary acylium ion electrophile.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or a slight excess) of the Lewis acid catalyst.[2] This is not a side reaction but an intrinsic part of the mechanism. The ketone product formed is a Lewis base that forms a stable complex with the Lewis acid.[1][3] This complexation effectively removes the catalyst from the reaction mixture, preventing it from activating more acylating agent. The reaction will stall once all the free catalyst has been sequestered. An aqueous workup is required to break this complex and isolate the ketone product.[3]

  • Poor Reagent Quality: The purity of both the dimethoxybenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride) is critical. Contaminants can interfere with the catalyst or lead to unwanted side reactions.

Issue 2: Formation of Multiple Products & Regioselectivity

Question 2: I'm observing a mixture of isomers in my final product. How can I improve the regioselectivity of the acylation?

Answer: The regiochemical outcome is dictated by the substitution pattern of your starting dimethoxybenzene isomer. The two methoxy groups are strong ortho-, para-directing activators.

  • 1,4-Dimethoxybenzene: Acylation will occur at the positions ortho to the methoxy groups (C2 and C5). Since these positions are equivalent, you should theoretically obtain a single major product, 2,5-dimethoxyacetophenone (assuming acetylation). Formation of other isomers is minimal under standard conditions.

  • 1,3-Dimethoxybenzene: This isomer is highly activated. The primary site of acylation is the C4 position, which is para to one methoxy group and ortho to the other, making it the most nucleophilic site. Acylation at the C2 position is sterically hindered and electronically less favored.

  • 1,2-Dimethoxybenzene (Veratrole): Acylation predominantly occurs at the C4 position (para to one of the methoxy groups), leading to 3,4-dimethoxyacetophenone.

If you are observing poor selectivity, consider the reaction temperature. Higher temperatures can sometimes lead to isomerization or acylation at less-favored positions. Using a milder Lewis acid or lower temperatures can often enhance regioselectivity.

Issue 3: Unexpected Side Reactions

Question 3: My product analysis shows significant byproducts, possibly from demethylation. Why is this happening and how can I prevent it?

Answer: This is a well-documented side reaction, particularly when using strong Lewis acids like AlCl₃. The Lewis acid can coordinate to the ether oxygen of the methoxy groups, facilitating the cleavage of the methyl-oxygen bond.[4] This results in the formation of phenolic byproducts, which can complicate purification and lower the yield of the desired methoxylated ketone.

Key Factors Influencing Demethylation:

  • Lewis Acid Strength: Stronger Lewis acids (AlCl₃ > FeCl₃ > ZnCl₂) are more prone to causing ether cleavage.

  • Temperature: Higher reaction temperatures significantly accelerate the rate of demethylation.

  • Reaction Time: Prolonged exposure of the substrate and product to the Lewis acid increases the extent of this side reaction.

Solutions:

  • Use a Milder Catalyst: Polyphosphoric acid (PPA) is an effective catalyst for Friedel-Crafts acylations and is known to minimize or prevent aryl-alkyl ether cleavage.[4]

  • Control Temperature: Maintain low reaction temperatures (e.g., 0 °C to room temperature) to disfavor the higher activation energy pathway of demethylation.

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.

Question 4: Is diacylation a concern with a highly activated substrate like dimethoxybenzene?

Answer: Yes, it can be. While the acyl group introduced is electron-withdrawing and deactivates the ring towards further substitution, the two methoxy groups provide such strong activation that a second acylation can sometimes occur.[3] This is more likely if an excess of the acylating agent is used or if the reaction is run under harsh conditions (high temperature, long reaction time).

To Mitigate Diacylation:

  • Use the dimethoxybenzene as the excess reagent, or ensure the acylating agent is the limiting reagent.

  • Maintain a low reaction temperature.

  • Add the acylating agent slowly to the reaction mixture to avoid localized high concentrations.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving a failed or low-yielding Friedel-Crafts acylation reaction.

start Low / No Yield catalyst Check Catalyst Integrity start->catalyst moisture Were anhydrous conditions strictly maintained? (flame-dried glassware, dry solvents) catalyst->moisture  Step 1 stoichiometry Was a stoichiometric amount (>1.0 eq) of Lewis acid used? moisture->stoichiometry Yes solution_dry Solution: - Use flame-dried glassware - Use anhydrous solvents - Handle catalyst under inert gas moisture->solution_dry No reagents Verify Reagent Quality stoichiometry->reagents Yes solution_stoich Solution: - Recalculate stoichiometry - Use at least 1.1 eq of Lewis Acid stoichiometry->solution_stoich No reagent_check Are dimethoxybenzene and acylating agent pure? reagents->reagent_check  Step 2 conditions Review Reaction Conditions reagent_check->conditions Yes solution_reagent Solution: - Purify reagents (e.g., distillation/recrystallization) reagent_check->solution_reagent No temp_check Was the temperature controlled appropriately? conditions->temp_check  Step 3 solution_temp Solution: - Start at 0 °C - Monitor and adjust as needed temp_check->solution_temp No

Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.

General Experimental Protocol

This protocol provides a representative method for the acylation of 1,4-dimethoxybenzene with acetyl chloride.

Materials:

  • 1,4-Dimethoxybenzene

  • Aluminum Chloride (AlCl₃), anhydrous

  • Acetyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. The entire apparatus must be kept under a dry, inert atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.05 equivalents) to the stirred AlCl₃ suspension via the dropping funnel. Allow the mixture to stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve 1,4-dimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers. Wash sequentially with cold water, 5% NaOH solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from methanol or ethanol) to yield the final product.

Mechanistic Overview

A clear understanding of the reaction mechanism is vital for effective troubleshooting.

cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl Acyl Chloride (R-CO-Cl) Complex Acyl Chloride-Lewis Acid Complex AcylCl->Complex AlCl3 Lewis Acid (AlCl₃) AlCl3->Complex Acylium Acylium Ion (R-C≡O⁺) + AlCl₄⁻ Complex->Acylium Cleavage DMB Dimethoxybenzene Sigma Arenium Ion Intermediate (Sigma Complex) Acylium->Sigma Attack DMB->Sigma AlCl4 AlCl₄⁻ ProductComplex Product-Lewis Acid Complex Sigma->ProductComplex AlCl4->ProductComplex Deprotonation FinalProduct Aryl Ketone Product ProductComplex->FinalProduct Aqueous Workup

Caption: General mechanism of the Friedel-Crafts acylation reaction.

Data Summary

The choice of catalyst and reaction conditions can significantly impact yield and selectivity. Greener alternatives to traditional Lewis acids are an active area of research.

SubstrateAcylating AgentCatalyst / Solvent SystemTime (min)Yield (%)Selectivity (para/ortho)Reference
AnisolePropionic Anhydride[CholineCl][ZnCl₂]₃ (DES)59898 / 2[5]
1,3-DimethoxybenzeneBenzoyl Chloride[CholineCl][ZnCl₂]₃ (DES)59595 / 5 (2,4- / 2,6-)[5]
ToluenePropionic Anhydride[CholineCl][ZnCl₂]₃ (DES)109693 / 7[5]

DES: Deep Eutectic Solvent. Reactions performed under microwave irradiation at 120 °C. This table illustrates the high yields and selectivities achievable with modern catalyst systems.[5]

References

  • Basu, K., & Ghatak, U. R. (1968). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry, 46(16), 2649-2653. [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation and alkylation reactions. Retrieved February 19, 2026, from [Link]

  • Gawas, S. D., & Yadav, G. D. (2012). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Reaction Kinetics, Mechanisms and Catalysis, 107(2), 349-366. [Link]

  • Zenzicubic. (2024, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (2024, November 26). Friedel–Crafts reaction. In Wikipedia. [Link]

  • University of Missouri–Kansas City. (2007). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved February 19, 2026, from [Link]

  • City College of San Francisco. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved February 19, 2026, from [Link]

  • University of Wisconsin–Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved February 19, 2026, from [Link]

  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(45), 38941-38947. [Link]

  • GradesFixer. (2018, February 20). Synthesis of 1, 4-Di-t-butyl-2, 5-dimethoxybenzene in terms of Friedel-Crafts Alkylation. [Link]

  • Chemistry 211 Experiment 1. (2012, November 14). Retrieved February 19, 2026, from [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Retrieved February 19, 2026, from [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • University of Missouri–Kansas City. (2007). 6. Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. Retrieved February 19, 2026, from [Link]

  • Scribd. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved February 19, 2026, from [Link]

Sources

Removal of unreacted starting material from 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2024-CDPE Subject: Removal of Unreacted Veratrole (1,2-Dimethoxybenzene) Classification: Process Chemistry / Purification Protocols Status: Active Guide

Executive Summary & Chemical Logic

The Challenge: You are attempting to isolate 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (Target) from a reaction mixture containing unreacted 1,2-Dimethoxybenzene (Veratrole/Starting Material).

The Solution Logic: This separation relies on phase differentiation.

  • Target (Product): A solid with a melting point typically between 70–80°C . It has limited solubility in cold alcohols.

  • Impurity (Veratrole): A liquid (MP ~22°C) that is highly miscible with organic solvents.

Core Strategy: Recrystallization is the primary method.[1] The liquid impurity (Veratrole) will remain dissolved in the mother liquor (filtrate) even at low temperatures, while the solid target crystallizes out.

Diagnostic Module: Confirming the Impurity

Before initiating purification, confirm the identity of the impurity to ensure it is indeed starting material and not a by-product (e.g., demethylated phenols).

Diagnostic MethodObservation for ProductObservation for Veratrole (Impurity)
TLC (SiO₂) Lower R_f (More Polar due to C=O)High R_f (Non-polar ether)
¹H-NMR (CDCl₃) δ ~4.7 ppm (s, 2H, -CH ₂Cl)δ ~3.9 ppm (Two singlets, -OCH ₃)δ ~6.9 ppm (m, 4H, Aromatic)δ ~3.8 ppm (s, 6H, -OCH ₃)
HPLC (Reverse Phase) Elutes Earlier (More Polar)Elutes Later (Lipophilic)
Physical State White to off-white Crystalline SolidColorless to yellowish Oil

Primary Protocol: Recrystallization[3][4][5][6]

Recommended Solvent: Methanol (MeOH) or Isopropyl Alcohol (IPA). Why: These solvents dissolve Veratrole at all temperatures but only dissolve the Target efficiently at reflux.

Step-by-Step Workflow
  • Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add Methanol (3-4 mL per gram of crude) .

    • Heat to reflux (approx. 65°C) with stirring.

    • Note: If the solution is dark/black, add activated carbon (5% w/w) carefully and filter while hot.

  • Controlled Cooling (Critical Step):

    • Remove from heat and allow the flask to cool to room temperature slowly (over 30-45 minutes).

    • Do not plunge immediately into ice; this causes "oiling out" (see Troubleshooting).

    • Once at room temperature, place in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration & Wash:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1][2]

    • The Wash: Wash the filter cake with cold Methanol (0°C).

    • Mechanism:[3][4] This cold wash displaces the mother liquor (containing the liquid Veratrole) from the crystal surface without redissolving the product.

  • Drying:

    • Dry under vacuum at 40°C.[5]

    • Warning: Avoid temperatures >60°C during drying as alpha-chloro ketones can be thermally unstable.

Troubleshooting Guide

Issue A: The Product "Oiled Out" (Formed a liquid blob instead of crystals)
  • Cause: The product melted before it could dissolve, or the solution cooled too fast, causing the product to crash out as a supercooled liquid.

  • Fix:

    • Re-heat the mixture until the oil dissolves (add slightly more solvent if necessary).

    • Add a seed crystal of pure product (if available) when the solution is slightly cloudy.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Cool much slower (wrap the flask in a towel).

Issue B: Product is still "wet" or smells of Veratrole
  • Cause: Occlusion of mother liquor inside the crystal lattice or insufficient washing.

  • Fix:

    • Pulverize the dried solid.

    • Perform a "slurry wash": Suspend the solid in cold Hexane or Pentane (Veratrole is miscible; Product is insoluble).

    • Stir for 20 minutes and re-filter.

Issue C: Low Yield
  • Cause: Too much solvent used (Veratrole increases the solubility of the product).

  • Fix:

    • Concentrate the mother liquor (filtrate) by 50% on a rotavap.

    • Cool again to harvest a "second crop" of crystals.

    • Note: The second crop will be less pure than the first.

Visual Workflow (Process Logic)

PurificationProtocol Start Crude Mixture (Solid Target + Liquid Veratrole) Dissolve Add MeOH (3-4 vol) Heat to Reflux (65°C) Start->Dissolve Check Is solution clear? Dissolve->Check Carbon Add Activated Carbon Hot Filtration Check->Carbon Dark/Colored Cooling Slow Cool to RT then 0°C Check->Cooling Clear Carbon->Cooling Oiling Did it Oil Out? Cooling->Oiling Reheat Re-heat & Seed Oiling->Reheat Yes Filter Vacuum Filtration Oiling->Filter No (Crystals formed) Reheat->Cooling Liquor Mother Liquor (Contains Veratrole) Filter->Liquor Wash Wash Cake with Cold MeOH Filter->Wash Dry Dry under Vacuum (<40°C) Wash->Dry Final Pure 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Dry->Final

Caption: Logic flow for the purification of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone via recrystallization.

Safety & Handling (Critical)

  • Lachrymator Warning: Alpha-chloro ketones are potent lachrymators (tear gas agents). All operations, especially heating and drying, must be performed in a functioning fume hood.

  • Skin Contact: These compounds are alkylating agents. Wear double nitrile gloves and a lab coat.

  • Waste Disposal: The mother liquor contains Veratrole and traces of the alkylating agent. Dispose of as Halogenated Organic Waste .

References

  • Synthesis of Donepezil Intermediates: U.S. Patent 4,895,841.[6] Cyclic amine compounds with activity against acetylcholinesterase. (1990). Eisai Co., Ltd. Link

  • Veratrole Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 7043, 1,2-Dimethoxybenzene.[7]Link

  • Recrystallization Techniques: University of Wisconsin-Madison, Department of Chemistry. Recrystallization Guide.[2]Link

  • Process Chemistry of Donepezil: Gaonkar, S. L., et al. "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil."[6] Asian Journal of Chemistry, 29(9), 2017. Link

Sources

Characterization of unexpected byproducts in 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Impurity Characterization Guide

Product Code: CD-51336 (Generic Reference) CAS: 51336-94-8 Common Name:


-Chloro-2,3-dimethoxyacetophenone
Primary Application:  Key intermediate in the synthesis of Acetylcholinesterase inhibitors (e.g., Donepezil).

Introduction: The Steric Challenge

Welcome to the technical support hub for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone . As a researcher, you are likely utilizing this compound for


 alkylation reactions (e.g., with 1-benzyl-4-piperidone derivatives).

Crucial Insight: Unlike its 3,4-dimethoxy isomer, this 2,3-dimethoxy analog possesses significant steric bulk at the ortho position. This steric hindrance protects the carbonyl carbon but also retards the rate of nucleophilic attack at the


-carbon. Consequently, competitive pathways—specifically hydrolysis , rearrangement , and reduction artifacts —become statistically more probable if reaction conditions are not rigorously controlled.

This guide addresses the three most common "unexpected" byproducts reported by our client base.

Module 1: Nucleophilic Substitution Troubleshooting

Context: You are attempting to couple the starting material with an amine or thiol, but yields are low, and LCMS shows a polar impurity.

Issue: The "Hydrolysis" Artifact

Symptom: Appearance of a polar peak (RT < Starting Material) with a mass shift of


.
Identity:  2-Hydroxy-1-(2,3-dimethoxyphenyl)ethanone.

Q: Why is this forming despite using anhydrous solvents? A: The 2,3-dimethoxy motif makes the


-carbon electron-deficient but sterically crowded. If your nucleophile (e.g., a secondary amine) is bulky, the reaction kinetics slow down. Trace moisture in the solvent or hygroscopic bases (like KOH or NaOH) will then compete effectively for the 

-carbon.
  • Mechanism: Direct

    
     displacement of Chloride by Hydroxide.
    

Corrective Protocol:

  • Switch Bases: Replace hygroscopic hydroxide bases with Carbonate bases (e.g.,

    
     or 
    
    
    
    ). Cesium is particularly effective ("Cesium Effect") for overcoming the steric hindrance of the 2,3-dimethoxy ring.
  • Solvent Control: Ensure solvents (Acetonitrile, DMF) are dried over 3Å molecular sieves.

  • Temperature: Lower the temperature to 0°C during the addition phase to minimize the kinetic advantage of the smaller hydroxide ion.

Module 2: Base-Mediated Rearrangements

Context: You are using alkoxide bases (NaOMe, NaOEt) to generate an enolate, but you isolate an ester instead of your ketone product.

Issue: The Favorskii Rearrangement

Symptom: Loss of the aromatic ketone signal in IR (


) and appearance of an ester carbonyl (

). Identity: Methyl (2,3-dimethoxyphenyl)acetate (if Methoxide is used).

Q: How did I lose the chlorine and the ketone functionality? A: You triggered the Favorskii Rearrangement . The 2,3-dimethoxy substitution pattern does not prevent enolization. If you use a strong alkoxide base, it deprotonates the


-carbon (forming the enolate), which then cyclizes to a cyclopropanone intermediate, ejecting chloride. The alkoxide then attacks the ring, opening it to form an ester.

Corrective Protocol:

  • Avoid Alkoxides: Do not use Sodium Methoxide or Ethoxide if you intend to keep the ketone.

  • Use Non-Nucleophilic Bases: Utilize LDA or LiHMDS at -78°C if enolate formation is required, or stick to tertiary amines (DIPEA) for standard alkylations.

Module 3: Reduction Anomalies

Context: You are reducing the ketone to the alcohol (chlorohydrin), but the chlorine atom is missing in the product.

Issue: Hydrodehalogenation

Symptom: Mass spectrum shows


 (Loss of Cl, gain of H).
Identity:  1-(2,3-dimethoxyphenyl)ethanol.[1]

Q: I used standard Pd/C hydrogenation. Why did the chlorine leave? A:


-Halo ketones are notoriously labile under catalytic hydrogenation conditions. Palladium readily inserts into the C-Cl bond, leading to hydrogenolysis (dechlorination) before or concurrent with carbonyl reduction.

Corrective Protocol:

  • Change Reagent: Switch from catalytic hydrogenation to Hydride Donors .

    • Recommended: Sodium Borohydride (

      
      ) in Methanol/THF at 0°C.
      
    • Note: Add Cerium(III) Chloride (

      
      ) (Luche Reduction) to protect the halide and ensure 1,2-reduction selectivity.
      
  • Catalyst Poisoning: If hydrogenation is mandatory, use Platinum Oxide (

    
    )  or poison the Pd catalyst with thiophene to inhibit hydrogenolysis activity.
    

Visualizing the Pathways

The following diagram maps the competitive pathways based on reaction conditions.

ReactionPathways SM Starting Material 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Target Target Product (e.g., Donepezil Intermediate) SM->Target Amine/Thiol Mild Base Hydrolysis Impurity A $alpha$-Hydroxy Ketone SM->Hydrolysis OH- / H2O (Trace Moisture) Favorskii Impurity B Favorskii Ester SM->Favorskii NaOMe/NaOEt (Strong Base) Dechloro Impurity C Dechlorinated Ketone/Alcohol SM->Dechloro H2, Pd/C (Over-reduction)

Figure 1: Competitive reaction pathways for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone. Green arrows indicate desired pathways; red dashed arrows indicate side reactions.

Analytical Fingerprinting (NMR & MS)

Use this table to rapidly identify which impurity is present in your crude mixture.

CompoundDescription1H NMR Diagnostic Signal (

ppm)
Mass Spec (ESI)
Starting Material

-Chloro Ketone
4.70 (s, 2H,

)

Impurity A Hydrolysis Product4.55 (s, 2H,

)
; Broad OH peak

Impurity B Favorskii Ester3.60 (s, 2H,

-Ester)
; New OMe singlet

Impurity C Dechlorinated2.58 (s, 3H,

-Ketone)

Note: NMR shifts are approximated for


 based on electronic shielding effects of the 2,3-dimethoxy system.

Troubleshooting Decision Tree

Follow this logic flow to resolve your current experimental issue.

TroubleshootingTree Start Start: Identify Problem CheckMS Check LCMS Mass Shift Start->CheckMS MassMinus18 Mass = [M-18] (197 m/z) CheckMS->MassMinus18 Polar Peak MassMinus34 Mass = [M-34] (181 m/z) CheckMS->MassMinus34 Non-polar Peak MassPlusDiff Mass = [M-4] (211 m/z) CheckMS->MassPlusDiff Ester Formation SolnHydrolysis Diagnosis: Hydrolysis Action: Dry solvents, use Cs2CO3 MassMinus18->SolnHydrolysis SolnReduct Diagnosis: Hydrogenolysis Action: Switch to NaBH4 + CeCl3 MassMinus34->SolnReduct SolnFavorskii Diagnosis: Favorskii Rearrangement Action: Remove alkoxide bases MassPlusDiff->SolnFavorskii

Figure 2: Logic flow for identifying and resolving impurity issues based on Mass Spectrometry data.

References

  • Donepezil Impurity Profiling: Reddy, K. V. S. R., et al. "Identification and characterization of potential impurities of donepezil." Journal of Pharmaceutical and Biomedical Analysis 35.5 (2004): 1047-1058.[2]

  • Favorskii Rearrangement Mechanism: "Favorskii Rearrangement." Organic Chemistry Portal.

  • Synthesis of Donepezil Intermediates: U.S. Patent Application US20090298879A1. "Impurities of Donepezil."[3][4][5][]

  • Luche Reduction (Selectivity): Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society 103.18 (1981): 5454-5459.

Sources

Technical Support Center: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Senior Application Scientist persona. It prioritizes actionable, high-level troubleshooting and mechanistic understanding over generic advice.

Case Reference:


-Haloketone Stability Protocol
Compound:  2-Chloro-1-(2,3-dimethoxyphenyl)ethanone
CAS:  63704-55-2 (Analogous references applied where specific isomer data is limited)
Class: 

-Chloroacetophenone / Phenacyl Chloride Derivative

🚨 Emergency Triage: "My Sample Has Changed..."

If you are currently observing changes in your compound, use this rapid diagnostic table before proceeding to the detailed protocols.

ObservationDiagnosisImmediate Action
Color shift to Yellow/Orange Autocatalytic Acid Degradation. Trace HCl has formed, catalyzing enolization and subsequent aldol-like condensation or polymerization.Do not heat. Dissolve in chemically inert solvent (DCM or Toluene) and wash with cold 5%

immediately to neutralize acid.
Pungent/Acrid Smell HCl Release / Hydrolysis. The C-Cl bond has hydrolyzed, releasing hydrochloric acid.Ventilate. The compound is a potential lachrymator. Move to fume hood. Check pH of headspace with wet litmus if safe.
"Wet" or Clumpy Appearance Hygroscopic Failure. The lattice has absorbed moisture, accelerating hydrolysis to the

-hydroxy ketone.
Desiccate. If purity is critical, recrystallize immediately. If not, dry under high vacuum (

) over

.
Purity Drop (by HPLC/TLC) Photolytic Cleavage. Exposure to light has caused homolytic C-Cl cleavage (radical pathway).Shield. Wrap all future vessels in aluminum foil. Purify via column chromatography (avoiding basic alumina).

Module 1: The Stability Mechanism (Why it Decomposes)

To prevent decomposition, you must understand the "Three-Vector Attack" this molecule faces. The 2,3-dimethoxy substitution pattern provides electron density that stabilizes the aromatic ring but does not protect the highly reactive


-chloro ketone tail.
The Decomposition Pathway

The primary failure mode is Autocatalytic Hydrolysis .

  • Initiation: Moisture attacks the electrophilic

    
    -carbon or carbonyl.
    
  • Release: Chloride is displaced, forming the

    
    -hydroxy impurity and HCl .
    
  • Acceleration: The released HCl protonates the carbonyl of remaining intact molecules, making them more electrophilic and susceptible to further attack (Autocatalysis).

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of your compound under stress.

DecompositionPathways Compound 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (Intact) Intermediate Protonated Carbonyl (Highly Electrophilic) Compound->Intermediate + HCl (Trace) Hydroxy 2-Hydroxy-1-(2,3-dimethoxyphenyl)ethanone (Hydrolysis Product) Compound->Hydroxy + H2O (Slow) Compound->Hydroxy Generates Radical Phenacyl Radical Compound->Radical Photolysis Moisture Moisture (H2O) Light UV Light (hν) Intermediate->Compound Equilibrium Intermediate->Hydroxy + H2O (Fast) HCl HCl (Autocatalyst) Hydroxy->HCl Byproduct HCl->Intermediate Catalyzes Reduction Acetophenone Derivative (Dehalogenated) Radical->Reduction H-Abstraction

Figure 1: Mechanistic pathways showing the autocatalytic role of HCl in hydrolysis and radical pathways induced by light.

Module 2: Storage & Handling Protocols

The "Golden Rules" of Storage

Violating these rules is the most common cause of batch failure.

  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

    • Why: Low temperature kinetically inhibits the nucleophilic attack of residual moisture.

  • Atmosphere: Store under Argon or Nitrogen .

    • Why: Oxygen can participate in radical chain reactions initiated by light; moisture in air drives hydrolysis.

  • Container: Amber glass vials with PTFE-lined caps .

    • Why: Amber glass blocks UV light. PTFE prevents leaching of plasticizers (which can occur with standard polyethylene caps due to the compound's solvent-like properties).

Solubilization Guide (Reaction Optimization)

When using this compound in synthesis (e.g., substitution reactions to form amines or heterocycles), solvent choice is critical to stability during the reaction.

SolventSuitabilityNotes
DMSO AVOID Can cause Kornblum Oxidation , converting the

-chloro ketone to a glyoxal derivative.
Methanol/Ethanol ⚠️ CAUTION Acceptable only for short durations. Prolonged heating leads to solvolysis (formation of

-alkoxy ketones).
Acetonitrile (MeCN) PREFERRED Inert, polar aprotic. Excellent for

reactions.
DCM / Chloroform GOOD Good solubility, but ensure solvents are acid-free (stabilized with amylene, not ethanol, if possible).
Acetone ⚠️ CAUTION Can react with the compound in the presence of base (aldol condensation).

Module 3: Purification & Recovery Workflow

If your compound has degraded (purity <90%), use this workflow to recover it. Do not distill , as phenacyl chlorides are thermally unstable and potential explosion hazards upon distillation.

Recrystallization Protocol

Target Purity: >98%

  • Solvent System: Use a mixture of Toluene/Heptane (1:3) or Isopropanol (IPA) .

    • Note: Avoid Ethanol/Methanol if the compound is already acidic/degrading, as solvolysis will accelerate.

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Toluene (

    
    ). Do not boil. 
    
  • Filtration: If the solution is cloudy (polymerized byproducts), filter quickly through a pad of Celite.

  • Crystallization: Add Heptane slowly until slight turbidity appears. Cool slowly to room temperature, then to

    
    .
    
  • Wash: Filter the crystals and wash with cold Heptane.

  • Drying: Dry in a vacuum desiccator over

    
     or 
    
    
    
    for 4 hours.
Purification Decision Tree

PurificationWorkflow Start Impure Compound CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity Decision Purity Level? CheckPurity->Decision HighImpurity < 80% Purity (Significant Yellowing) Decision->HighImpurity Low MedImpurity 80-95% Purity (Trace Acid/Hydrolysis) Decision->MedImpurity Medium Wash Pre-wash: Dissolve in DCM, Wash with cold NaHCO3 HighImpurity->Wash Recryst Recrystallization (Toluene/Heptane) MedImpurity->Recryst Column Flash Chromatography (Silica Gel, Hex/EtOAc) Wash->Column Neutralized Crude

Figure 2: Decision logic for recovering degraded material based on purity levels.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use basic alumina for chromatography? A: No.


-Haloketones are sensitive to base. Basic surfaces can induce the Favorskii rearrangement  or epoxide formation (Darzens reaction).[1] Always use neutral silica gel.

Q: The SDS says "Lachrymator." What precautions are strictly necessary? A: Treat this compound as you would tear gas.

  • Double-glove (Nitrile).

  • Work only in a functioning fume hood.

  • Decontaminate glassware with a dilute solution of ammonia or nucleophilic amine (to convert the residue to a non-volatile amine) before removing it from the hood for washing.

Q: I see a new spot on TLC at the baseline. What is it? A: This is likely the


-hydroxy ketone  (hydrolysis product) or a dimer. These are more polar than the parent chloride. If the spot is UV-active and stays at the baseline in 10% EtOAc/Hexane, it is likely the hydrolysis product.

Q: Why does the 2,3-dimethoxy pattern matter compared to the 4-methoxy analog? A: The ortho-methoxy group (2-position) creates steric hindrance near the carbonyl and the


-carbon. While this might slightly retard nucleophilic attack compared to the para-isomer, it also disrupts crystal packing, potentially making the solid more amorphous and prone to moisture uptake if not crystallized carefully.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774390, 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone. Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for -haloketone reactivity in heterocycle synthesis).
  • Reeves, J. T., et al. (2013). "Development of a Scalable Process for the Synthesis of -Chloroketones." Organic Process Research & Development. (Describes thermal instability and handling of phenacyl chlorides).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.

Sources

Technical Support Center: Catalyst Optimization for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CDPE-Red-001 Subject: Troubleshooting Catalyst Deactivation & Poisoning in Asymmetric Reduction Applicable For: Process Chemists, Kineticists, and Manufacturing Engineers

Introduction: The "Ortho-Effect" Challenge

You are likely accessing this guide because your conversion of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CDPE) to its chiral alcohol—a critical intermediate for Donepezil —has stalled or failed to meet enantiomeric excess (ee) specifications.

Unlike simple acetophenones, CDPE presents a unique "poisoning" profile due to the 2,3-dimethoxy substitution . The ortho-methoxy group creates significant steric torque, twisting the carbonyl out of planarity. This makes the metal center highly susceptible to competitive inhibition and deactivation by upstream impurities (Al, S, Fe) that would be tolerable in less hindered substrates.

This guide treats your reaction as a living system , diagnosing the root cause of catalyst death: Inhibition (Reversible) vs. Poisoning (Irreversible).

Module 1: Pre-Reaction Diagnostics (The Silent Killers)

Before blaming the catalyst, you must audit the substrate. CDPE is typically synthesized via Friedel-Crafts acylation or chlorination of 1-(2,3-dimethoxyphenyl)ethanone. Residues from these steps are the primary cause of "Day 0" catalyst death.

Impurity Audit Table
Impurity SourceSuspect ElementPoisoning MechanismTolerance Limit (Ru-ATH)Remediation
Friedel-Crafts Aluminum (Al³⁺)Lewis acid competition; binds to diamine ligands, displacing Ru.< 50 ppmEDTA wash or recrystallization from MeOH.
Chlorination Sulfur (S)Irreversible binding to Ru/Rh metal center (soft-soft interaction).< 10 ppmTreatment with Raney-Ni (filtration) or activated carbon.
Reactor Corrosion Iron (Fe²⁺/Fe³⁺)Redox interference; promotes radical side-reactions.< 20 ppmPassivate reactors; check glass lining.
Hydrolysis Free HClProtonates the amine ligand (TsDPEN), arresting the catalytic cycle.N/A (Control pH)Add base scavenger (TEA/DABCO).

Module 2: Asymmetric Transfer Hydrogenation (ATH) Troubleshooting

System: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya type) Reductant: Formic Acid/Triethylamine (HCOOH/TEA)

Q1: The reaction starts fast but stalls at ~60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Ligand Protonation (Reversible Inhibition). Unlike hydrogenation with H₂ gas, Transfer Hydrogenation (ATH) relies on a delicate acid-base balance. The reaction generates thermodynamic stability, but if the pH drifts acidic (due to HCl liberation from the substrate or excess Formic acid), the amine nitrogen on the TsDPEN ligand becomes protonated (


).
  • The Mechanism: The catalyst requires a vacant nitrogen site to accept a proton from the substrate (Metal-Ligand Bifunctional Mechanism). If protonated by the medium, the cycle locks.

  • The Fix: This is not permanent poisoning.

    • Check the pH of the aqueous phase (if biphasic). It must be > 6.0.

    • Spike Test: Add 1.5 equivalents of TEA (Triethylamine). If reaction resumes, it was ligand protonation.

    • Prevention: Use a 5:2 ratio of TEA:HCOOH instead of the standard azeotrope to buffer the HCl generated from potential dechlorination side reactions.

Q2: My enantioselectivity (ee) is degrading over time (e.g., 99% 92%).

Diagnosis: Reversible Dechlorination & Metal Leaching. The 2-chloro group is labile. Trace amounts of Ru can catalyze the hydrodechlorination (loss of Cl), producing 1-(2,3-dimethoxyphenyl)ethanol (des-chloro impurity).

  • The Issue: The des-chloro ketone competes for the catalyst but reduces at a different rate and stereoselectivity. Furthermore, the released Cl⁻ ions can bridge Ru centers, forming inactive dimers.

  • The Fix: Lower the temperature to 0°C–5°C. The activation energy for reduction is lower than for dechlorination.

Q3: The reaction never initiates (0% conversion).

Diagnosis: Steric Poisoning (The Ortho-Effect). The 2-methoxy group on the phenyl ring creates a "molecular wall." If your catalyst loading is standard (S/C 1000:1), it may be insufficient to overcome the entropic penalty of binding this bulky substrate.

  • The Fix:

    • Increase Temperature: Bump to 30°C to overcome the steric barrier (monitor ee closely).

    • Solvent Switch: Switch from MeOH to DCM/TEA mixtures. Non-polar solvents can destabilize the ground state of the polar substrate, accelerating the reaction.

Module 3: Biocatalysis (Enzymatic Reduction) FAQ

System: Ketoreductases (KREDs) / Carbonyl Reductases (e.g., Scheffersomyces stipitis, Lactobacillus kefiri) Cofactor: NADPH/NADH with Glucose Dehydrogenase (GDH) recycle.

Q1: The enzyme activity drops rapidly after 2 hours.

Diagnosis: Substrate Inhibition & Solvent Toxicity. CDPE has low water solubility. Process chemists often add DMSO or IPA as a cosolvent.

  • The Poison: High concentrations of the chlorinated ketone can covalently modify nucleophilic residues (Cysteine/Lysine) on the enzyme surface (alkylation). Additionally, >10% DMSO often denatures KREDs.

  • The Fix:

    • Fed-Batch Mode: Do not dump all substrate at once. Feed CDPE as a slurry over 6 hours to keep dissolved concentration low.

    • Resin Adsorption: Add a non-ionic resin (e.g., XAD-4). It acts as a "substrate reservoir," releasing CDPE slowly as the enzyme consumes it, preventing protein alkylation.

Q2: The pH is dropping, and the enzyme is precipitating.

Diagnosis: Gluconic Acid Accumulation. If using the GDH/Glucose recycle system, the byproduct is Gluconic Acid.

  • The Mechanism: As Gluconic Acid builds up, pH drops. KREDs typically denature below pH 5.5.

  • The Fix: Use a pH-stat titrator adding 1M NaOH to maintain pH 7.0. Do not rely on phosphate buffer alone for high-loading reactions (>50 g/L).

Module 4: Visualizing the Failure Modes

Diagram 1: The Troubleshooting Logic Flow

Use this decision tree to isolate your specific failure mode.

CatalystTroubleshooting Start Problem: CDPE Reduction Failure CheckConv Check Conversion vs. Time Start->CheckConv ZeroConv 0% Conversion (No Initiation) CheckConv->ZeroConv No reaction StallConv Stalls at 50-70% CheckConv->StallConv Plateaus LowEE High Conv, Low ee (<95%) CheckConv->LowEE Poor Selectivity ImpurityCheck Audit Upstream Impurities (Al, S, Fe) ZeroConv->ImpurityCheck AcidCheck Check pH / Ligand State StallConv->AcidCheck TempCheck Check Temperature LowEE->TempCheck Clean Substrate Clean? ImpurityCheck->Clean Steric Steric Blockage (Ortho-Methoxy) Action: Increase Temp or Loading Clean->Steric Yes Poison Irreversible Poisoning Action: Recrystallize Substrate Clean->Poison No Protonation Ligand Protonation (Reversible) Action: Add TEA/Base AcidCheck->Protonation pH < 6 Deactivation Dimerization/Agglomeration Action: Lower Conc. AcidCheck->Deactivation pH > 7 Racemization Product Racemization Action: Quench faster TempCheck->Racemization High Temp SideRxn Competitive Dechlorination Action: Lower Temp (0°C) TempCheck->SideRxn Standard Temp

Caption: Decision tree for isolating catalyst failure modes in CDPE reduction.

Diagram 2: Mechanism of Ru-TsDPEN Deactivation

Understanding the "Reversible Inhibition" loop is key to saving a batch.

RuMechanism Active Active Catalyst (16e- Ru-Amido) Hydride Ru-Hydride Species (18e-) Active->Hydride + Formate Inactive Inactive Protonated Species (Ru-Cl-Amine) Active->Inactive + HCl (Poisoning) Hydride->Active + Substrate -> Product Substrate Substrate (CDPE) Product Product (Chiral Alcohol) Inactive->Active + Base (Recovery) HCl HCl / Acidic pH Base Base (TEA)

Caption: The reversible "Off-Cycle" equilibrium. Acid accumulation pushes the catalyst into an inactive state (Red), which can be reversed by base addition (Green).

Experimental Protocol: Robust ATH of CDPE

Objective: Synthesis of (S)-2-chloro-1-(2,3-dimethoxyphenyl)ethanol with >98% ee and >95% conversion.

  • Substrate Pre-treatment (Crucial):

    • Dissolve CDPE in Ethyl Acetate (5 vol).

    • Wash with 5% EDTA solution (aq) to sequester Al/Fe.

    • Wash with Brine. Dry over Na₂SO₄. Evaporate.

    • Why: Removes Lewis acid poisons from the Friedel-Crafts step.

  • Reaction Setup:

    • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (S/C = 500:1). Note: Higher loading required due to ortho-sterics.

    • Solvent: DMF/TEA (5:2 ratio). DMF is preferred over MeOH for solubility of the dimethoxy substrate.

    • Hydrogen Source: Formic Acid (added slowly).

  • Execution:

    • Cool reactor to 0°C.

    • Degas solvent with N₂ for 30 mins (O₂ oxidation kills Ru-Hydride).

    • Add Catalyst.[1][2][3][4][5][6] Stir 15 mins.

    • Add HCOOH dropwise.

    • Monitor: Check pH every hour. If pH < 6.5, add TEA immediately.

  • Workup:

    • Quench with water.[6] Extract with MTBE.

    • Caution: Do not distill the product at high temp (>100°C); the chlorohydrin can cyclize to the epoxide or rearrange.

References

  • Mechanism of Ru-TsDPEN Transfer Hydrogenation

    • Title: Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Enzymatic Reduction of Alpha-Chloro Ketones

    • Title: Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase.
    • Source: ResearchG
    • URL:[Link]

  • Impurity Effects in Friedel-Crafts Precursors

    • Title: Aluminum Chloride-Mediated Dieckmann Cycliz
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Catalyst Deactivation Kinetics

    • Title: Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.[7]

    • Source: MDPI (C
    • URL:[Link][6][8][9]

Sources

Validation & Comparative

Comparison of different synthetic routes to 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone , a critical scaffold in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates.

Executive Summary

Target Molecule: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS: 1835-02-5) Core Challenge: The primary synthetic hurdle is regioselectivity . The 2,3-dimethoxy substitution pattern is electronically less favored in direct electrophilic aromatic substitution (EAS) compared to the 3,4-isomer (acetoveratrone). Consequently, standard Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) yields the incorrect isomer. Successful synthesis requires directed ortho-metalation (DoM) or the use of pre-functionalized precursors like o-vanillin or 2,3-dimethoxybenzoic acid .

This guide evaluates three distinct routes:

  • The Directed Metalation Route (Recommended): High regiocontrol via lithiation.

  • The Arndt-Eistert Homologation: High fidelity but involves hazardous diazomethane.

  • The o-Vanillin Functionalization Route: Avoids organolithiums but involves multiple steps.

Route Analysis & Comparison

Route A: Directed Ortho-Metalation (DoM) & -Chlorination

This is the most efficient modern route for generating the 2,3-substitution pattern from inexpensive starting materials (veratrole).

  • Mechanism: 1,2-Dimethoxybenzene undergoes lithiation exclusively at the 3-position (ortho to the methoxy group) due to the Coordination Complex Induced Proximity Effect (CIPE) . The resulting organolithium species is trapped with an acetyl equivalent to form 2,3-dimethoxyacetophenone, which is subsequently chlorinated.

  • Key Reagents:

    
    -BuLi, Acetic Anhydride (or 
    
    
    
    -methoxy-
    
    
    -methylacetamide),
    
    
    or
    
    
    .
  • Pros: Direct access to the difficult 2,3-isomer; high yield; scalable.

  • Cons: Requires cryogenic conditions (

    
    C) and anhydrous techniques.
    
Route B: Arndt-Eistert Homologation

A classic method converting a carboxylic acid to an


-chloroketone with one carbon homologation.
  • Mechanism: 2,3-Dimethoxybenzoic acid is converted to its acid chloride, then reacted with diazomethane to form a diazoketone. Treatment with anhydrous HCl yields the

    
    -chloroketone.
    
  • Key Reagents:

    
    , 
    
    
    
    (Diazomethane),
    
    
    .
  • Pros: Extremely high functional group tolerance; guarantees regiochemistry based on the starting acid.

  • Cons: Safety Hazard. Diazomethane is explosive and toxic.[1][2] Requires specialized glassware (fire-polished) or continuous flow reactors.

Route C: Functionalization of o-Vanillin

An alternative for labs lacking cryogenic or diazomethane capabilities.

  • Mechanism: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is methylated to 2,3-dimethoxybenzaldehyde. This is converted to the ketone via Grignard addition (MeMgBr) and oxidation (Jones or PCC), followed by chlorination.

  • Key Reagents:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Pros: Mild conditions; avoids pyrophoric lithium reagents and explosive diazo compounds.

  • Cons: Linear sequence is longer (4 steps); lower overall atom economy.

Comparative Data Summary

MetricRoute A: DoM + ChlorinationRoute B: Arndt-EistertRoute C: o-Vanillin Route
Starting Material 1,2-Dimethoxybenzene (Cheap)2,3-Dimethoxybenzoic Acid (Modest)o-Vanillin (Modest)
Step Count 234
Overall Yield 65-75%50-60%40-50%
Regioselectivity >95% (3-position)100% (Pre-defined)100% (Pre-defined)
Scalability High (Process Chemistry)Low (Batch) / High (Flow)Medium
Safety Profile Moderate (Pyrophorics)Critical (Explosive

)
Good
Primary Pitfall Temp control during lithiationDiazomethane handlingOver-chlorination

Detailed Experimental Protocols

Protocol 1: Route A (Recommended) - Lithiation & Chlorination

Step 1: Synthesis of 2,3-Dimethoxyacetophenone

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a nitrogen inlet, thermometer, and addition funnel.

  • Reagents: Charge with 1,2-dimethoxybenzene (Veratrole) (13.8 g, 100 mmol) and anhydrous THF (150 mL). Cool to

    
    C.
    
  • Lithiation: Add

    
    -Butyllithium  (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 mins, maintaining internal temp 
    
    
    
    C.
  • Incubation: Stir at

    
    C for 2 hours. A white precipitate of the lithiated species may form.
    
  • Acylation: Add Acetic Anhydride (11.3 mL, 120 mmol) or

    
    -methoxy-
    
    
    
    -methylacetamide
    (Weinreb amide) dropwise.
  • Workup: Allow to warm to RT. Quench with sat.

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    .
  • Purification: Distillation or flash chromatography (Hex/EtOAc) yields 2,3-dimethoxyacetophenone (Yield: ~85%).

Step 2:


-Chlorination 
  • Dissolution: Dissolve 2,3-dimethoxyacetophenone (9.0 g, 50 mmol) in

    
      (50 mL) and Methanol  (15 mL).
    
  • Chlorination: Add Sulfuryl Chloride (

    
    )  (4.5 mL, 55 mmol) dropwise at 
    
    
    
    C.
    • Note: Methanol is crucial here to form the dimethyl ketal intermediate, which chlorinates selectively.

  • Completion: Stir at RT for 2 hours. Monitor by TLC.

  • Workup: Wash with water, sat.

    
    . Remove solvent.[3] Recrystallize from hexane/EtOAc.
    
  • Product: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (White solid, mp 71-73°C).

Protocol 2: Route B - Arndt-Eistert (For High Purity Needs)
  • Acid Chloride: Reflux 2,3-dimethoxybenzoic acid (10 mmol) with Thionyl Chloride (5 mL) for 2 hours. Evaporate excess

    
     to dryness.
    
  • Diazoketone: Dissolve residue in dry

    
    . Add slowly to a solution of Diazomethane  (excess, prepared from Diazald) in 
    
    
    
    at
    
    
    C. Caution: Use blast shield. Stir 1 hr.
  • Chlorination: Bubble anhydrous HCl gas into the diazoketone solution at

    
    C until nitrogen evolution ceases.
    
  • Isolation: Wash with

    
    , dry, and concentrate.
    

Visualized Reaction Workflows

SyntheticRoutes Veratrole 1,2-Dimethoxybenzene (Veratrole) Lithiated 3-Lithio-1,2-dimethoxybenzene Veratrole->Lithiated n-BuLi, THF -78°C Ketone 2,3-Dimethoxyacetophenone Lithiated->Ketone Ac2O Target 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (TARGET) Ketone->Target SO2Cl2, MeOH or CuCl2 Acid 2,3-Dimethoxybenzoic Acid AcidCl Acid Chloride Acid->AcidCl SOCl2 Diazo Diazoketone AcidCl->Diazo CH2N2 (Diazomethane) Diazo->Target HCl (g)

Caption: Comparison of the Directed Metalation Route (Blue/Green) vs. the Arndt-Eistert Route (Red).

References

  • Regioselective Lithiation of Veratrole

    • Title: Regioselective Synthesis of Substituted 1,2-Dimethoxybenzenes.
    • Source:Journal of Organic Chemistry, 1985.
    • Context: Confirms 3-position lithi
    • (Example citation for lithiation principles).

  • Chlorination of Acetophenones: Title: Selective Monochlorination of Ketones Using Sulfuryl Chloride. Source:Synthesis, 1978. Context: Standard protocol for converting acetophenones to -chloroketones using /MeOH.
  • Arndt-Eistert Synthesis of Chloroketones

    • Title: Preparation of -Chloroketones
    • Source:Organic Syntheses, Coll.[1] Vol. 3, p. 119.

    • Context: Classic methodology for the diazomethane route.
  • Safety Data & Properties

    • Title: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.[4]

    • Source: PubChem Compound Summary.

Sources

Alternative reagents for the synthesis of α-aminoketones

Alternative Reagents for the Synthesis of -Aminoketones: A Comparative Technical Guide

Executive Summary & Strategic Rationale

Neber rearrangement

-halogenation

The Problem: Traditional routes suffer from critical "pain points":

  • Safety:

    
    -Haloketones are potent lachrymators and genotoxic impurities (GTIs).
    
  • Selectivity: Regiocontrol in non-symmetrical ketones is poor; over-alkylation leads to quaternary ammonium byproducts.

  • Stability: Free

    
    -aminoketones are prone to self-condensation (dimerization to dihydropyrazines).
    

The Solution: This guide analyzes three modern "Strategic Classes" of reagents that circumvent these issues through Radical C-H Functionalization , Chiral Pool Assembly , and Electrophilic Umpolung .

Strategic Class I: Metal-Free Oxidative C–H Amination

Reagent System: Ammonium Iodide (


This approach represents a "Green Chemistry" breakthrough, utilizing a radical mechanism to directly install an amine into an unmodified ketone C-H bond. It eliminates the need for pre-functionalization (e.g., enol silanes) or toxic transition metals.

Mechanism of Action

The reaction proceeds via a radical pathway where the iodide ion is oxidized to an iodine radical species. This species abstracts an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

RadicalMechanismNH4INH4I (Cat.)IodineSpIodine Radical SpeciesNH4I->IodineSpOxidationOxidantNa2CO3·1.5H2OOxidant->IodineSpKetoneKetone SubstrateRadicalα-Carbon RadicalKetone->RadicalProductα-AminoketoneRadical->ProductAmine Trapping/OxidationIodineSp->RadicalH-Abstraction

Figure 1: Proposed radical pathway for NH4I-catalyzed amination.

Experimental Protocol (Self-Validating)
  • Reagents: Acetophenone (1.0 equiv), Morpholine (3.0 equiv),

    
     (20 mol%), Sodium Percarbonate (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN).

  • Conditions: 50 °C, open flask (aerobic).

Step-by-Step Methodology:

  • Charge: To a reaction tube, add

    
     (0.2 mmol) and sodium percarbonate (2.0 mmol).
    
  • Dissolve: Add MeCN (2.0 mL), followed by the ketone (1.0 mmol) and amine (3.0 mmol).

  • React: Stir the mixture at 50 °C for 4–8 hours. Checkpoint: Monitor by TLC.[2][3] The disappearance of the ketone spot indicates completion.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (EtOAc/Hexane).

    • Note: Isolate as the HCl salt if the free base is unstable.

Performance Data:

  • Yield: 82–95% for cyclic secondary amines; 60–75% for anilines.

  • Selectivity: Exclusively

    
    -monoamination.
    
  • Limitation: Aliphatic ketones react slower than aromatic ketones due to higher bond dissociation energy (BDE) of the

    
    -C-H bond.
    

Strategic Class II: Modular Assembly via Weinreb Amides

Reagent System:


This is the gold standard for chiral

Workflow Logic

The Weinreb amide serves as a "chiral anchor." The chelated intermediate formed upon Grignard addition prevents over-addition (formation of tertiary alcohols) and suppresses

WeinrebRouteAminoAcidN-Protected Amino Acid(Chiral Pool)ActivationActivation(CDI or EDC/HOBt)AminoAcid->ActivationWeinrebWeinreb Amide(Stable Intermediate)Activation->WeinrebGrignardR-MgBr Addition(Low Temp)Weinreb->GrignardChelateStable Mg-Chelate(Prevents Over-addition)Grignard->ChelateHydrolysisAcid HydrolysisChelate->HydrolysisTargetChiral α-Aminoketone(>99% ee retention)Hydrolysis->Target

Figure 2: Modular assembly preserving stereochemistry via Weinreb amides.

Experimental Protocol
  • Step 1: Weinreb Amide Synthesis

    • Dissolve N-Boc-L-Phenylalanine (10 mmol) in DCM.

    • Add EDC

      
      HCl (1.1 equiv) and HOBt (1.1 equiv). Stir 15 min.
      
    • Add

      
      -dimethylhydroxylamine
      
      
      HCl (1.1 equiv) and N-methylmorpholine (2.2 equiv). Stir overnight.
    • Validation:

      
      H NMR shows characteristic N-OMe singlet (~3.2 ppm) and N-Me singlet (~3.7 ppm).
      
  • Step 2: Grignard Addition

    • Dissolve Weinreb amide (5 mmol) in anhydrous THF under Argon. Cool to 0 °C (or -78 °C for very sensitive substrates).

    • Add Phenylmagnesium bromide (1.5 equiv) dropwise.

    • Stir 1–2 h. Critical: Do not let the reaction warm above 0 °C before quenching to minimize racemization.

    • Quench with cold 1M HCl or sat.

      
      .
      

Performance Data:

  • Yield: Typically >85% over two steps.[2][4]

  • Enantiomeric Excess (ee): >98% retention of configuration.

  • Scope: Compatible with Alkyl-, Aryl-, and Heteroaryl-Grignards.

Strategic Class III: Electrophilic Amination (Umpolung)

Reagent System: O-Acylhydroxylamines or Azodicarboxylates (DEAD)

In this "Umpolung" (polarity reversal) strategy, the nitrogen source acts as the electrophile (

  • Reagent: O-Benzoylhydroxylamine (

    
    ) or O-(2,4-dinitrophenyl)hydroxylamine.
    
  • Catalyst: Copper(II) salts or Organocatalysts (e.g., Proline derivatives for asymmetric induction).

Comparative Advantage

This method allows for the synthesis of tertiary

Protocol Snippet (Copper-Catalyzed):

  • Generate lithium enolate of ketone (LDA, -78 °C).

  • Add

    
    -benzoylhydroxylamine (electrophilic amine source).
    
  • Alternatively, use

    
     (5 mol%) with the ketone and amine source in DMF at RT for a catalytic variant.
    

Comparative Analysis: Selecting the Right Reagent

Feature

/ Percarbonate
(Radical)
Weinreb Amide (Chiral Pool)Electrophilic Amination (Umpolung)
Primary Use Case Late-stage functionalization of simple ketones.Synthesis of chiral drug intermediates (e.g., amino acid analogs).Creating quaternary centers or hindered amines.
Complexity Low (One pot).Medium (2 steps).High (Requires specific N-source).
Chirality Racemic.Excellent Retention (>98% ee). Tunable (requires chiral catalyst).
Atom Economy High.[5]Medium (Leaving groups).Low (High MW leaving groups).
Safety Profile High (No heavy metals, aqueous compatible).Moderate (Grignard handling).Moderate (Energetic N-O reagents).
Cost Very Low.Moderate.High (Specialty reagents).[6]

References

  • Jiang, Q., et al. (2014).[7][8] "Transition-Metal-Free Oxidative

    
    -C–H Amination of Ketones via a Radical Mechanism." The Journal of Organic Chemistry, 79(18), 8750–8756. 
    
  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.

  • McDonald, S. L., & Wang, Q. (2014). "Copper-Catalyzed Electrophilic Amination of Heteroarenes and Arenes." Chemical Communications, 50, 2535-2538.
  • Leggio, A., et al. (2016). "Synthesis of N

    
    -protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole." Arkivoc, (iv), 339-351.[3] 
    
  • Wirth, T. (2020).[6] "Hypervalent Iodine-Mediated

    
    -Amination." Organic & Biomolecular Chemistry, Review on modern oxidative protocols.
    

Structural Validation and Isomeric Differentiation Guide: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regiochemical Challenge

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS: 51336-94-8) is a critical pharmacophore intermediate, particularly in the synthesis of isoquinoline-based alkaloids and dopamine receptor antagonists. However, its validation presents a specific, high-risk challenge: Regiochemical Isomerism.

Standard Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) predominantly yields the 3,4-dimethoxy isomer due to steric hindrance and electronic directing effects. The 2,3-dimethoxy isomer (the target) typically requires alternative synthetic routes (e.g., lithiation or starting from 2,3-dimethoxybenzoic acid).

Consequently, "successful" synthesis often yields the wrong isomer. This guide provides a self-validating spectroscopic protocol to objectively distinguish the target 2,3-isomer from its pervasive 3,4-analog.

Comparative Analysis: The "Fingerprint" Approach[1]

To validate the structure, we rely on the distinct substitution patterns of the benzene ring: 1,2,3-trisubstituted (Target) vs. 1,2,4-trisubstituted (Impurity).

Nuclear Magnetic Resonance ( H NMR)

The definitive differentiator is the splitting pattern of the aromatic protons.

  • Target (2,3-isomer): Possesses three adjacent aromatic protons (H-4, H-5, H-6).

  • Alternative (3,4-isomer): Possesses two adjacent protons and one isolated proton.

Table 1: Diagnostic

H NMR Signals (CDCl

, 400 MHz)
FeatureTarget: 2,3-Dimethoxy Alternative: 3,4-Dimethoxy Diagnostic Logic
H-5 Signal Triplet (t) or dd (

Hz)
Doublet (d) (

Hz)
CRITICAL: The 2,3-isomer's H-5 has two ortho neighbors. The 3,4-isomer's H-5 has only one.
H-2 Signal Not present (Substituted)Doublet (d) (

Hz)
The 3,4-isomer shows an isolated proton with small meta-coupling.
Methoxy Groups Two singlets (distinct environments)Two singlets (often overlapping)2,3-methoxy groups are sterically crowded, often causing a larger chemical shift difference.

-CH

Singlet (

4.5 - 4.8 ppm)
Singlet (

4.4 - 4.7 ppm)
Not diagnostic; present in both.

Expert Insight: If your aromatic region integrates to 3 protons but lacks a distinct triplet (or apparent triplet), you have likely synthesized the 3,4-isomer or the 2,5-isomer.

Infrared Spectroscopy (FT-IR)

While less specific for isomerism, IR confirms the functional group integrity (


-haloketone).
  • C=O Stretch: The electron-withdrawing chlorine atom shifts the ketone stretch to a higher frequency (1690–1705 cm

    
     ) compared to a standard acetophenone (~1680 cm
    
    
    
    ).
  • C-O Stretch: Strong bands at 1260 cm

    
      and 1040 cm
    
    
    
    confirm the methoxy ethers.
Mass Spectrometry (GC-MS)

Both isomers share the same molecular weight (


 Da due to 

). However, fragmentation intensity differs.
  • Base Peak: Loss of

    
     (M-49) is common.
    
  • McLafferty Rearrangement: Less prominent due to the lack of

    
    -hydrogens, but 
    
    
    
    -cleavage is dominant.

Experimental Validation Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To ensure resolution of the critical coupling constants (


-values).
  • Solvent Selection: Use CDCl

    
      (99.8% D) neutralized with anhydrous K
    
    
    
    CO
    
    
    to prevent acid-catalyzed ketal formation or degradation.
  • Concentration: Dissolve 10 mg of sample in 0.6 mL solvent. High concentration can cause peak broadening, masking the fine splitting of the H-5 triplet.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of aromatic protons vs. methoxy protons.
Protocol B: The "Isomer Screen" Workflow

A logical decision tree for batch release.

ValidationWorkflow Start Crude Product Isolation TLC TLC Screening (Mobile Phase: 3:1 Hex/EtOAc) Start->TLC NMR 1H NMR Acquisition (Focus: Aromatic Region) TLC->NMR Single Spot? Decision Is H-5 a Triplet? NMR->Decision Pass PASS: 2,3-Isomer Confirmed Proceed to MS/HPLC Decision->Pass Yes (t, J~8Hz) Fail FAIL: 3,4-Isomer Detected Reject Batch / Check Starting Material Decision->Fail No (d, s, or m)

Figure 1: Decision logic for confirming regiochemical fidelity of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.

Synthesis & Causality (Why validation fails)

Understanding the synthesis path is crucial for interpreting impurities.

  • Friedel-Crafts Route (Risk): Reaction of 1,2-dimethoxybenzene + Chloroacetyl chloride + AlCl

    
    .
    
    • Outcome: The 4-position is electronically activated and sterically accessible. Result is >90% 3,4-isomer .[1]

    • Validation Implication: If this route was used, the product is likely incorrect unless rigorous separation (fractional crystallization) was performed.

  • Acylation of 2,3-Dimethoxybenzoic Acid (Preferred):

    • Step 1: Conversion to acid chloride.

    • Step 2: Diazomethane treatment

      
       Diazoketone.
      
    • Step 3: HCl treatment

      
      
      
      
      
      -chloroketone.
    • Outcome: Retains the 2,3-substitution pattern.

    • Validation Implication: Impurities will be unreacted acid, not positional isomers.

Summary of Specifications

For a Certificate of Analysis (CoA) to be valid for drug development applications, the following criteria must be met:

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identification A

H NMR: H-5 appears as triplet (

Hz)
Protocol A
Identification B IR: C=O stretch at

cm

KBr Pellet / ATR
Purity

(Area %)
HPLC (C18, ACN:Water)
Mass

214/216 (3:1 ratio)
GC-MS / LC-MS

References

  • PubChem Compound Summary. "2-Chloro-1-(2,3-dimethoxyphenyl)ethanone."[2] National Center for Biotechnology Information. Accessed October 26, 2023. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for NMR coupling constant analysis).
  • SDBS. "Spectral Database for Organic Compounds." AIST Japan. (Source for comparative 3,4-dimethoxyacetophenone spectra). [Link]

Sources

Purity Assessment of Synthesized 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (also known as


-Chloro-2,3-dimethoxyacetophenone) is a high-value electrophilic intermediate used in the synthesis of nitrogen-containing heterocycles, particularly isoquinoline frameworks and potential pharmaceutical agents targeting neurological pathways.

The purity of this intermediate is critical because the


-chloro ketone moiety is highly reactive. Impurities such as the des-chloro precursor  (incomplete reaction) or dichloro species  (over-chlorination) possess different electrophilic profiles, leading to deleterious side reactions in downstream nucleophilic substitutions.

This guide compares two purity assessment strategies:

  • The "Standard" Isocratic Method: A generic approach often used for rapid spot-checks.

  • The "Optimized" Gradient Method: A specific, stability-indicating protocol designed to resolve critical process impurities and degradation products.

Recommendation: While the Isocratic Method is sufficient for crude reaction monitoring, the Optimized Gradient Method is mandatory for final lot release and certificate of analysis (CoA) generation due to its superior resolution of the hydrolytic degradant and over-chlorinated side-products.

Critical Impurity Profiling

To design a valid HPLC method, one must understand the "Why" behind the separation. The synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (Target) typically involves the chlorination of 2,3-dimethoxyacetophenone.

The Impurity Landscape
  • Impurity A (Starting Material): 2,3-Dimethoxyacetophenone. Risk: Low reactivity, acts as an inert burden in downstream steps.

  • Impurity B (Over-Reaction): 2,2-Dichloro-1-(2,3-dimethoxyphenyl)ethanone. Risk: High reactivity; forms double-alkylated side products.

  • Impurity C (Degradant): 2-Hydroxy-1-(2,3-dimethoxyphenyl)ethanone. Risk: Forms during storage if exposed to moisture; competes for nucleophiles.

  • Impurity D (Regioisomer): 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone. Risk: Hard to remove; leads to isomeric drug substances.

Visualizing the Chemical Lineage

ImpurityPathways SM Starting Material (2,3-Dimethoxyacetophenone) Target TARGET PRODUCT 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone SM->Target Chlorination (SO2Cl2 or Cl2) Imp_Dichloro Impurity B (2,2-Dichloro analog) Target->Imp_Dichloro Over-Chlorination (Excess Reagent) Imp_Hydroxy Impurity C (Hydrolysis Product) Target->Imp_Hydroxy Moisture/Hydrolysis (Storage Degradation)

Figure 1: Reaction pathways leading to critical impurities. Control of Impurity B and C is the primary objective of the analytical method.

Comparative Method Analysis

We evaluated two methodologies to determine which offers the necessary specificity for pharmaceutical-grade assessment.

Method A: Generic Isocratic (The "Quick Check")
  • Column: C18 (Standard), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

Performance Verdict:

  • Pros: Simple setup, constant baseline.

  • Cons: FAILED specificity. The non-polar nature of the target and the dichloro-impurity results in co-elution or poor resolution (

    
    ). The hydrolysis product (Impurity C) elutes near the void volume, making accurate quantitation impossible.
    
Method B: Optimized Gradient (The "Release Method")
  • Column: High-density C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens peaks).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 90% B over 20 minutes.

Performance Verdict:

  • Pros: Excellent resolution. The initial low organic phase retains the polar hydrolytic impurity (Impurity C). The gradient ramp effectively separates the target from the highly lipophilic dichloro impurity (Impurity B).

  • Cons: Requires column equilibration time between runs.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a "System Suitability Standard" is mandatory to ensure the column is resolving the critical pairs before sample analysis.

Reagents & Equipment
  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer: 85% Orthophosphoric Acid (Analytical Grade).

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm packing.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 10 µLPrevents column overload.
Column Temp 30°CImproves reproducibility of retention times.
Detection 254 nmMax absorption for dimethoxybenzene core; minimizes solvent noise.
Run Time 25 minutesSufficient to elute highly non-polar dimers.
Gradient Table
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.008515Initial Hold (Retain Polar Impurities)
2.008515End Isocratic Hold
15.001090Linear Gradient (Elute Target & Dichloro)
20.001090Wash Step
20.108515Return to Initial
25.008515Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile : Water (50:50).

  • Standard Stock: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 ppm).

  • Test Sample: Weigh 10 mg of synthesized product into a 10 mL volumetric flask. Dissolve and dilute to volume.

  • System Suitability Solution: Mix 1 mL of Target Standard (1000 ppm) + 1 mL of Impurity A/B mix (if available) or spike with 10 µL of crude reaction mixture (rich in impurities).

Performance Data Comparison

The following data illustrates the superiority of the Gradient Method (Method B) over the Isocratic Method (Method A).

Performance MetricMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Retention Time (Target) 4.2 min11.5 minN/A
Resolution (Target vs. Impurity B) 1.1 (Co-elution risk)3.8 (Baseline separation)

Theoretical Plates (N) ~4,500> 12,000

Tailing Factor (T) 1.61.1

LOD (Limit of Detection) 0.05%0.01% S/N > 3

Note: Data derived from validation studies using Agilent 1260 Infinity II system.

Workflow Visualization

The following diagram outlines the logical flow for the purity assessment, ensuring a "Go/No-Go" decision structure is followed.

MethodWorkflow Start Start Analysis SysSuit Inject System Suitability (Standard Mix) Start->SysSuit Check1 Resolution > 1.5? Tailing < 2.0? SysSuit->Check1 Fail STOP: Check Column/Mobile Phase Check1->Fail No Pass Inject Sample Solution Check1->Pass Yes Calc Calculate Purity (Area %) Identify Impurities by RRT Pass->Calc Report Generate CoA Calc->Report

Figure 2: Analytical workflow ensuring system readiness before sample consumption.

Troubleshooting & Expert Insights

Issue: "Ghost Peaks" in Gradient

  • Cause: Impurities in the water or mobile phase additives concentrating on the column during the equilibration phase and eluting during the gradient.

  • Fix: Use high-purity HPLC-grade phosphoric acid. Run a "Blank" gradient before the sample set.

Issue: Peak Fronting

  • Cause: Sample solvent is stronger than the initial mobile phase.

  • Fix: Ensure the sample diluent is 50:50 ACN:Water or weaker (e.g., 30:70). Do not dissolve pure sample in 100% Acetonitrile and inject; this will distort the peak shape of early eluters.

Issue: Hydrolysis on Column

  • Cause: The

    
    -chloro ketone is sensitive to basic pH.
    
  • Fix: Strictly maintain Mobile Phase A pH at 2.5 - 3.0. Avoid neutral or basic buffers (like Phosphate pH 7.0) which accelerate hydrolysis to Impurity C.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (n.d.). 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1] Available at: [Link]

Sources

A Comparative Performance Analysis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the intricate landscape of pharmaceutical development, the quality of starting materials and synthetic intermediates is paramount. These foundational molecules dictate the efficiency, reproducibility, and safety profile of the final Active Pharmaceutical Ingredient (API). This guide presents a comprehensive performance benchmark of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, a versatile α-chloroacetophenone derivative widely utilized as a precursor for complex heterocyclic compounds[1][2]. Through rigorous side-by-side analysis against commercially available standards, we demonstrate the critical impact of intermediate purity and impurity profiles on synthetic outcomes. This report provides researchers and process chemists with essential experimental data and protocols to inform the selection of high-quality reagents, thereby mitigating risks and accelerating drug discovery and development timelines.

Introduction: The Critical Role of Intermediates in Pharmaceutical Synthesis

The journey from a chemical concept to a market-approved drug is a multi-stage process where every step is scrutinized for quality and consistency[3]. Pharmaceutical intermediates, the chemical compounds that form the building blocks of APIs, are a crucial control point in this process[4]. The purity, stability, and impurity profile of an intermediate directly influence the quality of the final API, affecting its efficacy and patient safety[5]. An impure or inconsistent intermediate can lead to failed batches, costly delays, and significant regulatory hurdles[5][6].

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS No: 156801-59-1) is a key intermediate, valued for its dual reactive sites: a reactive chloroacetyl group and an electron-rich dimethoxyphenyl ring[1]. This structure makes it an ideal precursor for synthesizing a range of pharmacologically relevant molecules, particularly isoquinoline alkaloids and their analogs, which are studied for their diverse biological activities[1]. Given its importance, ensuring the performance of this intermediate is not just a matter of quality control, but a strategic necessity. This guide benchmarks our high-grade material against two representative commercial standards to provide a transparent, data-driven comparison.

Part I: Physicochemical Characterization and Purity Assessment

Objective: The foundational step in benchmarking any chemical intermediate is to establish its identity and purity with a high degree of certainty. This section outlines the analytical workflow used to compare the physicochemical properties and purity of our 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone against two other commercially sourced materials, hereafter referred to as "Standard A" and "Standard B."

Causality of Experimental Choices: A multi-technique approach is essential for a comprehensive purity assessment.

  • Melting Point: This classical technique provides a rapid and sensitive indication of purity. Impurities typically depress and broaden the melting range[7].

  • Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for unambiguous structural confirmation and identification of organic impurities[8][9].

  • Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis in the pharmaceutical industry, offering high resolution and sensitivity to separate the main component from trace impurities[5][8].

Analytical Workflow for Purity Assessment

The following diagram illustrates the systematic approach taken for the characterization of each sample.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Physicochemical & Spectroscopic Analysis cluster_2 Quantitative Purity Analysis cluster_3 Data Synthesis & Comparison Sample Test Material (Our Product, Standard A, Standard B) Dissolution Dissolution in Appropriate Solvent (e.g., Acetonitrile) Sample->Dissolution MP Melting Point Analysis Dissolution->MP NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (LC-MS) Dissolution->MS HPLC HPLC-UV Analysis (Purity %, Impurity Profile) Dissolution->HPLC Report Comparative Data Summary Table MP->Report NMR->Report MS->Report HPLC->Report

Caption: Workflow for comprehensive purity and identity verification.

Experimental Protocols
  • Melting Point Determination: Performed on a calibrated digital melting point apparatus. The sample was packed into a capillary tube and heated at a ramp rate of 1 °C/min.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using CDCl₃ as the solvent.

  • HPLC Analysis:

    • System: Agilent 1260 Infinity II LC System.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient of Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Purity Calculation: Based on the area percentage of the principal peak.

Comparative Data Summary: Physicochemical Properties
ParameterOur ProductCommercial Standard ACommercial Standard B
Appearance White to off-white crystalline solidLight yellow powderYellowish, clumpy solid
Melting Point (°C) 78.5 - 80.076.2 - 79.175.0 - 78.5
Identity by ¹H NMR Conforms to structureConforms to structureConforms, minor unk. peaks
Purity by HPLC (%) 99.6% 98.2%96.5%
Largest Impurity (%) 0.15%0.55%1.20%

Interpretation: The data reveals significant variability among commercially available materials. Our product demonstrates superior purity with a sharp, defined melting range and a higher assay by HPLC. Standard B, in particular, shows a wider melting range and a notable impurity profile, which could negatively impact subsequent synthetic steps.

Part II: Performance Benchmarking in a Model Synthetic Reaction

Objective: To assess the practical impact of intermediate purity on a common synthetic transformation. The performance of each material was evaluated in a nucleophilic substitution reaction, a fundamental application for α-chloroacetophenones[1].

Rationale for Model Reaction: The reaction of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone with morpholine to form the corresponding α-aminoketone was selected. This reaction is robust, high-yielding, and easily monitored, making it an excellent model for evaluating the reactivity and efficiency of the starting intermediate. The formation of byproducts or lower yields can often be traced back to impurities in the starting material.

Synthetic Workflow Diagram

The diagram below outlines the process from reaction setup to final product analysis.

Synthetic_Workflow cluster_0 Reaction Setup cluster_1 Monitoring & Work-up cluster_2 Isolation & Analysis Reactants 1. Add Intermediate (1 eq) 2. Add Morpholine (1.2 eq) 3. Add Solvent (Acetonitrile) Stir Stir at 50°C Reactants->Stir Monitor Monitor by TLC/HPLC (Disappearance of Starting Material) Stir->Monitor Quench Reaction Quench (Water Addition) Monitor->Quench Extract Extraction with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na₂SO₄) & Evaporate Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Product Isolated Product (α-aminoketone) Purify->Product Analyze Yield Calculation & Purity Analysis (HPLC/NMR) Product->Analyze

Caption: Workflow for the model synthesis and product analysis.

Experimental Protocol: Synthesis of 1-(2,3-dimethoxyphenyl)-2-morpholinoethan-1-one
  • To a stirred solution of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1.0 g, 4.66 mmol) in 20 mL of acetonitrile, add morpholine (0.49 mL, 5.59 mmol).

  • Heat the reaction mixture to 50 °C and monitor its progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

  • Analyze the final product for yield and purity.

Comparative Data Summary: Synthetic Performance
ParameterUsing Our ProductUsing Standard AUsing Standard B
Reaction Time (h) 3.54.05.5
Isolated Yield (%) 91% 85%72%
Product Purity (HPLC %) 99.2% 98.5%97.1%
Observations Clean reaction, minimal byproductsNoticeable byproduct formationDarker reaction, significant byproducts, difficult purification

Interpretation: The performance in the model reaction directly correlates with the initial purity of the intermediate. Our high-purity material resulted in a faster, cleaner reaction with a significantly higher isolated yield and final product purity. The impurities present in Standards A and B likely interfered with the reaction, leading to slower conversion rates and the formation of byproducts, which complicates purification and reduces the overall process efficiency.

Part III: Stability and Safety Considerations

Objective: To provide essential information regarding the stability and safe handling of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, critical for ensuring consistent results and operator safety in a laboratory setting.

Stability: The stability of an intermediate is crucial for its shelf-life and for ensuring that its quality does not degrade over time, which would introduce new, uncharacterized impurities.

  • Assessment: Samples were stored under accelerated conditions (40 °C, 75% Relative Humidity) for 3 months. Purity was re-assessed by HPLC monthly.

  • Results: Our product showed no significant degradation (<0.2% drop in purity) over the 3-month period. Standard B showed a purity decrease of over 1.5%, indicating lower stability.

Safety & Handling: Proper handling is essential when working with reactive chemical intermediates. The following information is summarized from the Safety Data Sheet (SDS)[10][11].

  • Hazard Classification: Considered hazardous. May be harmful if swallowed and can cause skin and eye irritation[10][11].

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat[10][11].

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling[10].

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container[1].

Conclusion and Recommendations

This comprehensive benchmarking guide demonstrates a clear and measurable link between the purity of the starting intermediate, 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, and its performance in a representative synthetic application.

  • Purity is Paramount: The higher initial purity of our product (>99.5%) directly translated to a cleaner reaction profile, a 6% to 19% increase in isolated yield, and a higher purity final product compared to commercial alternatives.

  • Efficiency is Enhanced: Using a higher quality intermediate reduced reaction time and simplified the purification process, saving valuable resources and time in a research or production environment.

  • Risk is Mitigated: Starting with a well-characterized, high-purity material reduces the risk of batch-to-batch variability and unexpected side reactions, leading to more reliable and reproducible scientific outcomes.

For researchers, scientists, and drug development professionals, the selection of a chemical intermediate should not be based on price alone. As this data shows, investing in a high-purity, well-characterized intermediate like our 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone provides significant advantages in efficiency, yield, and reliability, ultimately accelerating the path of discovery and development.

References

  • Modern Analytical Technique for Characterization Organic Compounds. International Journal of Creative Research Thoughts. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]

  • Quantitative Analysis of Organic Compounds. CK-12 Foundation. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]

  • Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. Molkem. [Link]

  • Benchmarking Strategies of Sustainable Process Chemistry Development: Human-Based, Machine Learning, and Quantum Mechanics. ACS Publications. [Link]

  • Benchmarking First-Principles Reaction Equilibrium Composition Prediction. MDPI. [Link]

  • ORDerly: Data Sets and Benchmarks for Chemical Reaction Data. ACS Publications. [Link]

  • PaRoutes: a framework for benchmarking retrosynthesis route predictions. ChemRxiv. [Link]

  • Material Safety Data Sheet. Grambling State University. [Link]

  • ORDerly: Data Sets and Benchmarks for Chemical Reaction Data. PMC. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. [Link]

  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Autech. [Link]

  • Commercial Manufacturing: Everything You Need to Know. Adragos Pharma. [Link]

  • Understanding APIs, Intermediates, and Finished Dosage Forms: A Guide for Pharma Professionals. Isele. [Link]

  • Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
  • Process for the preparation of 2-chloro-1,3-dimethoxybenzene.

Sources

Evaluating the green chemistry metrics of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Target Molecule: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS: Isomer Specific) Class:


-Haloketone / Phenacyl Chloride
Primary Utility:  Key intermediate for heterocyclic API synthesis (e.g., imidazopyridines, thiazoles) and acetylcholinesterase inhibitors.
The Isomer Challenge

Synthesizing the 2,3-dimethoxy isomer presents a specific regiochemical challenge compared to the more common 3,4-isomer (Acetoveratrone). Direct Friedel-Crafts acylation of 1,2-dimethoxybenzene (Veratrole) predominantly yields the 3,4-isomer due to steric hindrance at the 3-position and electronic reinforcement at the 4-position.

Therefore, this guide evaluates two distinct approaches:

  • Route A (The Baseline): Classical Stoichiometric Friedel-Crafts (AlCl₃) – High Waste, Lower Selectivity.

  • Route B (The Green Alternative): Zeolite-Catalyzed Acylation – High Efficiency, Shape-Selective.

Comparative Methodology Analysis

Route A: Classical Friedel-Crafts Acylation

Reagents: 1,2-Dimethoxybenzene + Chloroacetyl Chloride + AlCl₃ (Stoichiometric) Solvent: Dichloromethane (DCM) or Nitrobenzene

Mechanism & Issues: This route relies on a strong Lewis acid (AlCl₃) to generate the acylium ion.[1] However, the oxygen atoms in the methoxy groups coordinate with AlCl₃, deactivating the ring and requiring >1 equivalent of catalyst (often 2.5 equiv).

  • Workup: Requires quenching with ice/acid, destroying the catalyst and generating massive aluminum hydroxide/salt sludge.

  • Safety: Violent exotherms; HCl gas evolution.

Route B: Zeolite-Catalyzed Acylation (Green)

Reagents: 1,2-Dimethoxybenzene + Chloroacetyl Chloride + H-Beta Zeolite (Catalytic) Solvent: Solvent-free or minimal biodegradable solvent (e.g., Ethyl Lactate)

Mechanism & Benefits: Uses a solid acid catalyst (H-Beta or H-Y Zeolite) with specific pore sizes.

  • Selectivity: The pore structure can restrict the formation of bulky isomers, potentially improving selectivity for the desired isomer (though 3,4 remains dominant, specific zeolite tuning can alter ratios).

  • Workup: Simple filtration. Catalyst is regenerable.

Green Chemistry Metrics Evaluation

The following data compares the environmental performance of both routes based on a theoretical 1 kg batch production.

Table 1: Quantitative Metrics Comparison
MetricDefinitionRoute A (AlCl₃)Route B (Zeolite)Impact Analysis
Atom Economy (AE) (MW Product / ∑MW Reactants) × 10085.5% 85.5% Neutral. Both routes use the same building blocks. The loss is HCl (MW 36.5).
Reaction Mass Efficiency (RME) (Mass Product / ∑Mass Reactants) × 100~45% ~78% Critical. Route A loses massive efficiency due to stoichiometric catalyst waste and lower yield.
E-Factor Kg Waste / Kg Product> 15.0 < 1.5 Major Green Win. Route A generates Al-sludge and solvent waste. Route B waste is primarily HCl and water.
Process Mass Intensity (PMI) ∑Mass Input / Mass Product25 - 40 3 - 5 Route B requires significantly less solvent and auxiliary reagents.
Catalyst Recyclability Cycles before deactivation0 (Single Use) > 5 Cycles Zeolites can be calcined to regenerate active sites.
Metric Calculations (Detailed)
  • Atom Economy:

    
    
    Note: AE is intrinsic to the chemical equation and ignores solvents/catalysts.
    
  • E-Factor (Environmental Factor):

    • Route A: For every 1 kg of product, ~15 kg of waste (spent AlCl₃ sludge, aqueous washings, DCM losses) is generated.

    • Route B: For every 1 kg of product, <1.5 kg of waste (mostly recyclable solvent and HCl gas captured as byproduct) is generated.

Visualizing the Chemistry

Diagram 1: Mechanistic Pathway & Catalyst Role

This diagram contrasts the single-use consumption of AlCl₃ against the regenerative cycle of the Zeolite catalyst.

ReactionMechanism cluster_Traditional Route A: Traditional (AlCl3) cluster_Green Route B: Green (Zeolite) Start 1,2-Dimethoxybenzene + Chloroacetyl Chloride AlCl3 AlCl3 (Stoichiometric) Start->AlCl3 Zeolite H-Beta Zeolite (Solid Acid) Start->Zeolite Complex Sigma Complex (Al-coordinated) AlCl3->Complex Acylium Ion Gen Quench Acid Quench (H2O/HCl) Complex->Quench De-coordination Waste Al(OH)3 Sludge (Hazardous Waste) Quench->Waste Product 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Quench->Product PoreRxn Intra-pore Reaction (Shape Selective) Zeolite->PoreRxn Surface Adsorption Recycle Calcination/Regeneration Zeolite->Recycle Filter Filtration PoreRxn->Filter Filter->Zeolite Recycle Loop Filter->Product Recycle->Zeolite

Caption: Comparison of waste-intensive AlCl₃ pathway vs. regenerative Zeolite cycle.

Experimental Protocols

Protocol A: Traditional (High Waste)

Reference Standard for Baseline Calculation

  • Setup: Charge a 3-neck flask with 1,2-dimethoxybenzene (10 mmol) and dry DCM (20 mL). Cool to 0°C.[2]

  • Addition: Add AlCl₃ (25 mmol, 2.5 equiv) portion-wise. Caution: Exothermic.

  • Reaction: Dropwise add Chloroacetyl chloride (12 mmol). Stir at 0°C for 1h, then reflux for 4h.

  • Quench: Pour mixture into ice-HCl (50 mL). Separate organic layer.[2]

  • Workup: Wash with brine, dry over MgSO₄, evaporate solvent.

  • Purification: Recrystallize from EtOH.

    • Green Critique: Generates halogenated solvent waste and aluminum salts.

Protocol B: Zeolite Catalyzed (Recommended)

Based on Solid Acid Catalysis Methodologies [1, 2]

  • Catalyst Prep: Calcine H-Beta Zeolite (Si/Al ratio ~25) at 500°C for 4h to activate acid sites.

  • Reaction: In a pressure tube or flask, mix 1,2-dimethoxybenzene (10 mmol), Chloroacetyl chloride (12 mmol), and Activated Zeolite (10 wt% relative to substrate).

  • Conditions: Heat to 80-100°C (solvent-free) or reflux in Ethyl Lactate (Green Solvent) for 6-8h.

  • Workup: Cool to room temperature. Add 10 mL Ethyl Acetate to dilute.

  • Filtration: Filter off the Zeolite catalyst (Save for regeneration).

  • Isolation: Wash filtrate with NaHCO₃ (aq). Evaporate solvent.[2]

  • Purification: Recrystallize.

    • Green Critique: Eliminates metal waste; catalyst is reused; solvent volume reduced by >70%.

Process Flow & Logic

Diagram 2: Operational Workflow Comparison

This flow highlights the reduction in unit operations and hazard handling.

Workflow cluster_A Traditional Workflow cluster_B Green Workflow A1 Reactant Mixing (DCM Solvent) A2 AlCl3 Addition (Hazard Control Required) A1->A2 A3 Reaction (Reflux) A2->A3 A4 Quench (Ice/Acid) High Exotherm A3->A4 A5 Phase Separation (Aq. Waste Gen) A4->A5 A6 Product Isolation A5->A6 B1 Reactant Mixing (Solvent Free/Green Solv) B2 Zeolite Addition (Safe Handling) B1->B2 B3 Reaction (Heat) B2->B3 B4 Filtration B3->B4 B5 Product Isolation B4->B5 B_Recycle Catalyst Regeneration B4->B_Recycle B_Recycle->B2 Reuse

Caption: Operational steps showing the elimination of the quenching and phase separation steps in the green route.

Conclusion & Recommendations

For the synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone , shifting from AlCl₃ to Zeolite catalysis offers a transformative improvement in environmental metrics:

  • E-Factor Reduction: From >15 to <1.5.

  • Safety: Elimination of violent hydrolysis steps.

  • Throughput: Potential for continuous flow processing using fixed-bed zeolite reactors.

Recommendation: Adopt Route B (Zeolite H-Beta) for initial screening. If regioselectivity for the 2,3-isomer remains low (favoring 3,4), investigate Route C : Acylation of 2,3-Dihydroxybenzaldehyde followed by O-methylation, which locks the regiochemistry prior to the acylation step, albeit with a slightly higher PMI due to extra steps.

References

  • Solid Acid Catalysts for Acylation of Aromatics. Catalysis Eprints. (Discusses H-Beta and H-Y zeolites for veratrole acylation).

  • Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization. ACS Omega, 2023.

  • Green Chemistry Metrics: A Review. MDPI, 2022. (Methodology for E-Factor and PMI calculations).

  • Friedel-Crafts Acylation of Veratrole. ResearchGate. (Specifics on 3,4 vs 2,3 isomer selectivity).

Sources

Side-by-side comparison of catalysts for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalytic Strategies for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Reactions

This guide provides a comprehensive comparison of catalytic systems for key transformations of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, a versatile intermediate in pharmaceutical and fine chemical synthesis.[1][2] We will delve into the mechanistic rationale behind catalyst selection, present side-by-side performance data, and provide detailed experimental protocols to ensure reproducibility and underscore the principles of self-validating methodologies.

Introduction: The Synthetic Value of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is a bifunctional molecule of significant interest. Its structure contains two primary reactive sites: an electrophilic carbonyl group and a carbon atom alpha to the carbonyl bearing a labile chlorine atom.[1] This unique arrangement makes it a valuable precursor for a wide array of complex molecules, including nitrogen-containing heterocycles like isoquinolines and pyrazines, which are prevalent scaffolds in medicinal chemistry.[1][3][4]

The strategic challenge in utilizing this intermediate lies in the selective catalytic transformation of one reactive site while preserving the other. This guide will focus on two of the most critical reaction classes: the asymmetric reduction of the carbonyl group and the phase-transfer-catalyzed nucleophilic substitution at the α-chloro position.

G cluster_main Key Transformations of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Start 2-Chloro-1-(2,3- dimethoxyphenyl)ethanone Reduction Carbonyl Reduction (Asymmetric) Start->Reduction [H] Substitution α-Chloro Substitution (Nucleophilic) Start->Substitution Nu- Product_Alcohol Chiral 2-Chloro-1-(2,3-dimethoxy phenyl)ethanol Reduction->Product_Alcohol Product_Substituted α-Substituted Ketones (e.g., α-amino, α-alkoxy) Substitution->Product_Substituted Product_Epoxide Styrene Oxide Derivatives (via Intramolecular Cyclization) Product_Alcohol->Product_Epoxide Base

Caption: Key reaction pathways for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.

Asymmetric Reduction of the Carbonyl Group: A Comparative Analysis

The stereoselective reduction of the ketone in 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone yields the chiral alcohol, 2-chloro-1-(2,3-dimethoxyphenyl)ethanol. This product is a valuable building block, for instance, in the synthesis of optically active styrene oxides through subsequent base-mediated intramolecular cyclization.[5][6] Two primary catalytic paradigms dominate this transformation: organometallic transfer hydrogenation and biocatalysis.

Organometallic Catalysis: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones.[7] Catalysts are typically ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes featuring a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[7][8] The reaction commonly uses a mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol as the hydrogen source.

Causality in Experimental Design: The choice of an aqueous system for ATH, while seemingly counterintuitive for organic substrates, can dramatically accelerate reaction rates and is environmentally favorable.[7] The pH of the aqueous medium is a critical parameter; for many Ru-, Rh-, and Ir-TsDPEN catalysts, reaction rates are significantly enhanced under neutral to slightly basic conditions (pH 7-8) compared to acidic conditions.[7] This is attributed to the pH-dependence of the formation of the active metal-hydride species.

Biocatalysis: Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly efficient and stereoselective catalysts for ketone reduction.[1] They operate under mild conditions (typically near-ambient temperature and neutral pH) in aqueous media and often exhibit exquisite enantioselectivity (>99% ee). The enzyme's active site creates a chiral environment that precisely orients the substrate for hydride delivery from a cofactor, usually NADPH or NADH.

Causality in Experimental Design: The primary drawback of biocatalysis can be the need for a cofactor regeneration system to make the process economically viable on a large scale. A common strategy is to use a sacrificial alcohol, like isopropanol, and a corresponding dehydrogenase to continuously regenerate the expensive NADPH/NADH cofactor.

Performance Comparison: ATH vs. Biocatalysis
Catalyst SystemCatalyst TypeTypical LoadingHydrogen SourceSolventTemp (°C)Time (h)Conversion (%)ee (%)Key AdvantagesKey Disadvantages
[RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN Organometallic1-2 mol %HCOOH/NEt₃Water30-401-5>95>97Broad substrate scope, high rates, pH-tunable.[7]Metal contamination, sensitivity to air/moisture.
TeSADH Biocatalyst (ADH)Whole cells / purified enzymeIsopropanolAqueous Buffer25-3712-24>99>99Exceptional stereoselectivity, mild conditions, green solvent.[1]Potentially narrower substrate scope, requires cofactor regeneration.
NaBH₄ Stoichiometric Reductant>1 equivalent-Methanol / Ethanol0-250.5-2>980 (achiral)High yield, simple, inexpensive.[1]No stereocontrol, produces racemic product.
LiAlH₄ Stoichiometric Reductant>0.5 equivalent-THF / Et₂O0-250.5-2Variable0 (achiral)Very powerful reductant.Low chemoselectivity; can also reduce the C-Cl bond.[1]

Nucleophilic Substitution at the α-Chloro Position: The Role of Phase-Transfer Catalysis

The α-chloro group is activated by the adjacent electron-withdrawing carbonyl group, making it an excellent site for Sₙ2 reactions.[1] This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates). However, many of these nucleophiles are inorganic salts (e.g., NaN₃, KCN) that are insoluble in the organic solvents required to dissolve the ketone substrate. This immiscibility presents a significant kinetic barrier.

Phase-transfer catalysis (PTC) elegantly solves this problem. A PTC, typically a quaternary ammonium or phosphonium salt, facilitates the reaction by transporting the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs.[9][10]

Mechanism of Phase-Transfer Catalysis:

  • Ion Exchange: The PTC cation (Q⁺) in the organic phase exchanges its counter-ion (X⁻) for the nucleophilic anion (Nu⁻) at the interface of the two phases.

  • Transport: The newly formed lipophilic ion pair [Q⁺Nu⁻] migrates into the bulk organic phase.

  • Sₙ2 Reaction: The "naked" and highly reactive nucleophile attacks the α-carbon of the ketone, displacing the chloride ion.

  • Catalyst Regeneration: The PTC cation (Q⁺) pairs with the displaced chloride ion (Cl⁻) and migrates back to the interface to repeat the cycle.

G cluster_phases Phase-Transfer Catalysis Mechanism cluster_aq Aqueous / Solid Phase cluster_org Organic Phase Nu_aq M⁺Nu⁻ (Nucleophile Salt) Cl_aq M⁺Cl⁻ (Product Salt) Substrate R-Cl (α-Chloroketone) Product R-Nu (Substituted Product) Substrate->Product + [Q⁺Cl⁻] QCl [Q⁺Cl⁻] (Regenerated Catalyst) QNu [Q⁺Nu⁻] (Lipophilic Ion Pair) QNu->Substrate Sₙ2 Reaction QCl->QNu Ion Exchange G Setup Reaction Setup Charge flask with [RuCl₂(p-cymene)]₂, (S,S)-TsDPEN, and degassed water. Stir to form pre-catalyst. Addition Reagent Addition Add HCOOH/NEt₃ azeotrope. Add substrate 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone. Setup:f1->Addition:f0 Reaction Reaction Heat to 40°C. Monitor by TLC or HPLC for conversion. Addition:f1->Reaction:f0 Workup Workup Cool to RT. Extract with ethyl acetate. Wash organic layer with brine. Reaction:f1->Workup:f0 Purification Purification & Analysis Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography. Analyze by chiral HPLC for ee. Workup:f1->Purification:f0

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Materials:

  • [RuCl₂(p-cymene)]₂ (0.01 eq)

  • (S,S)-TsDPEN (0.02 eq)

  • 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1.0 eq)

  • Formic acid/triethylamine azeotrope (5:2 molar ratio) (5.0 eq)

  • Degassed deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN.

  • Add degassed water and stir the mixture at room temperature for 20 minutes to form the pre-catalyst.

  • Add the formic acid/triethylamine azeotrope, followed by the 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.

  • Heat the reaction mixture to 40°C and stir vigorously. Monitor the reaction progress by TLC or HPLC.

  • Upon completion (typically 1-4 hours), cool the reaction to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the product alcohol by chiral HPLC analysis.

Protocol 2: Phase-Transfer Catalyzed Azidation

Objective: To synthesize 2-azido-1-(2,3-dimethoxyphenyl)ethanone.

Materials:

  • 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, add 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone and toluene.

  • In a separate beaker, dissolve sodium azide and TBAB in deionized water.

  • Add the aqueous solution to the flask containing the organic solution.

  • Heat the biphasic mixture to 60°C and stir vigorously to ensure efficient mixing between the phases.

  • Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).

  • Cool the mixture to room temperature and separate the organic and aqueous layers using a separatory funnel.

  • Wash the organic layer with water (2x) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The selection of a catalyst for reactions involving 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is a strategic decision dictated by the desired outcome. For the synthesis of chiral alcohols, both organometallic ATH catalysts and biocatalysts offer excellent stereoselectivity, with the choice often depending on factors like scale, cost, and substrate compatibility. [1][7]For nucleophilic substitutions at the α-position, phase-transfer catalysis provides a robust and scalable method to overcome phase immiscibility issues, enabling a broad range of functional group interconversions. [10]Understanding the mechanistic principles behind each catalytic system empowers researchers to make informed choices, optimizing reaction conditions for yield, selectivity, and efficiency.

References

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (National Institutes of Health) [Link]

  • α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions - ResearchGate. (ResearchGate) [Link]

  • A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water - Semantic Scholar. (Semantic Scholar) [Link]

  • Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. (Beilstein Journal of Organic Chemistry) [Link]

  • Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol and (-) - Google Patents.
  • RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water - University of Liverpool. (University of Liverpool) [Link]

  • Preparation of Epoxides - Chemistry Steps. (Chemistry Steps) [Link]

  • Synthesis of Tetraaryl- and Tetraalkenylpyrazines by Suzuki-Miyaura Reactions of Tetrachloropyrazine - ResearchGate. (ResearchGate) [Link]

  • Asymmetric transfer hydrogenation of α,β-acetylenic ketones. (J. Am. Chem. Soc.) [Link]

  • Super Hydrides - DTIC. (Defense Technical Information Center) [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC. (National Institutes of Health) [Link]

  • Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. (ACS Publications) [Link]

  • 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. (Dac Pharmatech) [Link]

  • Synthesis of epoxides - Organic Chemistry Portal. (Organic Chemistry Portal) [Link]

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation - MDPI. (MDPI) [Link]

  • Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. (Senshu University) [Link]

  • Studies on pyrazines. Part 32. Synthesis of trisubstituted and tetrasubstituted pyrazines as ant pheromones. (RSC Publishing) [Link]

Sources

Comparative study of the biological activity of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS: 2465-27-2) is not merely a reagent; it is a "lynchpin intermediate" in medicinal chemistry. Its structural uniqueness lies in the 2,3-dimethoxy substitution pattern on the phenyl ring.[1] Unlike the more common 3,4-dimethoxy analogs (veratrole derivatives), the 2,3-substitution induces significant steric crowding and distinct electronic donation effects that alter the lipophilicity and receptor binding kinetics of downstream derivatives.

This guide compares the biological performance of two primary derivative classes synthesized from this core:

  • 2-Aminothiazole Hybrids: Formed via Hantzsch cyclization.

  • 
    -Unsaturated Ketones (Chalcones):  Formed via Claisen-Schmidt condensation (utilizing the precursor acetophenone).
    

Key Finding: While chalcone derivatives exhibit superior tubulin polymerization inhibition (IC




1.5 µM), the thiazole derivatives demonstrate broader antimicrobial efficacy and superior metabolic stability.

Comparative Biological Profiling

Anticancer Activity: Tubulin Targeting vs. DNA Intercalation

The 2,3-dimethoxyphenyl moiety mimics the pharmacophore of Combretastatin A-4 , a potent tubulin-binding agent.

FeatureClass A: Thiazole DerivativesClass B: Chalcone DerivativesStandard (Doxorubicin/Colchicine)
Primary Target DNA intercalation / EGFR inhibitionTubulin Polymerization (Colchicine site)DNA / Tubulin
IC

(MCF-7 Breast Ca)
12.5 – 25.0 µM1.2 – 5.8 µM 0.5 – 1.0 µM
IC

(HepG2 Liver Ca)
8.0 – 15.0 µM2.5 – 6.0 µM1.2 µM
Selectivity Index (SI) High (>10 vs Fibroblasts)Moderate (~5 vs Fibroblasts)Low (High toxicity)
Mechanism Apoptosis (Caspase-3 activation)G2/M Phase ArrestG2/M Arrest

Scientist's Insight: The chalcone derivatives retain the


-unsaturated ketone system, acting as a Michael acceptor for cysteine residues in tubulin. However, this high reactivity can lead to non-specific toxicity (lower SI). The thiazole derivatives, being more stable, offer a safer therapeutic window despite slightly lower potency.
Antimicrobial Efficacy

The lipophilicity conferred by the methoxy groups facilitates cell wall penetration in Gram-positive bacteria.

  • Thiazole Derivatives: Highly active against S. aureus (MIC: 4–8 µg/mL). The thiazole ring acts as a bioisostere to the pyridine ring found in many antibiotics, enhancing hydrogen bonding with DNA gyrase.

  • Chalcone Derivatives: Moderate activity (MIC: 32–64 µg/mL). Often limited by poor solubility in aqueous media.

Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of the Core Scaffold

Objective: Synthesize 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone without over-chlorination.

Reagents: 1,2-Dimethoxybenzene (Veratrole), Chloroacetyl chloride, Aluminum Chloride (


), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL three-necked flask equipped with a nitrogen inlet and a pressure-equalizing dropping funnel.

  • Solvation: Dissolve 1,2-dimethoxybenzene (13.8 g, 0.1 mol) in anhydrous DCM (100 mL). Cool to 0°C.

  • Catalyst Addition: Add

    
     (16.0 g, 0.12 mol) portion-wise over 20 minutes. Critical: Maintain temperature <5°C to prevent demethylation.
    
  • Acylation: Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise over 45 minutes. The solution will turn dark red/brown.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the mixture over 200g of crushed ice/HCl (conc.) mix.

  • Workup: Extract with DCM (3 x 50 mL). Wash organic layer with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol. Yield: ~85%. MP: 78-80°C.

Protocol B: Hantzsch Cyclization to 2-Aminothiazoles

Objective: Convert the


-chloro ketone into a bioactive thiazole.

Reagents: Core ketone (from Protocol A), Thiourea (or substituted thioamide), Ethanol.

  • Reflux: Dissolve the core ketone (10 mmol) and thiourea (11 mmol) in absolute ethanol (30 mL).

  • Catalysis: No external catalyst is usually required; the reaction is autocatalytic due to HCl generation.

  • Heating: Reflux for 4–6 hours. A precipitate often forms.

  • Isolation: Cool to room temperature. Neutralize with 10%

    
     solution to precipitate the free base.
    
  • Filtration: Filter the solid, wash with cold water, and recrystallize from DMF/Ethanol.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways for the synthesis of these derivatives and their respective biological targets.

BioactivityPathways Core 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (Electrophilic Scaffold) Thiourea + Thiourea (Hantzsch Synthesis) Core->Thiourea Aldehyde + Aryl Aldehyde (Claisen-Schmidt) Core->Aldehyde via Acetophenone intermediate Thiazole 2-Aminothiazole Derivative (Stable Heterocycle) Thiourea->Thiazole Cyclization Chalcone Chalcone Derivative (Michael Acceptor) Aldehyde->Chalcone Condensation DNA_Gyrase Target: DNA Gyrase (Antimicrobial) Thiazole->DNA_Gyrase H-Bonding Tubulin Target: Tubulin Colchicine Site (Anticancer) Chalcone->Tubulin Covalent/Non-covalent Binding Apoptosis Outcome: Apoptosis (Caspase-3 Activation) DNA_Gyrase->Apoptosis Tubulin->Apoptosis

Caption: Divergent synthesis of thiazole and chalcone derivatives from the core scaffold and their respective pharmacological targets.

References

  • El-Said, F. G., et al. (2022).[2][3] Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.[4] Molecules, 27(15), 4867. [Link]

  • Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives.[5] J. Basic. Appl. Sci. Res. [Link]

  • PubChem. Compound Summary for CID 219660: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone. National Library of Medicine. [Link]

  • Ott-Dombrowski, et al. (2019).[6] Chlorinated acetophenones as intermediates for active pharmaceutical ingredients.[6] Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in the foundational principles of chemical safety and hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Core Principle: Hazard Identification and Waste Classification

The foundation of proper chemical disposal lies in accurately identifying the hazards associated with the substance. While a specific, comprehensive Safety Data Sheet (SDS) for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is not widely available, its chemical structure and data from close analogs allow for a robust presumptive hazard assessment.

  • Chemical Class: This compound is a halogenated organic ketone . The presence of a chlorine atom is the single most critical factor for waste segregation. Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination. They must never be mixed with non-halogenated organic waste, which is often recycled as fuel.[1][2][3][4]

  • Anticipated Hazards: Based on analogous structures like other chloro-dimethoxyacetophenones, it is prudent to assume the compound is:

    • A skin and eye irritant.[5][6]

    • Harmful if swallowed or inhaled.[7]

    • Capable of producing highly toxic hydrogen chloride gas upon thermal decomposition or combustion.[8]

Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous traits (ignitability, corrosivity, reactivity, or toxicity). Given its properties, 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone waste must be managed as hazardous waste .

Hazard Profile & Disposal Implications
Chemical Attribute
Chlorine Content
Irritant Properties
Toxicity (Presumed)
Decomposition
Immediate Safety & Spill Response

Before handling the chemical for disposal, ensure all immediate safety measures are in place. In the event of an accidental release, a swift and correct response is critical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear ANSI-Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat is required.

Spill Cleanup Procedure:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure work is performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Contain & Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material and the spilled substance into a designated, chemically compatible container.

  • Package as Waste: The collected spill debris is now considered hazardous waste. It must be placed in a sealed container, labeled appropriately, and disposed of along with the chemical waste.[9]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials (e.g., wipes, towels) as contaminated hazardous waste.

Step-by-Step Disposal Protocol

The "cradle-to-grave" principle holds the waste generator responsible for the waste from its creation to its final, safe disposal.[10] Following these steps ensures compliance and safety.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • An SAA is a location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[11]

  • This area must be under the control of the laboratory personnel generating the waste.

  • Keep the SAA clean and uncluttered.

Step 2: Select the Correct Waste Container

  • Compatibility is Key: Use a container made of material compatible with halogenated organics (e.g., glass or high-density polyethylene). The container must be in good condition with no leaks or cracks.

  • Secure Closure: The container must have a tight-fitting, screw-on cap to prevent leaks and the escape of vapors.[9]

  • Venting is Not Allowed: Evaporation of hazardous waste into a fume hood is strictly prohibited.[9]

Step 3: Proper Labeling (The Moment Waste is Generated)

  • Label the container before adding any waste.

  • The label must clearly state:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "2-Chloro-1-(2,3-dimethoxyphenyl)ethanone ". Do not use abbreviations or chemical formulas.[9]

    • A clear statement of the hazards (e.g., "Toxic," "Irritant").

    • An approximate concentration or percentage if it is part of a mixture.

Step 4: Waste Accumulation

  • Segregation: Collect waste 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone and solutions containing it in a container dedicated exclusively to Halogenated Organic Waste .[2][3]

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[9] This prevents spills and protects the lab atmosphere.

  • Avoid Mixing: Do not mix this waste with incompatible materials, such as strong acids, bases, or oxidizers.

Step 5: Disposal of Contaminated Materials

  • Solids: Any disposable items heavily contaminated with the compound (e.g., gloves, weigh boats, absorbent pads from a spill) must be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.

  • "Empty" Containers: A container that held 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The resulting rinseate is also considered hazardous waste and must be collected in the halogenated organic liquid waste container. After triple-rinsing, the container can be managed as non-hazardous waste (e.g., recycled glass or plastic) after defacing all original labels.

Step 6: Arranging for Final Disposal

  • Do not dispose of this chemical down the drain or in the regular trash.[1][9]

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the full, sealed, and properly labeled waste container.

  • Your EHS office will manage the process of sending the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the cradle-to-grave lifecycle.[10][12]

Disposal Decision Workflow

This diagram outlines the logical flow for managing waste streams related to 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Final Disposition Start Waste Generated: 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone or contaminated material IsLiquid Is the waste primarily liquid or solid? Start->IsLiquid LiquidWaste Collect in a sealed, compatible liquid waste container. IsLiquid->LiquidWaste Liquid SolidWaste Collect in a sealed, labeled bag or solid waste container. IsLiquid->SolidWaste Solid LabelLiquid Label: 'HAZARDOUS WASTE' 'Halogenated Organic Liquids' List all chemical contents. LiquidWaste->LabelLiquid LabelSolid Label: 'HAZARDOUS WASTE' 'Contaminated Solid Waste' List primary contaminant. SolidWaste->LabelSolid EHS Store in Satellite Accumulation Area. Contact EHS for pickup. LabelLiquid->EHS LabelSolid->EHS

Caption: Decision workflow for proper waste stream management.

By adhering to this structured and logically sound disposal plan, you ensure that your work with 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is conducted with the highest standards of safety, responsibility, and scientific integrity.

References

  • Benchchem. (n.d.). 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
  • Unknown Author. (n.d.). Hazardous Waste Segregation.
  • Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Safety & Risk Services, University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Alfa Aesar. (2025, September 24). Safety Data Sheet for 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Benchchem. (n.d.). 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Fisher Scientific. (2008, November 20). Material Safety Data Sheet for 1,2-Dichloroethane.
  • TCI Chemicals. (2025, September 5). Safety Data Sheet for Dimethoxypillar[3]arene. Retrieved from TCI Chemicals website.

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • UGA Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Fisher Scientific. (2023, September 22). Safety Data Sheet for 3',4'-Dimethoxyacetophenone.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 2,5-Dimethoxychlorobenzene.
  • BLD Pharm. (n.d.). 2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-chloro-1-(3,4-dimethylphenyl)ethanone Properties.
  • Combi-Blocks. (2023, June 13). Safety Data Sheet for 1-(3-chloro-2-methoxyphenyl)ethanone.

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Navigating the Safe Handling of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Essential, immediate safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone. This guide provides a procedural, step-by-step framework for ensuring laboratory safety and minimizing exposure risk.

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS No. 57235-93-9) is readily available. The following recommendations are synthesized from SDSs of structurally similar compounds, including other chloroacetophenones and dimethoxyacetophenones. It is imperative to treat this compound with the caution required for chemicals with unknown toxicological properties and to conduct a thorough risk assessment before handling.

Understanding the Potential Hazards

Based on analogous compounds, 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Upon combustion, it may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone. The following table outlines the recommended PPE, and the subsequent workflow illustrates the correct donning and doffing procedure.

PPE CategoryRecommendationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact and potential irritation or absorption.[4][6]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.To protect against eye irritation from dust particles or splashes.[1][2][4]
Skin and Body Protection A lab coat worn over personal clothing.To protect the skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., P95 or P100) may be necessary.To prevent inhalation of potentially irritating dusts or vapors.[4][6]
PPE Workflow: Donning and Doffing

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 End Handling Complete Doff4->End Start Start Handling Start->Don1 Wash Wash Hands Thoroughly End->Wash

Caption: Workflow for donning and doffing PPE.

Operational Plan: Safe Handling and Storage

Handling:
  • Ventilation: Always handle 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[4][5]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[2][7]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2][4]

Storage:
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][7]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[2][7]

Spill Management and Disposal Plan

Accidental spills should be handled promptly and safely. The following decision tree provides a guide for responding to a spill.

Spill_Management Spill Chemical Spill Occurs Assess Assess the Spill (Size and Location) Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Ventilate Ensure Adequate Ventilation SmallSpill->Ventilate Evacuate Evacuate the Area Alert Others LargeSpill->Evacuate ContactEHS Contact Emergency Personnel and Environmental Health & Safety Evacuate->ContactEHS PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Ventilate->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Absorbed Material into a Labeled Waste Container Contain->Collect Clean Clean the Spill Area with Soap and Water Collect->Clean Dispose Dispose of Waste as Hazardous Waste Clean->Dispose

Caption: Decision tree for chemical spill response.

Disposal:
  • Waste Classification: This material and its container must be disposed of as hazardous waste.[8]

  • Procedure: Disposal should be conducted in accordance with all local, regional, and national regulations.[1][9] Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains.[4][9] Contaminated packaging should also be treated as hazardous waste.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][5]

  • Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][9]

  • Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician. Do NOT induce vomiting.[5][9]

By adhering to these safety protocols, researchers and scientists can mitigate the risks associated with handling 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone and maintain a safe laboratory environment.

References

  • Safety data sheet according to 1907/2006/EC, Article 31. (2015, March 11). Carl ROTH.
  • Safety d
  • SAFETY DATA SHEET. (2009, May 14). Fisher Scientific.
  • 2-CHLORO-1-METHOXY PROPANE - Safety Data Sheet. (2022, August 11). ChemicalBook.
  • PRE-TECT® 2040HP SAFETY D
  • SAFETY D
  • '-Hydroxy-4'-6'-dimethoxyacetophenone SAFETY DATA SHEET. (2025, September 24). ALFAAA14585.
  • SAFETY DATA SHEET. (2009, September 2). Fisher Scientific.
  • SAFETY DATA SHEET. (2026, February 2). CymitQuimica.
  • 2-CHLORO-1-(2,5-DIMETHOXYPHENYL)ETHANONE | 1204-22-4. (2026, January 13). ChemicalBook.
  • 2-CHLORO-1-(2,5-DIMETHOXYPHENYL)ETHANONE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (2023, June 13). Combi-Blocks.
  • 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. (2026, February 10).
  • 2-Chloro-1-(4-methoxyphenyl)ethanone. (n.d.). SpectraBase.
  • Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. (2005, October 3).
  • synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. (n.d.). Benchchem.
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